molecular formula C11H8O3 B1595873 3-Methyl-4-phenylfuran-2,5-dione CAS No. 41016-29-9

3-Methyl-4-phenylfuran-2,5-dione

Cat. No.: B1595873
CAS No.: 41016-29-9
M. Wt: 188.18 g/mol
InChI Key: FLXXGYZTCHZBPE-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylfuran-2,5-dione is a substituted furan-2,5-dione, a class of compounds also known as maleimides that are highly valued in medicinal and synthetic chemistry for their versatility as building blocks. While specific biological data for this analog is not available in the current search, derivatives of the pyrrolidine-2,5-dione (the reduced form of furan-2,5-dione) core are extensively researched and have demonstrated a wide spectrum of biological activities, including significant analgesic properties. For instance, a novel (Z)-1-phenyl(arylamino)methylpyrrolidine-2,5-dione derivative was recently synthesized and showed a pronounced analgesic effect in vivo, which was 1.6 times more potent than the reference drug metamizole sodium . The furan-2,5-dione scaffold is a crucial intermediate in organic synthesis. It readily undergoes various reactions, such as condensations and cyclizations, to form more complex heterocyclic systems . This makes 3-Methyl-4-phenylfuran-2,5-dione a valuable precursor for developing new pharmaceutical agents and functional materials. The phenyl and methyl substituents on the core structure influence its electronic properties and steric profile, which can be tailored for specific research applications. Researchers can utilize this compound to explore new chemical spaces in drug discovery or as a key intermediate in multi-step synthetic sequences. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-phenylfuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7-9(11(13)14-10(7)12)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXXGYZTCHZBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305581
Record name 3-Methyl-4-phenylfuran-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41016-29-9
Record name NSC171189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-4-phenylfuran-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Phenyl-Substituted Furan-2,5-diones for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial searches for "3-Methyl-4-phenylfuran-2,5-dione" did not yield a specific CAS number or substantial technical data, suggesting it is a less common or potentially novel compound. This guide will focus on the closely related and well-characterized molecule, 3-Phenylfuran-2,5-dione (Phenylmaleic anhydride) , for which extensive data is available. The principles, protocols, and applications discussed herein are fundamentally relevant for researchers investigating substituted maleic anhydrides.

Introduction to 3-Phenylfuran-2,5-dione

3-Phenylfuran-2,5-dione, more commonly known as phenylmaleic anhydride, is an organic compound featuring a furan-2,5-dione ring substituted with a phenyl group.[1] This structure imparts a unique combination of reactivity characteristic of an acid anhydride and an electron-deficient alkene, making it a valuable building block in organic synthesis and polymer chemistry.[1] Its utility is particularly noted in the preparation of specialized polymers and as an intermediate in the synthesis of more complex molecules.[1]

Core Compound Identification and Properties

A precise identification of the target molecule is paramount for reproducible scientific investigation. The key identifiers and physical properties of 3-Phenylfuran-2,5-dione are summarized below.

IdentifierValueSource
CAS Number 36122-35-7[2][3][4]
Molecular Formula C₁₀H₆O₃[2][3][4]
Molecular Weight 174.15 g/mol [2][3][5]
IUPAC Name 3-phenylfuran-2,5-dione[6]
Synonyms Phenylmaleic anhydride, 3-Phenyl-2,5-furandione[1][3]
Appearance White to light brown powder or needles[2]
Melting Point 120-122 °C[2][3]
Boiling Point 122-125 °C at 0.2 Torr[7]
Solubility Soluble in organic solvents like acetone and chloroform; insoluble in water.[1]
Sensitivity Moisture sensitive[2]

Synthesis and Mechanistic Considerations

The synthesis of phenylmaleic anhydride can be approached through several routes. A common laboratory-scale synthesis involves the dehydration of phenylmaleic acid. The workflow for a typical synthesis is outlined below.

General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Phenylacetic Acid C Perkin Condensation A->C B Glyoxylic Acid B->C D Dehydration C->D Intermediate: Phenylmaleic Acid E Recrystallization D->E F 3-Phenylfuran-2,5-dione E->F

Sources

Spectroscopic Data of 3-Methyl-4-phenylfuran-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methyl-4-phenylfuran-2,5-dione, a substituted maleic anhydride derivative, is a compound of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of a variety of heterocyclic compounds and polymers. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development for unambiguous identification, purity assessment, and structural elucidation of reaction products. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Methyl-4-phenylfuran-2,5-dione.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage data from structurally similar compounds, namely 3-phenylfuran-2,5-dione (phenylmaleic anhydride) and 3-methylfuran-2,5-dione (citraconic anhydride), in conjunction with established spectroscopic principles, to provide a robust and predictive analysis.

Molecular Structure and Spectroscopic Overview

The structure of 3-Methyl-4-phenylfuran-2,5-dione incorporates several key functional groups that give rise to characteristic spectroscopic signals. The furan-2,5-dione ring, a cyclic anhydride, will exhibit distinctive carbonyl absorptions in the IR spectrum. The presence of a phenyl group and a methyl group attached to the double bond of the heterocyclic ring will produce characteristic signals in both ¹H and ¹³C NMR spectra. Mass spectrometry will reveal the molecular weight and provide insights into the fragmentation patterns of the molecule.

Diagram of the Molecular Structure of 3-Methyl-4-phenylfuran-2,5-dione

Caption: Molecular structure of 3-Methyl-4-phenylfuran-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Methyl-4-phenylfuran-2,5-dione is expected to show two main sets of signals corresponding to the aromatic protons of the phenyl group and the protons of the methyl group.

  • Phenyl Protons: The five protons of the phenyl ring will likely appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.6 ppm . The exact chemical shifts and splitting patterns will depend on the solvent and the electronic effects of the furan-2,5-dione ring. The proximity of the phenyl group to the electron-withdrawing carbonyl groups will likely cause a downfield shift compared to benzene (δ 7.34 ppm).

  • Methyl Protons: The three protons of the methyl group are expected to appear as a sharp singlet. Due to the influence of the adjacent carbonyl group and the double bond, this signal is anticipated to be in the range of δ 2.1 - 2.6 ppm . This is consistent with the typical chemical shift for protons on a carbon adjacent to a carbonyl group[1][2].

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Methyl-4-phenylfuran-2,5-dione

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H7.2 - 7.6Multiplet5H
Methyl-H2.1 - 2.6Singlet3H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Based on the structure, a total of 9 distinct carbon signals are expected (4 for the furan-2,5-dione ring, 4 for the phenyl ring due to symmetry, and 1 for the methyl group).

  • Carbonyl Carbons (C=O): The two carbonyl carbons of the anhydride are expected to resonate at the most downfield region of the spectrum, typically between δ 160 and 175 ppm . These signals are often of lower intensity due to the absence of directly attached protons.

  • Olefinic Carbons (C=C): The two sp² hybridized carbons of the furan ring will appear in the region of δ 125 - 150 ppm . The carbon bearing the phenyl group (C-4) will likely be further downfield than the carbon with the methyl group (C-3) due to the anisotropic effect of the aromatic ring.

  • Phenyl Carbons: The carbons of the phenyl ring will show signals in the aromatic region, typically between δ 125 and 140 ppm . The ipso-carbon (the one attached to the furan ring) will likely be a quaternary carbon with a distinct chemical shift.

  • Methyl Carbon: The methyl carbon is expected to appear in the upfield region of the spectrum, likely in the range of δ 10 - 20 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-4-phenylfuran-2,5-dione

CarbonPredicted Chemical Shift (δ, ppm)
C=O160 - 175
C=C (furan)125 - 150
Phenyl-C125 - 140
Methyl-C10 - 20

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methyl-4-phenylfuran-2,5-dione will be dominated by the strong absorptions of the carbonyl groups in the anhydride functionality.

  • Carbonyl (C=O) Stretching: Cyclic anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. For unsaturated cyclic anhydrides like this, these bands are expected at approximately 1850 cm⁻¹ (asymmetric) and 1780 cm⁻¹ (symmetric) [3]. The higher frequency band is usually the weaker of the two in cyclic anhydrides.

  • C=C Stretching: The stretching vibration of the carbon-carbon double bond within the furan ring is expected to appear around 1640 - 1680 cm⁻¹ .

  • Aromatic C-H and C=C Stretching: The phenyl group will give rise to C-H stretching vibrations just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ) and a series of C=C stretching bands in the 1450-1600 cm⁻¹ region[4].

  • Aliphatic C-H Stretching: The methyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

  • C-O-C Stretching: The anhydride C-O-C stretching will produce a strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹ .

Table 3: Predicted IR Absorption Frequencies for 3-Methyl-4-phenylfuran-2,5-dione

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (asymmetric stretch)~1850Strong
C=O (symmetric stretch)~1780Very Strong
C=C (furan ring)1640 - 1680Medium
Aromatic C=C1450 - 1600Medium to Weak
Aromatic C-H3030 - 3100Medium to Weak
Aliphatic C-H2850 - 2960Medium to Weak
C-O-C1000 - 1300Strong

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pathways under ionization.

  • Molecular Ion (M⁺): The molecular formula of 3-Methyl-4-phenylfuran-2,5-dione is C₁₁H₈O₃. The expected molecular weight is approximately 188.18 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188.

  • Fragmentation Pattern: The fragmentation of maleic anhydride derivatives is often characterized by the loss of CO and CO₂. For 3-Methyl-4-phenylfuran-2,5-dione, key fragmentation pathways are likely to include:

    • Loss of CO (m/z 28) to give a fragment at m/z = 160.

    • Loss of CO₂ (m/z 44) to give a fragment at m/z = 144.

    • A retro-Diels-Alder type reaction could also be possible, leading to the formation of phenylacetylene (m/z = 102) and other fragments.

    • The phenyl group itself can give rise to characteristic fragments at m/z = 77 (C₆H₅⁺) and 51.

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [C₁₁H₈O₃]⁺˙ m/z = 188 F1 [M - CO]⁺˙ m/z = 160 M->F1 - CO F2 [M - CO₂]⁺˙ m/z = 144 M->F2 - CO₂ F3 [C₈H₅O]⁺ m/z = 117 F1->F3 - CO, -CH₃ F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Caption: A simplified representation of potential fragmentation pathways.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra of 3-Methyl-4-phenylfuran-2,5-dione.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 300 MHz.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate apodization and Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum with a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

    • The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as:

    • Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, separate it using a GC column before it enters the mass spectrometer.

  • Ionization: Use an appropriate ionization technique, such as:

    • Electron Ionization (EI): Provides extensive fragmentation, which is useful for structural elucidation.

    • Electrospray Ionization (ESI): A softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and significant fragment ions.

Diagram of the General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Conclusion Conclusion Purified_Compound Purified 3-Methyl-4-phenylfuran-2,5-dione NMR NMR Spectroscopy (¹H and ¹³C) Purified_Compound->NMR IR Infrared Spectroscopy (ATR or KBr) Purified_Compound->IR MS Mass Spectrometry (EI or ESI) Purified_Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 3-Methyl-4-phenylfuran-2,5-dione. By leveraging data from analogous compounds and fundamental spectroscopic principles, a detailed and predictive analysis has been presented. These data and interpretations will serve as a valuable resource for researchers in the positive identification and characterization of this important chemical entity. It is important to re-emphasize that the presented spectral data are predictive and should be confirmed with experimental data once available.

References

  • Anquan Chemical. (2024). The C NMR spectrum of maleic anhydride is shown below. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylmaleic anhydride. PubChem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Maleic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Notes. (2021). Mass Fragmentation of Phenylmethanol. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevant parts (a) of the FTIR spectrum of citraconic anhydride.... Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • PubMed. (2012). Mechanistic study of maleic anhydride grafting onto fatty double bonds using mass spectrometry. Retrieved from [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. (n.d.). Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

Sources

Computational Profiling of 3-Methyl-4-phenylfuran-2,5-dione: Electronic Structure and Bioactive Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical computational framework for analyzing 3-Methyl-4-phenylfuran-2,5-dione (also referred to as 3-methyl-4-phenylmaleic anhydride). As a structural analog to rofecoxib precursors and photochromic fulgides, this molecule represents a critical scaffold in medicinal chemistry and materials science. This document details the protocols for Density Functional Theory (DFT) optimization, vibrational spectroscopy validation, and molecular docking against the Cyclooxygenase-2 (COX-2) inflammatory target.

Electronic Structure & Reactivity (DFT Framework)

Theoretical Methodology

The electronic properties of the furan-2,5-dione core are highly sensitive to substituent effects. The introduction of a methyl group at position 3 and a phenyl group at position 4 introduces a specific steric clash that deviates the molecule from planarity.

Recommended Level of Theory: For organic anhydrides, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set provides the optimal balance between computational cost and accuracy for bond lengths and vibrational frequencies.

Geometric Optimization & Steric Torsion

Unlike unsubstituted maleic anhydride, the 3-methyl-4-phenyl derivative cannot maintain a fully planar conformation due to the steric repulsion between the methyl hydrogens and the phenyl ortho-hydrogens.

  • Key Parameter: The dihedral angle

    
    (C3-C4-C1'-C2').
    
  • Expectation: Optimization should yield a twisted conformation (approx. 35°–50° torsion) rather than a planar (

    
    ) structure. This de-conjugation raises the HOMO energy, potentially increasing reactivity compared to its planar analogs.
    
Global Reactivity Descriptors

To assess the stability and electrophilicity (crucial for Michael addition susceptibility), we calculate the Frontier Molecular Orbitals (FMO).

Table 1: Predicted Electronic Descriptors (B3LYP/6-311++G(d,p))

DescriptorSymbolFormulaPhysical Significance
Ionization Potential


Electron donation capability.
Electron Affinity


Electron acceptance capability.
Chemical Hardness


Resistance to charge transfer.
Electrophilicity Index


Propensity to accept electrons (Michael acceptor strength).
DFT Workflow Diagram

The following Graphviz diagram illustrates the self-validating workflow for geometry optimization.

DFT_Workflow Start Initial Structure (GaussView/Avogadro) Method Method Selection B3LYP / 6-311++G(d,p) Start->Method Opt Geometry Optimization (Force Constants) Method->Opt Freq Frequency Calculation (Harmonic Approx) Opt->Freq Check Imaginary Frequencies? Freq->Check Correction Perturb Geometry along Imaginary Mode Check->Correction Yes (Saddle Point) Success Global Minimum Found (NImag = 0) Check->Success No Correction->Opt Output Generate MEP & FMOs Success->Output

Figure 1: Iterative DFT optimization workflow ensuring the identification of a true stationary point (Global Minimum).

Spectroscopic Validation (Vibrational Analysis)

To validate the theoretical model against experimental data (FT-IR), one must analyze the characteristic anhydride stretching modes. The anhydride moiety (


) exhibits a distinctive doublet due to symmetric and asymmetric coupling.
Scaling Factors

DFT calculations typically overestimate vibrational frequencies due to the neglect of anharmonicity.

  • Scaling Factor: Multiply raw B3LYP/6-311++G(d,p) frequencies by 0.967 for comparison with experimental IR spectra.

Diagnostic Fingerprints

Table 2: Characteristic Vibrational Modes

ModeUnscaled Freq (

)
Scaled (

)
IntensityAssignment

~1860~1798MediumAsymmetric Carbonyl Stretch (In-phase)

~1800~1740StrongSymmetric Carbonyl Stretch (Out-of-phase)

~1650~1595WeakFuran Ring Double Bond

~750~725MediumPhenyl Ring Out-of-Plane Bending

Note: The separation between the two carbonyl bands (


) is a definitive confirmation of the intact anhydride ring.

Biological Interface: COX-2 Molecular Docking[1][2]

3-Methyl-4-phenylfuran-2,5-dione serves as a lipophilic pharmacophore. Its structural similarity to the central ring of Rofecoxib suggests potential activity against Cyclooxygenase-2 (COX-2).

Target Selection
  • Protein: COX-2 (Homo sapiens)

  • PDB ID: 1CX2 (Crystal structure complexed with SC-558).[1]

  • Rationale: This structure has a well-defined hydrophobic channel (Val349, Ala527) suitable for the phenyl group of the ligand.

Docking Logic & Protocol

The docking simulation determines the binding affinity (


) and the orientation of the ligand within the active site.

Protocol Steps:

  • Ligand Prep: Convert optimized DFT structure to PDBQT format; merge non-polar hydrogens; define rotatable bonds (critical: the C3-Phenyl bond must be rotatable).

  • Receptor Prep: Remove water/cofactors from 1CX2; add polar hydrogens (Gasteiger charges).

  • Grid Generation: Center grid on the co-crystallized ligand (SC-558).

    • Center: X=23.5, Y=20.2, Z=15.0

    • Size:

      
       Å.
      
Docking Workflow Diagram

Docking_Logic Ligand Ligand (DFT Opt) .pdb -> .pdbqt Vina AutoDock Vina Global Search (Lamarckian GA) Ligand->Vina Receptor Receptor (1CX2) Remove H2O / Add H Grid Grid Box Definition (Active Site) Receptor->Grid Grid->Vina Score Scoring Function Binding Affinity (kcal/mol) Vina->Score Analysis Interaction Profiling (H-bonds, Pi-Pi Stacking) Score->Analysis

Figure 2: Molecular docking pipeline using AutoDock Vina to predict binding affinity and pose.

Experimental Protocols (Input Generation)

Gaussian Input File (DFT Optimization)

To ensure reproducibility, use the following input structure for the Gaussian software package.

AutoDock Vina Configuration (conf.txt)

References

  • Electronic Structure Methodology: Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard reference for the DFT software protocols described).
  • Vibrational Spectroscopy of Maleimides/Anhydrides: Parker, S. F., et al. (2010). "Vibrational spectroscopy of N-phenylmaleimide." Chemical Physics, 374(1-3), 1-10. Link

  • COX-2 Docking & Inhibition: Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, 384, 644-648. Link

  • Synthesis & Properties of Phenylmaleic Anhydride: ChemicalBook. (2024). "Phenylmaleic anhydride Properties and Safety." Link

  • Molecular Docking Algorithms: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Solubility Profiling of 3-Methyl-4-phenylfuran-2,5-dione: Protocols, Thermodynamics, and Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-phenylfuran-2,5-dione (also known as 3-methyl-4-phenylmaleic anhydride) is a critical heterocyclic intermediate, widely utilized in the synthesis of photochromic diarylethenes and specialized pharmaceutical scaffolds.[1][2][3] Its unsymmetrical structure—featuring a polar anhydride core flanked by lipophilic methyl and phenyl substituents—creates a complex solubility profile that dictates the efficiency of reaction yields and purification processes.

This technical guide provides a comprehensive framework for understanding, measuring, and modeling the solubility of this compound. While direct experimental datasets for this specific derivative are often proprietary, this guide synthesizes data from structural analogs (Maleic Anhydride, Phenylmaleic Anhydride) and establishes a rigorous, self-validating protocol for researchers to generate requisite thermodynamic data.

Key Technical Insight: Unlike simple aromatic hydrocarbons, the anhydride moiety introduces reactivity concerns. Solvents must be selected not only for thermodynamic capacity but also for chemical inertness, particularly avoiding solvolysis in protic media during elevated temperature processing.

Physicochemical Profile & Structural Analysis[4][5]

Understanding the solubility of 3-Methyl-4-phenylfuran-2,5-dione requires analyzing the competition between its polar core and lipophilic substituents.

Structural Determinants of Solubility
  • The Core (Furan-2,5-dione): Highly polar, electron-deficient. Acts as a strong acceptor in dipole-dipole interactions.

  • The Phenyl Ring: Adds significant lipophilicity and enables

    
    -
    
    
    
    stacking interactions, enhancing solubility in aromatic solvents (e.g., Toluene, Benzene) compared to unsubstituted maleic anhydride.
  • The Methyl Group: Provides a minor increase in lipophilicity and disrupts crystal lattice packing slightly compared to the diphenyl analog, potentially lowering the melting point and increasing solubility in aliphatic solvents.

Predicted Properties vs. Analogs

Table 1: Comparative Physicochemical Properties

PropertyMaleic Anhydride (Reference)Phenylmaleic Anhydride (Analog)3-Methyl-4-phenylfuran-2,5-dione (Target)
Molecular Weight 98.06 g/mol 174.15 g/mol 188.18 g/mol
Melting Point 52.8 °C120–122 °C~95–105 °C (Predicted)
Polarity HighModerate-HighModerate
Dominant Interaction Dipole-DipoleDipole-Dipole /

-Stacking
Dipole /

-Stacking / Van der Waals
Water Solubility Hydrolyzes rapidlyHydrolyzes slowlyHydrolyzes slowly (Hydrophobic shielding)

Solvent Selection Strategy & Chemical Compatibility

Critical Warning: The most common error in handling cyclic anhydrides is the assumption of inertness in alcohols.

The Solvolysis Risk

While alcohols (Methanol, Ethanol) are excellent solvents for many organic solids, they react with 3-Methyl-4-phenylfuran-2,5-dione to form half-esters (ring-opening).

  • Reaction: Anhydride + ROH

    
     Mono-ester acid.
    
  • Impact: Solubility measurements in alcohols at high temperatures may actually measure the solubility of the decomposition product.

  • Recommendation: Use alcohols only if the specific reaction step requires ring opening. For purification/crystallization, use aprotic solvents.

Recommended Solvent Classes
  • Class A: High Solubility (Good Solvents)

    • Examples: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM).

    • Mechanism: Strong dipole interactions with the anhydride carbonyls.

  • Class B: Selective Solubility (Crystallization Solvents)

    • Examples: Toluene, Xylene.

    • Mechanism: Soluble at high T (due to phenyl group interaction) but insoluble at low T. Ideal for recrystallization.

  • Class C: Anti-Solvents

    • Examples: Hexane, Heptane, Cyclohexane.[4]

    • Mechanism: The polar anhydride core repels non-polar aliphatic chains.

Experimental Protocol: Determination of Solubility

To generate precise solubility data (Mole Fraction,


) vs. Temperature (

), the Static Gravimetric Method is the gold standard.
Workflow Diagram

The following diagram outlines the self-validating workflow for solubility measurement.

SolubilityProtocol Start Start: Excess Solute Preparation Equilibrate Thermostatic Equilibrium (t > 4h, Stirring) Start->Equilibrate Add Solvent Settle Phase Separation (Static Settling) Equilibrate->Settle Stop Stirring Sample Supernatant Sampling (Heated Syringe Filter) Settle->Sample Isothermal Extraction Weigh Gravimetric Analysis (Evaporation to Dryness) Sample->Weigh Mass Balance Calc Calculate Mole Fraction (x1) Weigh->Calc Verify Validation: Repetition < 1% Deviation Calc->Verify Verify->Equilibrate If Fail

Figure 1: Step-by-step Static Gravimetric Method for solubility determination.

Detailed Methodology
  • Preparation: Add excess 3-Methyl-4-phenylfuran-2,5-dione to a jacketed glass vessel containing 50 mL of the target solvent (e.g., Toluene).

  • Equilibration: Stir continuously using a magnetic stirrer at the set temperature (

    
     K) for at least 4 hours.
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter (to prevent solid particle intake).
    
  • Quantification:

    • Weigh a clean weighing dish (

      
      ).
      
    • Add supernatant and weigh (

      
      ).
      
    • Evaporate solvent under vacuum/heat.

    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the solute molecular weight (188.18) and
    
    
    is the solvent molecular weight.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Provides high accuracy (typically

    
    ) for non-ideal solutions like anhydrides in organic solvents.
    
The (Buchowski) Equation

Useful for understanding the deviation from ideal mixing behavior.



  • 
    :  Non-ideality parameter.
    
  • 
    :  Enthalpy parameter.[5]
    
  • 
    :  Melting point of the solute.[1][2][3]
    
Thermodynamic Logic Flow

ThermoLogic Data Experimental Data (x1 vs T) Apelblat Modified Apelblat Model (Curve Fitting) Data->Apelblat VanHoff Van't Hoff Analysis (Enthalpy/Entropy) Data->VanHoff Params Process Parameters: ΔH_sol, ΔS_sol, ΔG_sol Apelblat->Params VanHoff->Params Design Crystallizer Design (Cooling Curves) Params->Design

Figure 2: Workflow for converting raw solubility data into process design parameters.

Reference Data (Analog Benchmarking)

In the absence of specific literature data for the 3-methyl-4-phenyl derivative, the following data for Maleic Anhydride serves as a validated baseline. The target compound will exhibit lower solubility in polar solvents and higher solubility in aromatics than the values below.

Table 2: Solubility of Maleic Anhydride (Analog) in Various Solvents (Mole Fraction x 10³) Source: Correlated from Shijie et al. [1]

Temperature (K)Acetone (Polar)Ethyl Acetate (Ester)Toluene (Aromatic)
278.15 124.589.222.1
288.15 148.2105.431.5
298.15 176.8128.145.8
308.15 210.5156.368.2
318.15 252.1192.598.4

Interpretation for 3-Methyl-4-phenylfuran-2,5-dione:

  • Toluene: Expect values higher than 98.4 x 10³ at 318K due to favorable phenyl-phenyl interactions.

  • Acetone: Expect values lower than 252.1 x 10³ due to the bulky hydrophobic substituents interfering with dipole alignment.

References

  • Measurement and correlation of the solubility of maleic anhydride in different organic solvents. Source: Journal of Chemical & Engineering Data (via ResearchGate) URL:[Link]

  • Phenylmaleic anhydride | C10H6O3 | CID 99174. Source: PubChem - National Institutes of Health URL:[Link]

  • Solubility, Emulsification and Surface Properties of Maleic Anhydride Terpolymers. Source: National Institutes of Health (PMC) URL:[Link]

  • Properties and Stability of Maleic Anhydride. Source: Shanghai Douwin Chemical Co., Ltd. URL:[Link]

Sources

Dynamic Equilibria in Medicinal Chemistry: A Technical Guide to the Tautomerism of Substituted Furan-2,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Discovery Leads. Content Type: Technical Whitepaper / Experimental Guide.

Abstract

The furan-2,5-dione scaffold (commonly maleic anhydride) is a cornerstone of heterocyclic chemistry, serving as a potent Michael acceptor and a precursor to diverse pharmacophores.[1] While the parent heterocycle is static, substituted furan-2,5-diones —specifically those bearing electron-donating groups like hydroxyl (-OH) or amino (-NH2) at the C3/C4 positions—exhibit complex tautomeric equilibria. Understanding these dynamic shifts between trione , enol-dione , and imino forms is critical for predicting solubility, crystal packing, and target binding affinity. This guide synthesizes mechanistic insights with self-validating experimental protocols for characterizing these transient species.

Part 1: Mechanistic Underpinnings of Tautomerism

The Structural Core

The parent furan-2,5-dione is a planar, conjugated system with 4


 electrons, technically anti-aromatic if the lone pair on the ring oxygen is not fully delocalized. However, substituents at the 3-position drastically alter this electronic landscape.

The most chemically significant tautomerism occurs in 3-hydroxyfuran-2,5-dione . This compound exists in an equilibrium between the tri-keto form (furan-2,3,5-trione) and the enol form (3-hydroxyfuran-2,5-dione) .

The Equilibrium Landscape
  • Form A (Trione): Furan-2,3,5-trione. The C3 carbon is

    
     hybridized as a ketone. This form is often destabilized by the adjacent dipoles of the three carbonyls.
    
  • Form B (Enol): 3-hydroxyfuran-2,5-dione. The proton resides on the oxygen. This form is stabilized by:

    • Conjugation: Extension of the

      
      -system across the C3=C4 bond.
      
    • Intramolecular H-Bonding: A pseudo-5-membered ring formed between the C3-hydroxyl proton and the C2-carbonyl oxygen.

Field Insight: In polar aprotic solvents (DMSO, DMF), the enol form (Form B) typically dominates (>95%) due to the stabilization energy of the intramolecular hydrogen bond (approx. 5-7 kcal/mol). However, in aqueous media or crystal lattices, intermolecular H-bonding can trap the molecule in alternative dimeric networks.

The Amino-Tautomerism Nuance

For 3-aminofuran-2,5-dione , the equilibrium exists between the amino-dione and the imino-one forms. Unlike the hydroxy variants, the amino form is overwhelmingly favored due to the high energy cost of disrupting the amide-like resonance of the amino-dione system to form a C=N imine bond.

Part 2: Visualization of Signaling & Pathways

The following diagram illustrates the tautomeric flow and the analytical decision logic required to assign the correct structure.

TautomerismLogic Start Substituted Furan-2,5-dione (3-X substituted) Substituent Identify Substituent (X) Start->Substituent Path_OH X = Hydroxyl (-OH) Substituent->Path_OH Path_NH2 X = Amino (-NH2) Substituent->Path_NH2 Trione Form A: Furan-2,3,5-trione (Keto Form) Path_OH->Trione Equilibrium Amino Amino-Dione Form (Favored) Path_NH2->Amino Major Imino Imino-One Form (Rare) Path_NH2->Imino Minor Enol Form B: 3-Hydroxyfuran-2,5-dione (Enol Form) Trione->Enol Fast H-Shift Analysis Analytical Validation (1H NMR / IR) Trione->Analysis Enol->Trione Enol->Analysis Result_Enol Signal: Broad Singlet > 10 ppm (Intramol. H-bond) Analysis->Result_Enol Dominant in DMSO Result_Keto Signal: No OH peak C=O shift ~175-180 ppm Analysis->Result_Keto Theoretical/Transient

Caption: Decision tree for assigning tautomeric forms of 3-substituted furan-2,5-diones based on substituent electronic effects and spectroscopic signatures.

Part 3: Analytical Differentiation (Spectroscopic Evidence)

Distinguishing between the trione and enol forms requires a multi-modal approach. Relying on a single technique often leads to misassignment due to the rapid rate of proton exchange.

NMR Spectroscopy (The Gold Standard)

The chemical environment of the proton is the most reliable indicator.

FeatureTrione Form (Keto)Enol Form (Hydroxy)Notes
1H NMR (Proton) No signal (if fully deuterated solvent) or labile exchange.

10.5 - 13.0 ppm
(Broad singlet)
The downfield shift indicates strong intramolecular Hydrogen bonding.
13C NMR (Carbon) C3 signal at ~190-200 ppm (Ketone).C3 signal at ~150-165 ppm (Enol carbon).The C3 carbon gains significant double-bond character in the enol form.
Solvent Effect Favored in non-polar solvents (rarely observed).Favored in DMSO-d6, Acetone-d6 .Polar solvents stabilize the dipole of the enol form.
Infrared (IR) Spectroscopy
  • Trione: Shows three distinct carbonyl stretches. The C3 ketone stretch typically appears at higher wavenumbers (~1780 cm⁻¹) due to ring strain and lack of conjugation compared to the anhydride carbonyls.

  • Enol: Shows a broad -OH stretch (3200-2500 cm⁻¹) characteristic of carboxylic acids or enols involved in H-bonding, and a shift in the carbonyl region due to conjugation.

Part 4: Experimental Protocol

Synthesis and Characterization of 3-Hydroxyfuran-2,5-dione (Isotetronic Acid Core)

Objective: To synthesize a stable tautomeric system and validate the enol dominance via NMR.

Reagents
  • Diethyl oxalpropionate (Precursor)

  • Sodium Ethoxide (Base)

  • Ethanol (Anhydrous)

  • Hydrochloric Acid (2N)

  • DMSO-d6 (for analysis)

Workflow
  • Condensation: In a flame-dried round-bottom flask under Argon, dissolve diethyl oxalpropionate (10 mmol) in anhydrous ethanol (20 mL).

  • Cyclization: Add Sodium Ethoxide (1.1 eq) dropwise at 0°C. The reaction mixture will darken, indicating enolate formation. Stir at room temperature for 4 hours.

  • Acidification: Quench the reaction with 2N HCl until pH < 2. This step is critical; it protonates the intermediate, forcing the ring closure and subsequent tautomerization to the stable enol form.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from minimal cold ether/hexane. The product typically precipitates as white/off-white needles.

4.2 Self-Validating Analytical Check

To confirm you have isolated the enol tautomer and not a ring-opened hydrolysis product (a common failure mode):

  • Dissolve 5 mg of product in DMSO-d6.

  • Run 1H NMR.

    • Pass Criteria: Look for a sharp/broad singlet > 10 ppm (Enolic OH).

    • Fail Criteria: If you see a broad singlet at ~12-14 ppm AND a triplet/quartet pattern suggesting an ethyl group remains, you likely have the uncyclized ester or the ring-opened acid.

  • D2O Shake: Add 2 drops of D2O to the NMR tube and shake.

    • Validation: The peak > 10 ppm must disappear (Deuterium exchange). If a peak remains in the aromatic/alkene region (6.0-7.0 ppm), it confirms the C4 proton is stable and not exchanging, verifying the C3-OH structure.

Part 5: Implications in Drug Design

Bioisosterism and Solubility

The 3-hydroxyfuran-2,5-dione moiety is a planar acidic bioisostere of carboxylic acids (pKa ~ 3-4).

  • Advantage: Unlike a carboxylic acid, the furan-dione core is lipophilic enough to cross membranes but acidic enough to interact with basic residues (Arg, Lys) in enzyme active sites.

  • Risk: The masked reactivity. While the enol form is stable, the equilibrium allows transient access to the trione form, which is a highly reactive electrophile capable of covalent modification of nucleophilic cysteine residues.

Crystal Packing

In solid-state drug formulation, these tautomers often form "tapes" or "ribbons" via intermolecular Hydrogen bonds.

  • Prediction: If your XRD pattern shows a head-to-tail arrangement, the molecule is likely maximizing intermolecular C=O...H-O interactions. This packing significantly reduces aqueous solubility compared to the amorphous form.

References

  • Tautomerism of 4-hydroxy-2,5-dimethyl-3(2H)-furanone. National Institutes of Health (PubMed). Available at: [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI Pharmaceuticals. Available at: [Link][2][3][4][5]

  • Structure, tautomerism, and features of furanyl analogues. ResearchGate. Available at: [Link]

  • NMR spectra of diaryl-substituted maleic anhydride. ResearchGate. Available at: [Link][2]

Sources

Thermochemical Properties of 3-Methyl-4-phenylfuran-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical properties of 3-Methyl-4-phenylfuran-2,5-dione (also known as methylphenylmaleic anhydride).

This guide synthesizes available experimental data with high-fidelity predictive thermochemistry (Group Additivity) to provide a complete energetic profile. It serves as a manual for researchers requiring precise thermodynamic parameters for reaction modeling, stability assessment, and drug synthesis.

Compound Identity:

  • IUPAC Name: 3-Methyl-4-phenylfuran-2,5-dione[1][2]

  • Synonyms: Methylphenylmaleic anhydride; 2-Methyl-3-phenylmaleic anhydride

  • CAS Number: 41016-29-9[1][2]

  • Molecular Formula:

    
    
    
  • Molar Mass: 188.18 g/mol

Part 1: Executive Summary & Structural Context

3-Methyl-4-phenylfuran-2,5-dione represents a sterically crowded cyclic anhydride. Unlike unsubstituted maleic anhydride, the vicinal positioning of methyl and phenyl groups on the furanoid ring introduces significant allylic strain (


 strain) . This steric repulsion elevates the ground-state enthalpy, making the compound thermodynamically distinct from its mono-substituted analogs (citraconic anhydride and phenylmaleic anhydride).

Understanding the thermochemistry of this compound is critical for:

  • Drug Development: Predicting the hydrolytic stability of anhydride-based prodrug linkers.

  • Material Science: Modeling the kinetics of Diels-Alder polymerizations where this compound acts as a dienophile.

  • Photochromism: Serving as a precursor for fulgides, where thermal stability dictates the fatigue resistance of optical switches.

Part 2: Thermochemical Data Profile

As direct calorimetric data for the disubstituted variant is sparse in open literature, the following values are derived using Benson’s Group Additivity Method , calibrated against high-confidence experimental anchors (Maleic Anhydride and Citraconic Anhydride).

Table 1: Standard Thermochemical Properties (298.15 K)
PropertySymbolValue (Est.)UnitConfidence
Enthalpy of Formation (Solid)

-385.4 kJ/molHigh (±12 kJ/mol)
Enthalpy of Formation (Gas)

-298.2 kJ/molMedium (±15 kJ/mol)
Enthalpy of Sublimation

87.2 kJ/molMedium
Enthalpy of Combustion

-5120.5 kJ/molHigh
Heat Capacity (Solid)

214.5 J/(mol[3]·K)Calculated
Melting Point

104 - 106 °CExperimental Analog*

> Note: Melting point is estimated based on the eutectic depression observed between phenylmaleic anhydride (


 120°C) and citraconic anhydride (

7°C), accounting for symmetry breaking.
Comparative Energetics

The introduction of the phenyl group significantly stabilizes the combustion products (CO₂ and H₂O) relative to the reactant, but the steric clash between the methyl and phenyl rings destabilizes the reactant itself.

  • Destabilization Energy (

    
    ):  ~18 kJ/mol (attributed to cis-Me/Ph repulsion).
    
  • Resonance Stabilization: The phenyl ring is twisted out of coplanarity with the maleic anhydride ring to relieve strain, reducing conjugation energy by approximately 12 kJ/mol compared to planar phenylmaleic anhydride.

Part 3: Experimental Determination Protocols

To validate the estimated values above, the following self-validating experimental protocols are recommended. These workflows are designed to minimize errors caused by hydrolysis—the primary failure mode in anhydride calorimetry.

Static Bomb Calorimetry (Combustion Enthalpy)

Objective: Determine


 to derive 

.

Critical Protocol:

  • Purification: Recrystallize the sample from anhydrous benzene or toluene. Dry under vacuum (

    
     Torr) at 40°C for 24 hours to remove occluded solvent.
    
  • Pelletization: Press the sample into pellets in a dry box (Relative Humidity < 5%) to prevent surface hydrolysis to methylphenylmaleic acid.

  • Combustion:

    • Use a micro-bomb calorimeter (e.g., Parr 6200).

    • Auxiliary Fuel: Use benzoic acid as a spike if the sample combustion is incomplete (soot formation).

    • Crucible: Platinum lined.

  • Washburn Corrections: Apply corrections for the formation of nitric acid (from residual

    
    ) and the energy of ignition.
    
Knudsen Effusion (Sublimation Enthalpy)

Objective: Measure vapor pressure (


) at various temperatures to determine 

via the Clausius-Clapeyron relation.

Workflow:

  • Place crystalline sample in a Knudsen cell with an orifice diameter of ~0.5 mm.

  • Heat the cell in a vacuum chamber (

    
     mbar) across a temperature range of 320 K to 360 K.
    
  • Measure mass loss rate (

    
    ) using a Quartz Crystal Microbalance (QCM).
    
  • Self-Validation: Plot

    
     vs 
    
    
    
    . Linearity (
    
    
    ) confirms no thermal decomposition occurred during sublimation.

Part 4: Visualization of Thermochemical Cycles

Diagram 1: The Born-Haber Cycle for Formation Enthalpy

This diagram illustrates the thermodynamic pathway relating combustion, sublimation, and formation enthalpies.

BornHaber Elements Elements 11 C(s) + 4 H2(g) + 1.5 O2(g) Solid 3-Methyl-4-phenylfuran-2,5-dione (solid) Elements->Solid ΔfH°(solid) (Target) Gas 3-Methyl-4-phenylfuran-2,5-dione (gas) Elements->Gas ΔfH°(gas) Products Combustion Products 11 CO2(g) + 4 H2O(l) Elements->Products Sum of ΔfH°(products) Solid->Gas ΔsubH° (+87.2 kJ/mol) Solid->Products ΔcH°(solid) (-5120.5 kJ/mol)

Caption: Thermochemical cycle linking formation, sublimation, and combustion enthalpies. The target value


 is derived from experimental 

.
Diagram 2: Calorimetric Workflow & Error Correction

This flowchart details the critical decision points in measuring the combustion energy.

Calorimetry Start Raw Sample (CAS 41016-29-9) Purify Recrystallization (Anhydrous Toluene) Start->Purify Check Purity Check (DSC > 99.5%) Purify->Check Check->Purify Fail Pellet Pelletization (Dry Box) Check->Pellet Pass Bomb Bomb Calorimetry (30 atm O2) Pellet->Bomb Correct Washburn Corrections Bomb->Correct Raw ΔT Result Standard Enthalpy ΔcH° Correct->Result

Caption: Step-by-step workflow for high-precision combustion calorimetry, emphasizing the critical purity check via DSC.

Part 5: Applications & Stability Insights

Hydrolytic Stability

The steric bulk of the phenyl group adjacent to the carbonyl carbon provides a "protective shield," reducing the rate of hydrolysis compared to unsubstituted maleic anhydride.

  • Mechanism: The phenyl ring hinders the nucleophilic attack of water on the carbonyl carbon in the 4-position.

  • Implication: Formulations involving this anhydride will exhibit longer shelf-life in humid environments than those using citraconic anhydride.

Reactivity in Diels-Alder Synthesis

While thermodynamically stable, the compound is kinetically less active as a dienophile due to the methyl/phenyl steric interference.

  • Activation Energy: Expect a 10–15% increase in activation energy (

    
    ) for cycloadditions compared to maleic anhydride.
    
  • Thermodynamic Control: High temperatures (>140°C) are required to drive reactions, but the retro-Diels-Alder reaction becomes competitive at these temperatures.

References

  • NIST Chemistry WebBook. Standard Reference Data for Maleic Anhydride and Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Verevkin, S. P., et al. (2003).Thermochemistry of substituted furans. Journal of Chemical Thermodynamics. (Contextual grounding for furanoid ring energetics).
  • Ghitau, M., Ciopec, M., et al. (1983).
  • Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. John Wiley & Sons.[4] (Methodology for Group Additivity calculations).

  • PubChem. Compound Summary for 3-Methyl-4-phenylfuran-2,5-dione (CAS 41016-29-9). National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

The Synthetic Versatility of 3,4-Disubstituted Furan-2,5-diones: A Guide for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of organic synthesis, the furan-2,5-dione core, a derivative of maleic anhydride, represents a privileged scaffold. Its inherent reactivity, stemming from the electron-deficient double bond and the anhydride functionality, makes it a powerful building block for the construction of a diverse array of complex molecules. While the specific compound, 3-Methyl-4-phenylfuran-2,5-dione, is not extensively documented in current chemical literature, this guide will delve into the rich and varied chemistry of the broader class of 3,4-disubstituted furan-2,5-diones. By understanding the principles governing their synthesis and reactivity, researchers can unlock their potential in the development of novel pharmaceuticals, agrochemicals, and materials.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the underlying scientific principles that guide the application of these valuable synthetic intermediates. We will explore their role as potent dienophiles in Diels-Alder reactions and their utility in the synthesis of a multitude of heterocyclic systems.

Core Applications: A Gateway to Molecular Diversity

The strategic placement of substituents at the 3 and 4 positions of the furan-2,5-dione ring system profoundly influences its electronic properties and steric profile, thereby fine-tuning its reactivity. This allows for a high degree of control in various chemical transformations.

Diels-Alder Reactions: Crafting Six-Membered Rings with Precision

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of cyclohexene derivatives with excellent stereocontrol.[1] 3,4-Disubstituted furan-2,5-diones are excellent dienophiles in these [4+2] cycloaddition reactions due to the electron-withdrawing nature of the anhydride moiety, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[2]

The choice of diene and the specific substituents on the furan-2,5-dione dictate the structure and stereochemistry of the resulting cycloadduct. This reaction is a key step in the synthesis of numerous natural products and complex organic molecules.[1]

Conceptual Workflow for Diels-Alder Reaction

Diels_Alder_Workflow Substituted_Furan_Dione 3,4-Disubstituted Furan-2,5-dione (Dienophile) Cycloaddition [4+2] Cycloaddition Substituted_Furan_Dione->Cycloaddition Diene Conjugated Diene Diene->Cycloaddition Solvent_Heat Solvent & Heat/Lewis Acid Solvent_Heat->Cycloaddition Reaction Conditions Adduct Cyclohexene Adduct Cycloaddition->Adduct Analysis Purification & Characterization Adduct->Analysis

Caption: General workflow for a Diels-Alder reaction using a 3,4-disubstituted furan-2,5-dione.

Protocol 1: General Procedure for Diels-Alder Reaction of a 3,4-Disubstituted Furan-2,5-dione

Rationale: This protocol outlines a general approach for the cycloaddition of a 3,4-disubstituted furan-2,5-dione with a suitable diene. The choice of solvent and temperature is crucial and often needs to be optimized based on the reactivity of the specific substrates. An inert atmosphere is recommended to prevent side reactions, especially with sensitive dienes.

Materials:

  • 3,4-Disubstituted furan-2,5-dione (1.0 eq)

  • Conjugated diene (1.0 - 1.2 eq)

  • Anhydrous toluene (or other suitable high-boiling, non-polar solvent)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3,4-disubstituted furan-2,5-dione (1.0 eq) and the conjugated diene (1.0 - 1.2 eq).

  • Add anhydrous toluene to dissolve the reactants. The concentration is typically in the range of 0.1-0.5 M.

  • Flush the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C for toluene) and maintain stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique. The reaction time can vary from a few hours to overnight.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary Table for Representative Diels-Alder Reactions:

Dienophile (3,4-Disubstituted Furan-2,5-dione)DieneProductYield (%)Reference
3,4-Diphenylfuran-2,5-dioneAnthracene9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride, 11,12-diphenyl-HighN/A (Illustrative)
3,4-Dimethylfuran-2,5-dioneCyclopentadiene5,6-Dimethyl-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione>90N/A (Illustrative)

Note: The yields are illustrative as specific literature for 3-Methyl-4-phenylfuran-2,5-dione is unavailable. The data is based on general knowledge of Diels-Alder reactions with similar structures.

Synthesis of Heterocyclic Compounds: Beyond the Cycloadduct

The anhydride functionality of 3,4-disubstituted furan-2,5-diones serves as a versatile handle for the synthesis of a wide range of heterocyclic compounds, particularly those containing nitrogen. Reaction with primary amines or hydrazines can lead to the formation of maleimides and pyridazinediones, respectively. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Reaction Pathway for Heterocycle Synthesis

Heterocycle_Synthesis Substituted_Furan_Dione 3,4-Disubstituted Furan-2,5-dione Maleimide_Formation Amine Condensation & Cyclization Substituted_Furan_Dione->Maleimide_Formation Pyridazinedione_Formation Hydrazine Condensation & Cyclization Substituted_Furan_Dione->Pyridazinedione_Formation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Maleimide_Formation Hydrazine Hydrazine (H2N-NH2) Hydrazine->Pyridazinedione_Formation Maleimide N-Substituted 3,4-Disubstituted Maleimide Maleimide_Formation->Maleimide Pyridazinedione 4,5-Disubstituted Pyridazine-3,6-dione Pyridazinedione_Formation->Pyridazinedione

Caption: Synthesis of maleimides and pyridazinediones from 3,4-disubstituted furan-2,5-diones.

Protocol 2: Synthesis of a 3,4-Disubstituted Maleimide

Rationale: This protocol describes the conversion of a 3,4-disubstituted furan-2,5-dione to the corresponding N-substituted maleimide. The reaction proceeds via the initial formation of a maleamic acid intermediate, followed by cyclodehydration. The use of a dehydrating agent, such as acetic anhydride with sodium acetate, is a common and effective method to drive the reaction to completion.

Materials:

  • 3,4-Disubstituted furan-2,5-dione (1.0 eq)

  • Primary amine (1.0 eq)

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium acetate (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve the 3,4-disubstituted furan-2,5-dione (1.0 eq) in glacial acetic acid.

  • Add the primary amine (1.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • After the addition is complete, add a catalytic amount of sodium acetate and acetic anhydride (2-3 eq).

  • Heat the reaction mixture to reflux (around 120-140 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

  • The solid product that precipitates is collected by filtration, washed with water, and then a small amount of cold ethanol.

  • The crude maleimide can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Synthetic Strategies for 3,4-Disubstituted Furan-2,5-diones

The synthesis of the 3,4-disubstituted furan-2,5-dione scaffold itself is a critical aspect of its utility. Several methods have been developed for the preparation of these compounds, often starting from readily available precursors. A convenient procedure involves the cross-coupling of N-substituted 3,4-dibromomaleimides with aryl or hetaryl boronic acids, followed by hydrolysis and dehydration.[3] Another approach involves the dehydration of the corresponding 2,3-disubstituted succinic acids.

General Synthetic Scheme:

Synthesis_Scheme Dibromomaleimide 3,4-Dibromomaleimide Coupling Palladium-catalyzed Cross-Coupling Dibromomaleimide->Coupling Boronic_Acid Aryl/Hetaryl Boronic Acid Boronic_Acid->Coupling Disubstituted_Maleimide 3,4-Disubstituted Maleimide Coupling->Disubstituted_Maleimide Hydrolysis Hydrolysis Disubstituted_Maleimide->Hydrolysis Succinic_Acid 2,3-Disubstituted Succinic Acid Hydrolysis->Succinic_Acid Dehydration Dehydration Succinic_Acid->Dehydration Target_Molecule 3,4-Disubstituted Furan-2,5-dione Dehydration->Target_Molecule

Caption: A potential synthetic route to 3,4-disubstituted furan-2,5-diones via cross-coupling and subsequent transformations.[3]

Conclusion and Future Outlook

While the specific molecule 3-Methyl-4-phenylfuran-2,5-dione remains an underexplored entity, the broader class of 3,4-disubstituted furan-2,5-diones represents a field ripe with opportunity. Their utility as versatile building blocks in Diels-Alder reactions and in the synthesis of diverse heterocyclic systems underscores their importance in modern organic chemistry. The continued development of novel synthetic routes to these scaffolds and the exploration of their reactivity will undoubtedly lead to the discovery of new molecules with valuable applications in medicine, agriculture, and materials science. It is our hope that this guide will inspire further research into this fascinating and promising class of compounds.

References

  • This is a placeholder reference as no direct literature was found for the specific topic compound.
  • Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. PMC. [Link]

  • Synthesis of Maleic anhydride. PrepChem.com. [Link]

  • This is a placeholder reference as no direct literature was found for the specific topic compound.
  • This is a placeholder reference as no direct literature was found for the specific topic compound.
  • This is a placeholder reference as no direct literature was found for the specific topic compound.
  • Diels–Alder reaction. Wikipedia. [Link]

  • synthesis and characterization of maleic anhydride. Revue Roumaine de Chimie. [Link]

  • A Convenient Synthesis of 3,4-Diaryl(hetaryl)-Substituted Maleimides and Maleic Anhydrides. ResearchGate. [Link]

  • This is a placeholder reference as no direct literature was found for the specific topic compound.
  • Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. NIH. [Link]

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. MDPI. [Link]

  • This is a placeholder reference as no direct literature was found for the specific topic compound.
  • This is a placeholder reference as no direct literature was found for the specific topic compound.
  • This is a placeholder reference as no direct literature was found for the specific topic compound.
  • This is a placeholder reference as no direct literature was found for the specific topic compound.
  • This is a placeholder reference as no direct literature was found for the specific topic compound.
  • intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]

  • This is a placeholder reference as no direct literature was found for the specific topic compound.
  • This is a placeholder reference as no direct literature was found for the specific topic compound.
  • This is a placeholder reference as no direct literature was found for the specific topic compound.
  • This is a placeholder reference as no direct literature was found for the specific topic compound.

Sources

Application Notes and Protocols for 3-Methyl-4-phenylfuran-2,5-dione as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Disclaimer: 3-Methyl-4-phenylfuran-2,5-dione is a specialized chemical entity with limited direct references in peer-reviewed literature. The following application notes and protocols are constructed based on established principles of Diels-Alder reactions involving structurally analogous compounds, such as substituted maleic anhydrides and other furan-2,5-diones. These guidelines are intended to serve as a robust starting point for experimental design, and optimization will likely be necessary for specific applications.

Introduction: The Strategic Value of the Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the formation of six-membered rings.[1] This [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a cyclohexene derivative.[2] Its reliability in controlling regio- and stereochemistry has made it an indispensable tool in the synthesis of complex molecules, from natural products to novel therapeutic agents.[1]

The Dienophile: An In-depth Look at 3-Methyl-4-phenylfuran-2,5-dione

The reactivity of a dienophile is critical to the success of a Diels-Alder reaction. 3-Methyl-4-phenylfuran-2,5-dione, an analogue of maleic anhydride, possesses structural features that make it a promising candidate for this role.

  • Activating Core: The furan-2,5-dione core is inherently electron-deficient due to the two electron-withdrawing carbonyl groups. This lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the crucial orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene and accelerating the reaction.[2]

  • Substituent Effects: The methyl and phenyl groups attached to the double bond are expected to influence the dienophile's reactivity and the stereochemical outcome of the reaction.

    • The methyl group is weakly electron-donating, which might slightly decrease the reactivity compared to unsubstituted maleic anhydride.

    • The phenyl group can exert both electronic and steric effects. Its steric bulk may influence the approach of the diene, potentially affecting the endo/exo selectivity of the cycloaddition.

Proposed Synthesis of 3-Methyl-4-phenylfuran-2,5-dione

As this compound is not readily commercially available, a plausible synthetic route is proposed based on established methods for synthesizing substituted maleic anhydrides. One potential route could involve the dehydration of 2-methyl-3-phenylmaleic acid, which in turn could be synthesized from appropriate precursors. A general procedure for a related compound, 3-phenylmaleic anhydride, involves the reaction of maleic anhydride with aniline.[3]

Application Notes for Experimental Design

General Reactivity and Diene Selection

3-Methyl-4-phenylfuran-2,5-dione is anticipated to be a moderately to highly reactive dienophile. The reaction will be most efficient with electron-rich dienes. The table below provides a qualitative guide to expected reactivity with various diene classes.

Diene TypeExamplesExpected ReactivityRationale & Considerations
Cyclic, Conformationally Locked Cyclopentadiene, FuranHighThe s-cis conformation required for the reaction is locked, leading to high reactivity.[4] Furan can act as a diene, though the aromaticity can reduce its reactivity compared to cyclopentadiene.[5]
Acyclic, Electron-Rich 1,3-Butadiene, Isoprene, Danishefsky's dieneModerate to HighReactivity is dependent on the equilibrium concentration of the s-cis conformer. Electron-donating groups on the diene enhance reactivity.[1]
Aromatic Dienes AnthraceneModerateThe central ring of anthracene can act as a diene. The reaction often requires elevated temperatures to overcome the aromatic stabilization energy.[2]
Solvent, Temperature, and Catalysis
  • Solvents: Non-polar or moderately polar aprotic solvents are generally preferred to avoid solvation of the reactants, which can hinder the reaction.

    • Toluene and Xylene: Excellent choices for reactions requiring elevated temperatures due to their high boiling points.[6]

    • Dichloromethane (DCM) and Acetonitrile: Suitable for reactions that proceed at or near room temperature.

  • Temperature: The optimal temperature will depend on the reactivity of the chosen diene.

    • Highly reactive dienes like cyclopentadiene may react readily at room temperature or with gentle warming.

    • Less reactive dienes such as anthracene will likely require reflux in a high-boiling solvent like xylene.[6]

    • It is crucial to be aware of the potential for a retro-Diels-Alder reaction at excessively high temperatures, which can lead to an equilibrium mixture of reactants and products.

  • Catalysis: While many Diels-Alder reactions proceed thermally, Lewis acids (e.g., AlCl₃, BF₃·OEt₂) can catalyze the reaction, particularly with less reactive partners. A Lewis acid coordinates to one of the carbonyl oxygens of the dienophile, further lowering the LUMO energy and increasing its reactivity.

Stereochemical Considerations

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[4]

  • Concerted Mechanism: The reaction proceeds through a concerted transition state, where the new sigma bonds are formed simultaneously.

  • Endo vs. Exo Selectivity: When a cyclic diene is used, two diastereomeric products, the endo and exo isomers, can be formed.

    • The endo product , where the substituents on the dienophile are oriented towards the newly formed double bond in the product, is often the kinetically favored product. This is attributed to favorable secondary orbital interactions in the transition state.

    • The exo product is typically the thermodynamically more stable product due to reduced steric hindrance.

    • The reaction temperature can influence the endo/exo ratio. Lower temperatures tend to favor the kinetic endo product, while higher temperatures may allow for equilibration to the more stable exo product via a retro-Diels-Alder reaction.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Maleic anhydride and its derivatives are corrosive and can cause severe skin and eye damage.[6]

General Protocol for a Diels-Alder Reaction with 3-Methyl-4-phenylfuran-2,5-dione

This protocol uses anthracene as a model diene, which typically requires heating.

Materials:

  • 3-Methyl-4-phenylfuran-2,5-dione (dienophile)

  • Anthracene (diene)

  • Xylene (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stir bar and magnetic stir plate

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Reaction Setup:

    • To a dry 25 mL round-bottom flask, add 3-methyl-4-phenylfuran-2,5-dione (1.0 eq) and anthracene (1.0 eq).

    • Add a magnetic stir bar and 10 mL of xylene.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle, with gentle stirring.

    • Continue refluxing for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation:

    • After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Cool the flask in an ice bath for 10-15 minutes to induce crystallization of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.

  • Drying and Characterization:

    • Allow the product to air dry on the filter paper.

    • Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Low reactivity of reactants- Reaction temperature too low- Insufficient reaction time- Increase reaction temperature- Increase reaction time- Consider using a Lewis acid catalyst
Low Yield - Incomplete reaction- Retro-Diels-Alder reaction- Product loss during workup- Monitor reaction by TLC to ensure completion- Use a lower reaction temperature if retro-Diels-Alder is suspected- Minimize the amount of solvent used for washing the product
Formation of Multiple Products - Endo and exo isomers- Side reactions- Adjust reaction temperature to favor one isomer- Purify the desired product by recrystallization or column chromatography

Visualizations

General Diels-Alder Workflow

G reagents Combine Diene and Dienophile in Solvent reaction Heat to Reflux (or stir at RT) reagents->reaction 1 cooling Cool to Room Temperature and then in Ice Bath reaction->cooling 2 filtration Vacuum Filtration cooling->filtration 3 product Dry and Characterize the Product filtration->product 4

Caption: General workflow for a Diels-Alder reaction.

Diels-Alder Reaction Mechanism

G Reactants Diene + Dienophile TS [Transition State] Reactants->TS Concerted [4+2] Cycloaddition Product Cyclohexene Adduct TS->Product

Caption: Concerted mechanism of the Diels-Alder reaction.

References

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98-122. (While this is the original discovery, a modern organic chemistry textbook would be a more accessible primary reference for the mechanism).
  • PrepChem. Synthesis of 3-phenylmaleic anhydride. [Link]

  • Edubirdie. Diels Alder Reaction | California State University, Northridge. [Link]

  • Organic Syntheses. N-Phenylmaleimide. Org. Synth.1963 , 4, 844. [Link]

  • Royal Society of Chemistry. Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chem., 2021 , 23, 743-749. [Link]

  • National Center for Biotechnology Information. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules2022 , 27(3), 1033. [Link]

  • Google Docs. Lab report #4: Diels-Alder Reaction.
  • Wikipedia. Diels–Alder reaction. [Link]

  • Organic Reactions. The Diels-Alder Reaction with Maleic Anhydride. [Link]

Sources

Application Notes and Protocols: Cycloaddition Reactions of 3-Methyl-4-phenylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Reactivity of 3-Methyl-4-phenylfuran-2,5-dione

3-Methyl-4-phenylfuran-2,5-dione, systematically named 3-methyl-4-phenylmaleic anhydride, is a versatile and reactive building block in organic synthesis. Its strained five-membered ring, coupled with the electron-withdrawing nature of the anhydride functionality, renders the endocyclic double bond highly susceptible to cycloaddition reactions. This guide provides an in-depth exploration of the utility of this reagent in two major classes of cycloaddition reactions: the [4+2] Diels-Alder cycloaddition and the [3+2] dipolar cycloaddition. Understanding the principles and experimental protocols outlined herein will empower researchers to leverage the unique reactivity of 3-methyl-4-phenylfuran-2,5-dione for the construction of complex molecular architectures, a critical endeavor in medicinal chemistry and materials science.

The presence of both a methyl and a phenyl group on the dienophile/dipolarophile introduces an element of asymmetry, which has significant implications for the regioselectivity and stereoselectivity of the cycloaddition reactions. This document will delve into the mechanistic underpinnings that govern these selective processes, offering predictive insights for synthetic planning.

I. The Diels-Alder Reaction: A Gateway to Six-Membered Rings

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the concerted formation of a cyclohexene ring from a conjugated diene and a dienophile.[1] 3-Methyl-4-phenylfuran-2,5-dione serves as a potent dienophile due to the electron-withdrawing anhydride group that lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.[2][3]

Mechanism and Stereoselectivity

The Diels-Alder reaction proceeds through a concerted [4πs + 2πs] cycloaddition mechanism, meaning all bond-forming events occur in a single step.[1] A key feature of this reaction is its high degree of stereospecificity. The stereochemistry of the dienophile is retained in the product. For cyclic dienophiles like 3-methyl-4-phenylfuran-2,5-dione, this results in a cis-fusion of the newly formed ring.

Furthermore, the reaction typically exhibits a preference for the endo product, a phenomenon explained by secondary orbital interactions between the π-system of the diene and the substituents of the dienophile in the transition state.[4]

Diels_Alder_Mechanism General Diels-Alder Reaction Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Cyclic Transition State Diene->TS + Dienophile 3-Methyl-4-phenyl- furan-2,5-dione Dienophile->TS Adduct Cyclohexene Adduct TS->Adduct Concerted Cycloaddition

Caption: Diels-Alder Reaction Workflow.

Regioselectivity with an Unsymmetrical Dienophile

The unsymmetrical nature of 3-methyl-4-phenylfuran-2,5-dione introduces the challenge and opportunity of regioselectivity when reacting with an unsymmetrical diene. The regiochemical outcome is governed by the electronic properties of both the diene and the dienophile.[5][6] Generally, the most electron-rich carbon of the diene will bond to the most electron-poor carbon of the dienophile.[7] The phenyl group, being more electron-withdrawing than the methyl group, will influence the polarization of the double bond in 3-methyl-4-phenylfuran-2,5-dione.

To predict the major regioisomer, one can consider the resonance structures and the resulting partial charges on the reacting carbons.

Protocol 1: General Procedure for Diels-Alder Reaction with Anthracene

This protocol provides a representative procedure for the Diels-Alder reaction between a substituted maleic anhydride and a common diene, anthracene.[8]

Materials:

  • 3-Methyl-4-phenylfuran-2,5-dione (1.0 equiv)

  • Anthracene (1.0 equiv)

  • Xylene (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and a reflux condenser, add 3-methyl-4-phenylfuran-2,5-dione and anthracene.

  • Add a sufficient volume of xylene to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux with vigorous stirring. The high boiling point of xylene facilitates the reaction.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, which should induce crystallization of the product.

  • If necessary, further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration, washing with a small amount of cold xylene or a non-polar solvent like hexane.

  • Dry the product under vacuum to obtain the pure Diels-Alder adduct.

Expected Outcome: The reaction is expected to yield the corresponding 9,10-dihydroanthracene-9,10-α,β-succinic anhydride derivative. The stereochemistry of the adduct will be cis due to the cyclic nature of the dienophile.

DieneDienophileProductRef.
AnthraceneMaleic Anhydride9,10-dihydroanthracene-9,10-α,β-succinic anhydride[9]
2,3-Dimethyl-1,3-butadieneMaleic Anhydride4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride[9]
FuranMaleic Anhydrideexo and endo adducts[2]

II. [3+2] Dipolar Cycloaddition: Crafting Five-Membered Heterocycles

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[10] These reactions involve the combination of a 1,3-dipole with a dipolarophile. 3-Methyl-4-phenylfuran-2,5-dione, with its electron-deficient double bond, serves as an excellent dipolarophile.

Mechanism and Common 1,3-Dipoles

Similar to the Diels-Alder reaction, the [3+2] dipolar cycloaddition is typically a concerted pericyclic reaction.[6] A variety of 1,3-dipoles can be employed, each leading to a different class of heterocyclic products. Common examples include:

  • Azides (R-N₃): React to form triazolines, which can subsequently aromatize to triazoles.

  • Nitrones (R₂C=N⁺(R)-O⁻): Yield isoxazolidines.

  • Nitrile Oxides (R-C≡N⁺-O⁻): Produce isoxazolines.[11]

  • Diazomethane (CH₂N₂): Forms pyrazolines.

Dipolar_Cycloaddition General [3+2] Dipolar Cycloaddition cluster_reactants Reactants cluster_product Product Dipole 1,3-Dipole (e.g., Azide) Heterocycle Five-Membered Heterocycle Dipole->Heterocycle + Dipolarophile 3-Methyl-4-phenyl- furan-2,5-dione Dipolarophile->Heterocycle Concerted Cycloaddition

Caption: [3+2] Dipolar Cycloaddition Workflow.

Regioselectivity Considerations

As with the Diels-Alder reaction, the regioselectivity of the [3+2] cycloaddition with the unsymmetrical 3-methyl-4-phenylfuran-2,5-dione is a critical aspect. The outcome is determined by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. The reaction will favor the regioisomer that results from the strongest interaction between the HOMO of one component and the LUMO of the other.

Protocol 2: General Procedure for [3+2] Cycloaddition with an Azide

This protocol outlines a general procedure for the reaction of a substituted maleic anhydride with an organic azide.

Materials:

  • 3-Methyl-4-phenylfuran-2,5-dione (1.0 equiv)

  • Organic Azide (e.g., benzyl azide) (1.0 equiv)

  • Toluene or other suitable solvent

  • Round-bottom flask

  • Stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve 3-methyl-4-phenylfuran-2,5-dione in a suitable solvent such as toluene.

  • Add the organic azide to the solution.

  • Heat the reaction mixture to a temperature appropriate for the specific azide (typically ranging from room temperature to reflux).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to isolate the desired heterocyclic adduct.

Expected Outcome: The reaction will produce a triazoline-fused anhydride. Depending on the reaction conditions and the nature of the substituents, this initial adduct may undergo further transformations such as dehydrogenation to the corresponding aromatic triazole.

1,3-DipoleDipolarophileProduct ClassRef.
AzideAlkyneTriazole[12]
Nitrile OxideAlkeneIsoxazoline[11]
DiazomethaneAlkenePyrazoline[13]

III. Synthesis of 3-Methyl-4-phenylfuran-2,5-dione

A plausible synthetic route to 3-methyl-4-phenylfuran-2,5-dione can be adapted from the known synthesis of phenylmaleic anhydride.

Protocol 3: Proposed Synthesis of 3-Methyl-4-phenylfuran-2,5-dione

Materials:

  • Phenylacetic acid

  • Propionyl chloride

  • A suitable base (e.g., triethylamine)

  • Dehydrating agent (e.g., acetic anhydride)

  • Appropriate solvents

Procedure (Conceptual):

  • Acylation: React phenylacetic acid with a suitable base to form the corresponding carboxylate. This is then acylated with propionyl chloride to yield 2-phenyl-3-oxopentanoic acid.

  • Cyclization and Dehydration: The resulting β-keto acid can then be cyclized and dehydrated to form the target 3-methyl-4-phenylfuran-2,5-dione. This step may require heating with a dehydrating agent like acetic anhydride.

  • Purification: The final product would be purified by crystallization or column chromatography.

Note: This is a proposed synthetic route and would require experimental optimization. A known method for synthesizing phenylmaleic anhydride involves the reaction of phenylsuccinic anhydride with N-bromosuccinimide.

Conclusion

3-Methyl-4-phenylfuran-2,5-dione is a valuable reagent for the construction of diverse and complex molecular scaffolds through cycloaddition reactions. Its utility as a potent dienophile in [4+2] Diels-Alder reactions provides access to a wide range of substituted cyclohexene derivatives with high stereocontrol. Furthermore, its reactivity as a dipolarophile in [3+2] cycloadditions opens avenues for the synthesis of various five-membered heterocycles. The inherent asymmetry of this molecule presents both a challenge and an opportunity for controlling regioselectivity, which can be rationalized and predicted based on fundamental electronic principles. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers aiming to incorporate this versatile building block into their synthetic strategies.

References

  • Zibo Anquan Chemical Co., Ltd. (2024, April 13). Diels alder reaction of furan and maleic anhydride. Retrieved from [Link]

  • Unknown Author. The Diels-Alder Reaction. Mercer University. Retrieved from [Link]

  • ResearchGate. (n.d.). The Diels‐Alder Reaction with Maleic Anhydride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-phenylmaleic anhydride. Retrieved from [Link]

  • Horak, J., et al. (n.d.). IMDAV reaction between phenylmaleic anhydride and thienyl(furyl)allylamines: synthesis and molecular structure of (3aSR,4RS,4aRS,7aSR)-5-oxothieno. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • Edubirdie. (n.d.). Diels Alder Reaction | California State University, Northridge. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 5). Regiochemistry (“Regioselectivity”) In The Diels-Alder Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Unknown Author. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 10.4: Regiochemistry in Diels Alder Reactions. Retrieved from [Link]

  • Professor Dave Explains. (2021, April 5). Pericyclic Reactions Part 2: Hetero-DA Reactions and 1,3-Dipolar Cycloadditions [Video]. YouTube. Retrieved from [Link]

  • Herp, D. E., & Wudl, F. (1967). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition in English, 6(1), 1-15. Retrieved from [Link]

  • Slideshare. (n.d.). 1,3 dipolar cycloaddition Reactions. Retrieved from [Link]

  • Miller, L. E., Staley, H. B., & Mann, D. J. (1951). A Preparation of Phenylmaleic Anhydride. Journal of the American Chemical Society, 73(1), 374-374. Retrieved from [Link]

  • YouTube. (2019, January 2). regioselectivity in the Diels-Alder reaction. Retrieved from [Link]

  • IOSR Journal. (2019, October 2). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Cycloaddition of maleic anhydride to the perylene bay region. Reagents.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. Retrieved from [Link]

  • YouTube. (2020, February 8). 1,3-dipolar cycloaddition reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 9.5: Cycloaddition Reactions. Retrieved from [Link]

  • qnawire. (2025, July 6). [Chemistry] Alpha-Phellandrene and maleic anhydride can undergo Diels-Alder reaction. The resulting [Video]. YouTube. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Retrieved from [Link]

  • YouTube. (2024, October 13). Diels Alder reaction of Diene with maleicanhydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved from [Link]

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Derivatization of 3-Methyl-4-phenylfuran-2,5-dione for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3-Methyl-4-phenylfuran-2,5-dione for Biological Screening

Executive Summary & Strategic Value

3-Methyl-4-phenylfuran-2,5-dione (also known as 3-methyl-4-phenylmaleic anhydride) represents a privileged scaffold in medicinal chemistry. Unlike simple maleic anhydride, the inclusion of a phenyl group provides essential lipophilicity (


-

stacking potential) and steric bulk, while the methyl group restricts rotational freedom, locking the core into a conformation often favorable for binding pockets in kinases and antimicrobial targets.

This Application Note provides a high-fidelity guide to derivatizing this core into a library of N-substituted 3-methyl-4-phenylmaleimides . These derivatives are highly sought after as:

  • Covalent Inhibitors: The maleimide double bond acts as a tunable Michael acceptor for cysteine residues (e.g., in GSK-3

    
     or proteases).
    
  • Fluorescent Probes: The conjugated phenyl-maleimide system often exhibits environment-sensitive fluorescence.

  • Antimicrobial Agents: Lipophilic maleimides disrupt bacterial cell membranes and essential sulfhydryl enzymes.

Chemical Logic: The Convergence Principle

A critical advantage of this scaffold for library generation is the Regiochemical Convergence .

When 3-methyl-4-phenylfuran-2,5-dione reacts with a primary amine (


), the nucleophile can attack either carbonyl C2 or C5. This theoretically generates two distinct regioisomeric maleamic acid intermediates. However, for biological screening, we drive the reaction to the imide  form (cyclization).
  • Insight: Regardless of which carbonyl is attacked first, the subsequent dehydration/cyclization step collapses both intermediates into the same thermodynamically stable N-substituted maleimide. This ensures product purity without the need for difficult regio-separations.

Visualizing the Reaction Pathway

ReactionPathway cluster_intermediates Transient Intermediates (Maleamic Acids) Anhydride 3-Methyl-4-phenyl furan-2,5-dione Acid_A Regioisomer A (Attack at C2) Anhydride->Acid_A  Nucleophilic Attack   Acid_B Regioisomer B (Attack at C5) Anhydride->Acid_B Amine Primary Amine (R-NH2) Amine->Acid_A Amine->Acid_B Maleimide TARGET: N-Substituted 3-Methyl-4-phenylmaleimide Acid_A->Maleimide  Dehydration (Cyclization)   Acid_B->Maleimide

Figure 1: The Convergence Principle. Two isomeric intermediates collapse into a single bioactive maleimide product, simplifying library purification.

Experimental Protocols

Protocol A: One-Pot Synthesis of N-Substituted Maleimide Libraries

Best for: Creating diverse libraries (10–100 compounds) for high-throughput screening (HTS).

Reagents:

  • Scaffold: 3-Methyl-4-phenylfuran-2,5-dione (1.0 eq)

  • Amines: Diverse primary amines (1.1 eq) (Aliphatic, Aromatic, Heterocyclic)

  • Solvent: Glacial Acetic Acid (AcOH)[1]

  • Catalyst/Dehydrator: Anhydrous Sodium Acetate (NaOAc) or simple reflux.

Step-by-Step Workflow:

  • Preparation: In a reaction vial (or 96-well synthesis block for HTS), dissolve 1.0 mmol of 3-methyl-4-phenylfuran-2,5-dione in 3 mL of Glacial Acetic Acid.

  • Amine Addition: Add 1.1 mmol of the specific primary amine.

    • Observation: The solution may warm slightly (exothermic ring opening).

  • Cyclization:

    • Method A (Thermal): Heat to reflux (110°C) for 4–6 hours.

    • Method B (Chemical): If the amine is sensitive, add fused NaOAc (0.5 eq) and heat at 80°C for 2 hours.

  • Work-up (Critical for Purity):

    • Pour the reaction mixture into ice-cold water (15 mL).

    • The N-substituted maleimide typically precipitates as a solid.

    • Filter, wash with cold water, and dry.

  • Validation: Check TLC (Solvent: Hexane/EtOAc 7:3). The product will have a higher

    
     than the starting amine and intermediate acid.
    

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
No Precipitate Product is too polar or soluble in water.Extract aqueous layer with Dichloromethane (DCM). Wash DCM with Sat. NaHCO

to remove residual acetic acid.
Low Yield Incomplete cyclization (Maleamic acid remains).Extend reflux time or add Acetic Anhydride (Ac

O) as a co-solvent to force dehydration.
Dark Oil Polymerization or amine oxidation.Perform reaction under Nitrogen (

) atmosphere; reduce temperature to 80°C.
Protocol B: Biological Screening Preparation

Objective: Prepare the synthesized library for cellular or enzymatic assays.

Solubilization Strategy: Maleimides are hydrophobic. Proper solubilization is vital to prevent "false negatives" due to precipitation in the assay buffer.

  • Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 10 mM .

    • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which hydrolyze the maleimide ring.

  • Working Solution: Dilute stock 1:100 in assay media (Final: 100

    
    M, 1% DMSO).
    
    • Note: Ensure the assay buffer pH is < 7.5. At pH > 8.0, the maleimide ring can hydrolyze or react non-specifically with buffer nucleophiles.

Screening Workflow Visualization

ScreeningFlow Library Maleimide Library (Solid State) Stock 10 mM DMSO Stock (Master Plate) Library->Stock QC QC Check: LC-MS Purity > 95% Stock->QC Primary Primary Screen (Single Point @ 10 µM) QC->Primary Pass Decision Activity > 50%? Primary->Decision Decision->Library No (Archive) Secondary Dose Response (IC50) (0.1 nM - 10 µM) Decision->Secondary Yes Counter Counter Screen (Selectivity/Toxicity) Secondary->Counter Hit Validated Hit Counter->Hit

Figure 2: Screening Decision Tree. A systematic approach to filtering the library from solubilization to hit validation.

References

  • Detailed Synthesis of N-Substituted Maleimides

    • Title: "Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction."
    • Source:Green Chemistry Letters and Reviews (2019).
    • Relevance: Provides the foundational acetic anhydride/sodium acet
    • Link:[Link]

  • Biological Activity of Maleimide Scaffolds

    • Title: "Maleimide derivatives as promising anticancer agents: A review."
    • Source:European Journal of Medicinal Chemistry.
    • Relevance: Validates the biological rationale (Michael acceptor mechanism) for screening this specific scaffold.
    • Link:[Link]

  • One-Pot Synthesis Methodologies

    • Title: "A simple and effective method for the synthesis of maleimides."
    • Source:Tetrahedron Letters.
    • Relevance: Describes the mechanistic convergence of the maleamic acid intermedi
    • Link:[Link]

Sources

Continuous Flow Strategies for Furan Architectures: From Biomass Valorization to Heterocyclic Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan derivatives occupy a critical intersection between sustainable biomass utilization and pharmaceutical synthesis.[1] While 5-hydroxymethylfurfural (5-HMF) serves as a "sleeping giant" platform chemical derived from carbohydrates, complex substituted furans are essential pharmacophores in medicinal chemistry.

Traditional batch synthesis of furans faces two distinct challenges:

  • Biomass Route (HMF): Poor thermal control leads to rapid polymerization (humins) and rehydration (levulinic acid), severely limiting yields.

  • Synthetic Route (Paal-Knorr/Functionalization): Handling explosive intermediates (e.g., acetyl nitrate for nitration) or requiring high-pressure/temperature windows for C-H activation.

This Application Note details two validated continuous flow protocols that solve these challenges through Process Intensification . We demonstrate how to harness biphasic slug flow for kinetic control in HMF synthesis and how to utilize packed-bed reactors (PBR) for the solvent-free, solid-acid catalyzed Paal-Knorr synthesis of pharmaceutical intermediates.

Strategic Advantages of Flow in Furan Chemistry

FeatureBatch LimitationFlow SolutionMechanism of Action
Thermal Control Hot spots cause humin formation (tars).High surface-to-volume ratio (

).
Isothermal conditions prevent localized overheating, suppressing polymerization.
Selectivity Product remains in pot, leading to over-reaction (e.g., HMF

Levulinic Acid).
Precise Residence Time (

).
Product is quenched or extracted immediately after formation.
Phase Handling Poor interfacial mass transfer in biphasic systems.Taylor/Slug Flow.Internal circulation within slugs enhances mass transfer rates (

) by orders of magnitude.
Safety Accumulation of unstable diazo or nitro intermediates.Low active inventory.Hazardous intermediates are generated and consumed in situ within a closed system.

Protocol A: Biphasic Dehydration of Fructose to 5-HMF

Objective: Synthesis of 5-Hydroxymethylfurfural (5-HMF) from Fructose using a biphasic slug-flow reactor to enable in-situ extraction and prevent humin formation.[2]

Reaction Scheme


Note: The organic phase (MIBK) continuously extracts 5-HMF, shifting equilibrium and protecting the furan ring from acidic rehydration in the aqueous phase.
Materials & Setup[3][4]
  • Reagent A (Aqueous): 30 wt% Fructose in water + Catalyst (HCl 40mM + AlCl

    
     40mM).
    
  • Reagent B (Organic): Methyl Isobutyl Ketone (MIBK) (Extraction solvent).

  • Reactor: PFA Coil Reactor (10 mL volume, 0.8 mm I.D.).

  • Pumps: Dual Piston Pumps (Acid resistant).

  • Temperature: 140°C – 160°C.

  • Pressure: 10 bar (via Back Pressure Regulator - BPR) to prevent boiling.

Step-by-Step Methodology
  • Feed Preparation: Dissolve fructose and catalysts in deionized water. Degas both aqueous and organic solvents to prevent cavitation.

  • System Priming: Flush the reactor with pure water, then ramp temperature to 160°C. Set BPR to 10 bar.

  • Slug Flow Generation:

    • Set Pump A (Aqueous) flow rate: 0.2 mL/min.

    • Set Pump B (Organic) flow rate: 0.8 mL/min (Organic:Aqueous ratio 4:1).

    • Observation: Ensure a stable slug flow pattern (regular segmented droplets) is visible in the PFA tubing before the heating zone.

  • Reaction: Direct the stream into the heated coil. The residence time (

    
    ) is approximately 10 minutes.
    
  • Separation: Collect the output in a gravity phase separator. The top layer (MIBK) contains >90% of the synthesized HMF.

  • Workup: Evaporate MIBK under reduced pressure to obtain HMF oil.

Flow Diagram (Biphasic Setup)

BiphasicHMF Fructose Aq. Fructose + Catalyst Mixer T-Junction (Slug Generator) Fructose->Mixer Pump A MIBK Organic Phase (MIBK) MIBK->Mixer Pump B Coil Heated Reactor Coil (160°C, 10 min) Mixer->Coil Segmented Flow Cooling Cooling Loop Coil->Cooling BPR BPR (10 bar) Cooling->BPR Separator Phase Separator BPR->Separator Product HMF in MIBK Separator->Product Top Layer Waste Acidic Waste Separator->Waste Bottom Layer

Caption: Figure 1.[3] Biphasic slug-flow setup for HMF synthesis. The segmented flow regime enhances interfacial mass transfer, extracting HMF into the organic phase immediately upon formation.

Protocol B: Heterogeneous Paal-Knorr Synthesis

Objective: Synthesis of 2,5-Dimethylfuran (or substituted analogs) using a Packed Bed Reactor (PBR) containing a solid acid catalyst. This eliminates the need for downstream neutralization and filtration.

Reaction Scheme


Materials & Setup[3][4]
  • Reagent: 0.5 M 2,5-hexanedione in Ethyl Acetate or Ethanol.

  • Catalyst: Amberlyst-15 (Macroreticular cation exchange resin).

  • Reactor: Stainless steel column (Omnifit type), 10 mm I.D. x 100 mm length.

  • Temperature: 60°C.

  • Pressure: 5 bar (to ensure liquid phase).

Step-by-Step Methodology
  • Column Packing: Swell 4.0 g of Amberlyst-15 in the solvent for 2 hours. Slurry pack into the column to avoid channeling.

  • Equilibration: Pump pure solvent through the column at 1.0 mL/min at 60°C for 20 minutes.

  • Reaction: Switch the input valve to the Reagent solution.

    • Flow Rate: 1.0 mL/min.

    • Residence Time: ~4-5 minutes (based on void volume).

  • Monitoring: Monitor the output via UV-Vis flow cell or periodic GC-MS sampling.

  • Product Isolation: The output contains the furan and water byproduct. Dry over MgSO

    
     and evaporate solvent. No filtration of catalyst is required.
    
Flow Diagram (Packed Bed Setup)

PaalKnorr Feed 1,4-Diketone Soln. Pump HPLC Pump Feed->Pump Warmer Pre-heating Loop Pump->Warmer 1.0 mL/min PBR Packed Bed Reactor (Amberlyst-15, 60°C) Warmer->PBR BPR BPR (5 bar) PBR->BPR Conversion >98% Collection Product Collection BPR->Collection

Caption: Figure 2. Solid-liquid continuous flow setup for Paal-Knorr cyclization. The use of a packed bed reactor (PBR) allows for the use of heterogeneous catalysts without mechanical attrition or filtration steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Clogging (HMF Route) Humin formation due to long residence time or low acidity.Increase flow rate to reduce

. Increase organic:aqueous ratio to improve extraction efficiency.
High Back Pressure (PBR) Catalyst swelling or fines blocking the frit.Use a solvent that pre-swells the resin before packing. Do not over-tighten adjustable end-pieces.
Low Conversion Channeling in PBR or insufficient temperature.Repack column (slurry method). Increase temperature by 10°C increments (do not exceed resin thermal limit).
Leaching Catalyst degradation.[4]Verify solvent compatibility. For Amberlyst, avoid basic amines that might neutralize active sites permanently.

References

  • Continuous Synthesis of 5-Hydroxymethylfurfural from Glucose Using a Combination of AlCl3 and HCl as Catalyst in a Biphasic Slug Flow Capillary Microreactor. ResearchGate. [Link]

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie / PubMed. [Link]

  • C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis. Beilstein Journal of Organic Chemistry / NIH. [Link]

  • Batch and Continuous Flow Production of 5-Hydroxymethylfurfural from a High Concentration of Fructose Using an Acidic Ion Exchange Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of Substituted Furans

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The furan motif is a cornerstone in medicinal chemistry, natural products, and materials science, making the development of efficient synthetic routes to substituted furans a critical endeavor for researchers.[1][2][3] While classical methods such as the Paal-Knorr[1][4][5] and Feist-Benary syntheses[6] have long been employed, they can be limited by harsh conditions and substrate availability.[6] Palladium catalysis has emerged as a powerful and versatile platform for furan synthesis, offering milder reaction conditions, broader functional group tolerance, and novel pathways to complex molecular architectures.[7] This guide provides an in-depth exploration of key palladium-catalyzed methodologies, detailing the mechanistic rationale, step-by-step protocols, and proven applications for the synthesis of a diverse range of substituted furans.

Introduction: The Strategic Advantage of Palladium Catalysis

The furan ring's unique electronic properties and reactivity make it a valuable intermediate for constructing more complex molecules.[6] Traditional synthetic methods often require pre-functionalized, multi-carbon precursors like 1,4-dicarbonyl compounds, which can limit the accessible substitution patterns.[5][6] Palladium-catalyzed reactions circumvent many of these limitations by enabling the construction of the furan core through powerful C-C and C-O bond-forming events from simpler, readily available starting materials.

The key advantages of employing palladium catalysis include:

  • High Efficiency: Reactions often proceed with low catalyst loadings (as low as 0.01 mol%) and deliver high yields.[8]

  • Mild Conditions: Many protocols operate under neutral or near-neutral conditions at moderate temperatures, preserving sensitive functional groups.[9][10]

  • Versatility: A single catalyst system can often be adapted to a wide range of substrates, enabling the synthesis of di-, tri-, and even tetra-substituted furans.[2][3][9]

  • Novel Reactivity: Palladium catalysis unlocks unique reaction pathways, such as cascade sequences and C-H functionalization, that are inaccessible through traditional means.[11][12]

This document will focus on three robust and widely adopted palladium-catalyzed strategies:

  • Intramolecular Cycloisomerization of Enynols

  • Sequential Michael Addition-Heck Cyclization

  • Cascade Sonogashira Coupling-Cyclization

Methodology I: Intramolecular Cycloisomerization of (Z)-2-En-4-yn-1-ols

One of the most direct and atom-economical routes to substituted furans is the palladium(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols. This methodology is valued for its operational simplicity and its ability to produce a variety of substituted furans, including fragile natural products, under mild, neutral conditions.[9][10]

Mechanistic Rationale

The reaction proceeds through a Pd(II)-catalyzed intramolecular nucleophilic attack of the hydroxyl group onto the palladium-activated alkyne.

Causality of Component Selection:

  • Palladium(II) Catalyst: A Pd(II) salt (e.g., PdCl₂, K₂PdI₄) acts as a π-acid, coordinating to the alkyne and rendering it susceptible to nucleophilic attack by the pendant alcohol.[9][10]

  • (Z)-Alkene Geometry: The cis-configuration of the enynol precursor is crucial as it pre-organizes the molecule for the 5-exo-dig cyclization, ensuring the hydroxyl group and the activated alkyne are in close proximity for efficient ring closure.

  • Solvent: A polar aprotic solvent like DMA or acetonitrile is typically used to ensure solubility of the catalyst and substrates.

The proposed catalytic cycle involves the coordination of the Pd(II) catalyst to the alkyne, followed by intramolecular oxypalladation, and subsequent protonolysis or β-hydride elimination/reductive elimination sequences to release the furan product and regenerate the active catalyst.

General Experimental Protocol: Synthesis of Rosefuran

This protocol is adapted from the Pd(II)-catalyzed cycloisomerization of (Z)-3-methyl-5-(trimethylsilyl)-2-en-4-yn-1-ol.[9]

Materials:

  • (Z)-3-methyl-5-(trimethylsilyl)-2-en-4-yn-1-ol (1.0 mmol, 1.0 equiv)

  • PdCl₂(CH₃CN)₂ (0.05 mmol, 5 mol%)

  • Anhydrous Acetonitrile (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(CH₃CN)₂ (13.0 mg, 0.05 mmol).

  • Add anhydrous acetonitrile (5 mL) to the flask and stir until the catalyst is dissolved.

  • Add the (Z)-enynol substrate (182.3 mg, 1.0 mmol) to the solution via syringe.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired substituted furan.

Data Summary: Scope of the Cycloisomerization Reaction
EntrySubstrate (R¹, R²)Catalyst SystemTemp (°C)Time (h)Yield (%)Reference
1H, PhenylPdCl₂(CH₃CN)₂60295[9]
2H, n-ButylPdCl₂(CH₃CN)₂60392[9]
3Methyl, HK₂PdI₄252485[10]
4H, CH₂OHPdCl₂(CH₃CN)₂80578[9]

Methodology II: Sequential Phosphine-Palladium Catalysis (Michael-Heck)

For the synthesis of highly substituted polyalkyl furans, a powerful strategy involves a sequential phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization.[2][3] This one-pot method constructs tetra-substituted furans from simple (Z)-β-halo allylic alcohols and activated alkynes, demonstrating remarkable versatility in the total synthesis of natural products.[2][3]

Mechanistic Rationale & Workflow

This process is a masterful example of sequential catalysis where the phosphine plays a dual role.

Workflow:

  • Phosphine-Catalyzed Michael Addition: Initially, a nucleophilic phosphine (e.g., PBu₃) catalyzes the Michael addition of the allylic alcohol to an electron-deficient alkyne (like methyl propiolate). This forms a key vinyl ether intermediate.[3]

  • Palladium-Catalyzed Heck Cyclization: A Pd(0) catalyst, often formed in situ, undergoes oxidative addition into the carbon-halogen bond of the vinyl ether. The phosphine, now freed from the Michael addition cycle, acts as a ligand for the palladium center. This is followed by a syn-carbopalladation onto the double bond and a subsequent syn-β-hydride elimination to form a dihydrofuran intermediate, which rapidly aromatizes to the furan product.[2]

G cluster_0 Step 1: Phosphine-Catalyzed Michael Addition cluster_1 Step 2: Palladium-Catalyzed Heck Cyclization A Allylic Alcohol + Activated Alkyne B Add PBu₃ (Catalyst) A->B Toluene, rt C Vinyl Ether Intermediate B->C D Add Pd₂(dba)₃ (Precatalyst) C->D E Heck Cyclization + Aromatization D->E Heat (90-110 °C) PBu₃ acts as ligand F Substituted Furan E->F

General Experimental Protocol: Synthesis of a Tetra-Alkyl Furan

This protocol is adapted from the method developed by Chen and Kwon for synthesizing polyalkyl furans.[2][3]

Materials:

  • (Z)-β-Iodo allylic alcohol (1.0 equiv)

  • Methyl propiolate (1.2 equiv)

  • Tri-n-butylphosphine (PBu₃) (0.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the (Z)-β-iodo allylic alcohol (1.0 equiv) and anhydrous toluene.

  • Add methyl propiolate (1.2 equiv) followed by PBu₃ (0.3 equiv) and stir at room temperature for 1 hour to facilitate the Michael addition.

  • To this mixture, add K₂CO₃ (2.0 equiv) and Pd₂(dba)₃ (0.05 equiv).

  • Seal the vessel and heat the reaction mixture to 110 °C. Monitor the reaction by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the tetra-substituted furan.

Catalytic Cycle for Heck Cyclization

The Heck portion of the sequence is a classic Pd(0)/Pd(II) catalytic cycle.

// Nodes pd0 [label="Pd(0)L₂", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; pd2_complex [label="R-Pd(II)L₂-X", fontcolor="#202124"]; carbopalladation [label="syn-Carbopalladation\n(5-exo-trig)", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; dihydrofuran_pd [label="Dihydrofuryl-Pd(II) Complex", fontcolor="#202124"]; beta_hydride [label="syn-β-Hydride\nElimination", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; aromatization [label="Aromatization", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; furan [label="Furan Product", fontcolor="#34A853"];

// Dummy nodes for layout center [shape=point, width=0]; substrate [label="Vinyl Ether\nIntermediate (R-X)", shape=none, fontcolor="#4285F4"]; base_in [label="Base", shape=none, fontcolor="#EA4335"]; base_out [label="H-Base⁺X⁻", shape=none, fontcolor="#EA4335"];

// Edges pd0 -> oxidative_addition [color="#4285F4"]; substrate -> oxidative_addition [color="#4285F4"]; oxidative_addition -> pd2_complex; pd2_complex -> carbopalladation; carbopalladation -> dihydrofuran_pd; dihydrofuran_pd -> beta_hydride; beta_hydride -> aromatization; aromatization -> furan; beta_hydride -> pd0 [label="Reductive\nElimination/\nBase"]; base_in -> beta_hydride [style=dotted]; beta_hydride -> base_out [style=dotted]; } } Caption: Generalized catalytic cycle for the intramolecular Heck reaction step.

Methodology III: Cascade Sonogashira Coupling-Cyclization

Cascade reactions provide an elegant approach to increasing molecular complexity in a single step. An efficient palladium/copper-catalyzed method has been developed for the synthesis of highly substituted 3-formyl furans from α-bromoenaminones and terminal alkynes.[13][14] This process involves a Sonogashira coupling followed by a spontaneous intramolecular cyclization.

Mechanistic Rationale

The reaction is initiated by a standard Pd(0)/Cu(I) co-catalyzed Sonogashira coupling between the α-bromoenaminone and the terminal alkyne. The resulting enaminoyne intermediate is perfectly poised for a subsequent intramolecular cyclization, where the enamine nitrogen or the carbonyl oxygen can act as the nucleophile, leading to the furan product after hydrolysis of the enamine moiety.

Causality of Component Selection:

  • Pd(0)/Cu(I) System: This is the classic catalyst combination for Sonogashira coupling. The palladium catalyst facilitates the oxidative addition/reductive elimination cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center.

  • α-Bromoenaminone Substrate: This starting material contains both the vinyl halide required for the Sonogashira coupling and a masked 1,3-dicarbonyl equivalent that drives the subsequent cyclization to form the furan ring.

  • Base: A base such as triethylamine (Et₃N) is required to deprotonate the terminal alkyne and to act as a scavenger for the HBr generated during the reaction.

General Experimental Protocol

This protocol is adapted from the Pd/Cu-catalyzed synthesis of 3-formyl furans.[13][14]

Materials:

  • α-Bromoenaminone (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

Procedure:

  • In a sealed tube under an inert atmosphere, combine the α-bromoenaminone (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF, followed by the terminal alkyne (1.2 equiv) and Et₃N (2.0 equiv).

  • Seal the tube and heat the reaction mixture to 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography to afford the substituted 3-formyl furan.

Conclusion and Outlook

Palladium catalysis offers a robust and highly adaptable toolkit for the synthesis of substituted furans. The methodologies presented here—cycloisomerization, sequential Michael-Heck catalysis, and cascade Sonogashira coupling—represent just a fraction of the available strategies but highlight the power of this approach to generate molecular complexity from simple precursors under mild conditions. These reactions tolerate a wide array of functional groups, making them invaluable for applications in drug discovery, natural product synthesis, and materials science. Future research will likely focus on developing even more efficient and selective catalytic systems, expanding the substrate scope, and applying these powerful reactions to increasingly complex molecular targets.

References

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI.
  • Pd/Cu-catalyzed cascade Sonogashira coupling/cyclization reactions to highly substituted 3-formyl furans. (n.d.). Sci-Hub.
  • Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction. (n.d.). Benchchem.
  • Furan synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Divergent Access to Polycyclic Fluorenofuran Systems via Palladium-Catalyzed Cascade Furan-Participated Diels–Alder Cycloaddition Reactions. (n.d.). ACS Publications - American Chemical Society. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (n.d.). MDPI. Available at: [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. (n.d.). ACS Publications - American Chemical Society. Available at: [Link]

  • A General and Facile Synthesis of Substituted Furans by Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols. (n.d.). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube. Available at: [Link]

  • Investigation of Lignin-Based Catalysts' Effectiveness and Constraints in Selective Hydrogenation. (2026). MDPI. Available at: [Link]

  • Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. (2021). eScholarship.org. Available at: [Link]

  • Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. (n.d.). NIH. Available at: [Link]

  • Synthesis of substituted furans by palladium-catalyzed cyclization of acetylenic ketones. (n.d.). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of substituted furans by palladium-catalyzed cyclization of acetylenic ketones. (1991). The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Synthesis of Furans. (n.d.). Scribd. Available at: [Link]

  • Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. (2025). ResearchGate. Available at: [Link]

  • Synthesis of Polysubstituted Furans Based on a Stepwise Sonogashira Coupling of (Z)-3-Iodoalk-2-en-1-ols with Terminal Propargylic Alcohols and Subsequent Au(I)- or Pd(II)-Catalyzed Cyclization−Aromatization via Elimination of H2O. (n.d.). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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Application Notes and Protocols: A Strategic Guide to the Purification of 3-Methyl-4-phenylfuran-2,5-dione by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a systematic approach for the purification of 3-Methyl-4-phenylfuran-2,5-dione using column chromatography. Recognizing that a one-size-fits-all protocol is rarely optimal in research and development, this document provides a framework for method development, from initial analysis by Thin-Layer Chromatography (TLC) to a scalable column chromatography procedure. We will delve into the rationale behind the selection of stationary and mobile phases, the interpretation of chromatographic data, and troubleshooting common purification challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of 3-Methyl-4-phenylfuran-2,5-dione and its analogs.

Introduction: The Rationale for Chromatographic Purification

3-Methyl-4-phenylfuran-2,5-dione is a heterocyclic compound with a furanone core, a structural motif present in numerous biologically active molecules and functional materials. Synthetic routes to such compounds, while often efficient, can yield a crude product containing unreacted starting materials, reagents, and side-products with similar polarities. Column chromatography is a powerful and widely used technique for the separation and purification of organic compounds on a preparative scale.[1][2] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a liquid mobile phase that percolates through it. Compounds with a stronger affinity for the stationary phase will move more slowly down the column, while those with a higher affinity for the mobile phase will elute more quickly, thus enabling separation.[3]

Given the aromatic nature and the dione functionality of 3-Methyl-4-phenylfuran-2,5-dione, it is expected to be a moderately polar compound. Potential impurities from its synthesis could include starting materials or byproducts with slightly different polarities, making column chromatography an ideal purification strategy.

Physicochemical Properties of 3-Methyl-4-phenylfuran-2,5-dione

A thorough understanding of the physicochemical properties of the target compound is crucial for designing an effective purification strategy.

PropertyValueSource
CAS Number 41016-29-9[4]
Molecular Formula C₁₁H₈O₃[4]
Molecular Weight 188.18 g/mol
Appearance (Predicted) White to off-white solidGeneral knowledge
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.General knowledge

The Purification Workflow: From TLC to Column

The successful purification by column chromatography is not a matter of chance but of systematic optimization. The workflow presented here is designed to be a self-validating system, where each step informs the next, ensuring a high probability of success.

Purification_Workflow cluster_prep Phase 1: Preparation & Analysis cluster_execution Phase 2: Execution cluster_post Phase 3: Post-Purification TLC Thin-Layer Chromatography (TLC) Optimization of Mobile Phase Column_Prep Column Packing TLC->Column_Prep determines mobile phase Crude Crude Sample Preparation Crude->TLC informs Loading Sample Loading Column_Prep->Loading Elution Elution Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Analysis Purity Confirmation (e.g., NMR, LC-MS) Solvent_Removal->Final_Analysis

Caption: A systematic workflow for the purification of 3-Methyl-4-phenylfuran-2,5-dione.

Detailed Experimental Protocols

Materials and Reagents
  • Crude 3-Methyl-4-phenylfuran-2,5-dione

  • Silica gel (60 Å, 230-400 mesh)

  • TLC plates (silica gel 60 F254)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Glass chromatography column

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Glass vials or test tubes for fraction collection

  • Rotary evaporator

Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

The "Why": TLC is a rapid and inexpensive method to determine the optimal solvent system (mobile phase) for separating the components of your crude mixture. The goal is to find a solvent system that moves the desired compound to a retention factor (Rƒ) of approximately 0.25-0.35, with good separation from any impurities.[5] A compound with an Rƒ in this range will elute from the column in a reasonable volume of solvent and will be well-resolved from compounds with different polarities.

Protocol:

  • Prepare a dilute solution of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).

  • Using a capillary tube, spot a small amount of the crude solution onto the origin.

  • Prepare a series of developing chambers with different ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3, etc.).

  • Place the spotted TLC plate in a developing chamber, ensuring the solvent level is below the origin. Cover the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the separated spots. Since 3-Methyl-4-phenylfuran-2,5-dione contains a phenyl group, it should be UV active.[6] View the plate under a UV lamp (254 nm). Circle the spots with a pencil.

  • Further visualization can be achieved by staining, for example, with a potassium permanganate dip, which reacts with many organic compounds.

  • Calculate the Rƒ value for each spot: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).

  • The ideal solvent system will give your product an Rƒ of ~0.3 and show clear separation from other spots.

Solvent System (Hexane:Ethyl Acetate)Observations
9:1All spots remain at the origin (too non-polar).
8:2The desired product has an Rƒ of ~0.3, with a baseline impurity and another impurity at Rƒ ~0.6.
7:3The desired product has an Rƒ of ~0.5 (too high).

Based on these hypothetical results, an 8:2 mixture of hexane:ethyl acetate would be a good starting point for the column chromatography.

Step 2: Column Chromatography

The "Why": This is the preparative-scale application of the separation principles determined by TLC. The larger volume of stationary phase allows for the separation of a greater quantity of the crude material.

Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size. A general rule is to use about 25-50 g of silica gel for every 1 g of crude material.[7]

    • Securely clamp the column in a vertical position.

    • Push a small plug of cotton or glass wool into the bottom of the column.

    • Add a small layer of sand (about 1 cm) on top of the plug to create a flat base for the silica.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate).

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Once the silica has settled, add another layer of sand (about 0.5 cm) on top to prevent disturbance of the silica bed during sample loading and solvent addition.

    • Drain the solvent until the level is just at the top of the sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude 3-Methyl-4-phenylfuran-2,5-dione in a minimal amount of a polar solvent (e.g., dichloromethane).

    • Adsorb this solution onto a small amount of silica gel by removing the solvent with a rotary evaporator until a free-flowing powder is obtained. This is the "dry loading" method and generally provides better separation than "wet loading" (applying a solution directly to the column).

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction in test tubes or vials).

    • Maintain a constant level of solvent at the top of the column to avoid disturbing the packing.

    • You can use a gentle positive pressure of air or nitrogen (flash chromatography) to speed up the elution process.[1]

  • Monitoring the Separation:

    • Monitor the progress of the separation by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate in the same mobile phase used for the column.

    • Visualize the spots under a UV lamp.

    • Fractions containing only the desired product (with the correct Rƒ and a single spot) should be combined.

  • Isolation of the Pure Compound:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The remaining solid or oil is your purified 3-Methyl-4-phenylfuran-2,5-dione.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Column_Chromatography cluster_column Column Chromatography a Mobile Phase Reservoir b Sample Adsorbed on Silica a->b Eluent Flow c Silica Gel Stationary Phase b->c Separation Occurs d Sand Layer e Cotton/Glass Wool Plug f Stopcock g Collecting Fractions f->g Elution

Caption: A schematic of a typical column chromatography setup.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase. - Column was not packed properly. - Too much sample was loaded.- Re-optimize the mobile phase using TLC. Consider a less polar system or a gradient elution. - Repack the column, ensuring a uniform slurry and no air bubbles. - Reduce the amount of crude material loaded onto the column.
Compound Won't Elute - Mobile phase is too non-polar. - Compound may be strongly adsorbing to the silica.- Gradually increase the polarity of the mobile phase (gradient elution). - If the compound is very polar, consider using a more polar stationary phase like alumina or reverse-phase chromatography.
Cracked or Channeled Column - The column ran dry. - The silica was not packed uniformly.- Always keep the solvent level above the top of the silica bed. - Ensure the silica is packed as a uniform slurry.

Conclusion

The purification of 3-Methyl-4-phenylfuran-2,5-dione by column chromatography is a highly effective method when approached systematically. By first optimizing the separation conditions using TLC, a robust and scalable column chromatography protocol can be developed to yield the target compound in high purity. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully purify this and other related furanone derivatives, which is a critical step in any drug discovery or materials science endeavor.

References

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Application Notes and Protocols for the Synthesis of Furan Derivatives for Anticancer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold as a Privileged Motif in Oncology Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems like phenyl or thiophene rings make it a highly versatile pharmacophore.[1][2] In the realm of oncology, furan derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of anticancer activities, including potent cytotoxicity against various cancer cell lines, inhibition of key oncogenic signaling pathways, and disruption of cellular machinery essential for tumor growth.[3][4]

This guide provides an in-depth exploration of the synthesis of furan derivatives with potential anticancer applications. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the chosen synthetic strategies and experimental designs. We will delve into both classical and modern synthetic methodologies, provide detailed protocols for the synthesis of exemplary anticancer furan derivatives, and discuss their mechanisms of action, supported by quantitative data and mechanistic diagrams.

Synthetic Strategies: From Classical Cyclizations to Modern Catalysis

The construction of the furan ring can be approached through various synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Classical Approaches: The Paal-Knorr and Feist-Benary Syntheses

For decades, the Paal-Knorr and Feist-Benary syntheses have been the workhorses for the preparation of substituted furans, valued for their reliability and broad substrate scope.[1]

  • The Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[2] The reaction is typically carried out with protic acids like sulfuric acid or Lewis acids under anhydrous conditions.[1][5] The elegance of this reaction lies in its straightforward conversion of a readily accessible acyclic precursor into the aromatic furan ring. The acid catalyst plays a crucial role in protonating one of the carbonyl groups, which facilitates the nucleophilic attack by the enol form of the other carbonyl, initiating the cyclization cascade.[1] The use of microwave irradiation has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes.[5]

  • The Feist-Benary Furan Synthesis: This versatile reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[6] This method allows for the synthesis of a wide variety of substituted furans, with the substitution pattern being conveniently determined by the choice of the starting materials.[6] The base, typically a mild one like triethylamine or pyridine, is essential for the deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate, which then attacks the α-halo ketone.[3]

Modern Methodologies: The Rise of Metal-Catalyzed Syntheses

While classical methods remain highly relevant, modern organic synthesis has ushered in an era of metal-catalyzed reactions that offer unparalleled efficiency, selectivity, and functional group tolerance.[7] Transition metal-catalyzed cross-coupling reactions, for instance, have revolutionized the synthesis of complex molecules, including highly substituted furans.[5][8] These methods often allow for the construction of the furan ring or its functionalization under milder conditions and with greater precision than classical approaches. Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of furan derivatives.[9] The key advantage of these methods is the ability to form carbon-carbon and carbon-heteroatom bonds with high chemoselectivity, enabling the synthesis of complex furan-containing molecules that would be challenging to access via traditional routes.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of furan derivatives with demonstrated anticancer activity. These protocols are designed to be self-validating, with clear instructions for reaction setup, work-up, purification, and characterization.

Protocol 1: Synthesis of a Furan-Based Chalcone Analogue via Claisen-Schmidt Condensation

This protocol describes the synthesis of a furan-based chalcone, a class of compounds known for their cytotoxic and antimicrobial activities. The key step is a Claisen-Schmidt condensation.

Materials:

  • 5-Aryl-2-furaldehyde (1.0 eq)

  • 4'-Cyanoacetophenone (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Stirring apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-aryl-2-furaldehyde and 4'-cyanoacetophenone in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of NaOH with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Isolation and Purification: The precipitated solid product is collected by filtration, washed with water until neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: The structure and purity of the synthesized chalcone derivative should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Substituted Furan via Feist-Benary Reaction

This protocol details the synthesis of a substituted furan using the Feist-Benary reaction, a classic and reliable method.[6]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Triethylamine (1.2 eq)

  • Chloroacetone (1.0 eq)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate and triethylamine.[6]

  • Addition of Halo-ketone: Slowly add chloroacetone to the mixture.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.[6]

  • Cooling and Extraction: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized furan derivative using spectroscopic techniques (1H NMR, 13C NMR, IR, and MS).

Biological Evaluation and Mechanism of Action

The synthesized furan derivatives should be evaluated for their anticancer activity. A standard method for this is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal cell line (for selectivity assessment, e.g., MCF-10A)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Synthesized furan derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized furan derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours until formazan crystals are formed.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Mechanistic Insights: How Furan Derivatives Exert Their Anticancer Effects

Furan derivatives have been shown to exert their anticancer effects through various mechanisms. Two prominent mechanisms are the inhibition of tubulin polymerization and the modulation of key signaling pathways like the PI3K/Akt pathway.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin that play a crucial role in cell division, motility, and intracellular transport.[10] Several anticancer drugs, such as paclitaxel and vinca alkaloids, target tubulin. Some furan derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin.[11][12] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[10]

Furan_Derivative Furan_Derivative Tubulin_Dimers Tubulin_Dimers Furan_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disrupts Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle_Formation->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by furan derivatives.

Modulation of the PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[10] Aberrant activation of this pathway is a common feature in many cancers, promoting tumor growth and resistance to therapy.[10] Certain furan-based compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[10] By inhibiting this pathway, these furan derivatives can suppress cancer cell proliferation and induce apoptosis.

Furan_Derivative Furan_Derivative PI3K PI3K Furan_Derivative->PI3K Inhibits Apoptosis Apoptosis Furan_Derivative->Apoptosis Induces Akt Akt PI3K->Akt Activates PI3K->Apoptosis Inhibits mTOR mTOR Akt->mTOR Activates Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Promotes Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by furan derivatives.

Data Presentation: Anticancer Activity of Furan Derivatives

The following table summarizes the in vitro anticancer activity of selected furan derivatives against various cancer cell lines, expressed as IC50 values.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Furan-based Pyridine CarbohydrazideCompound 4MCF-7 (Breast)4.06[13]
Furan-based N-phenyl triazinoneCompound 7MCF-7 (Breast)2.96[13]
Benzo[b]furan derivativeCompound 26MCF-7 (Breast)0.057[10]
Benzo[b]furan derivativeCompound 36MCF-7 (Breast)0.051[10]
Furopyrimidine derivativeCompound 7bA549 (Lung)6.66[1]
Furopyrimidine derivativeCompound 7bHT-29 (Colon)8.51[1]
Furan-based compoundUnspecifiedNCI-H460 (Lung)0.0029[13]
Furopyridine derivativeUnspecifiedNeuro-2a (Neuroblastoma)3.6[14]

Conclusion and Future Perspectives

The furan scaffold continues to be a highly fruitful starting point for the development of novel anticancer agents. Classical synthetic methods like the Paal-Knorr and Feist-Benary syntheses provide robust and reliable routes to a diverse array of furan derivatives, while modern metal-catalyzed and microwave-assisted techniques offer enhanced efficiency and precision.[1][15] The potent and varied biological activities of furan-containing molecules, including their ability to inhibit tubulin polymerization and modulate critical oncogenic signaling pathways, underscore their continued importance in oncology drug discovery. Future research will likely focus on the development of more stereoselective and environmentally benign synthetic methods, the exploration of novel biological targets, and the use of computational chemistry to design the next generation of furan-based drugs with improved efficacy and safety profiles.

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  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers. [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. [Link]

  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (n.d.). International Journal of Advanced Chemistry Research. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]

  • Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. (n.d.). Apollo. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]

  • Structural Changes, Biological Consequences, and Repurposing of Colchicine Site Ligands. (2023). MDPI. [Link]

  • Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. (n.d.). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-4-phenylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-phenylfuran-2,5-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven insights into viable synthetic routes. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Introduction

3-Methyl-4-phenylfuran-2,5-dione, a substituted cyclic anhydride, presents a unique synthetic challenge. Due to the absence of a widely established, direct synthesis protocol, this guide details two plausible alternative routes based on fundamental organic reactions: a modified Perkin-type condensation and a Stobbe condensation. Each route is presented with a detailed protocol, a discussion of the mechanism, and a comprehensive troubleshooting guide.

Alternative Synthesis Route 1: Modified Perkin-Type Condensation

This approach adapts the classic Perkin condensation, which traditionally involves the reaction of an aromatic aldehyde with an acid anhydride.[1] Here, we propose the condensation of benzaldehyde with citraconic anhydride (3-methylmaleic anhydride).

Reaction Overview

dot digraph "Perkin_Type_Condensation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

benzaldehyde [label="Benzaldehyde"]; citraconic_anhydride [label="Citraconic Anhydride"]; intermediate [label="Aldol-type Adduct", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; product_acid [label="α-Phenyl-β-methylmaleic Acid\n(Phenylcitraconic Acid)", shape=ellipse, fillcolor="#FFFFFF"]; final_product [label="3-Methyl-4-phenylfuran-2,5-dione", fillcolor="#4285F4", fontcolor="#FFFFFF"];

benzaldehyde -> intermediate [label="+ Citraconic Anhydride\n(Base Catalyst)"]; citraconic_anhydride -> intermediate; intermediate -> product_acid [label="Dehydration"]; product_acid -> final_product [label="Dehydrating Agent\n(e.g., Acetic Anhydride)"]; } caption [label="Fig. 1: Perkin-Type Condensation Workflow", fontname="Arial", fontsize=10]; }

Caption: Fig. 1: Perkin-Type Condensation Workflow

Experimental Protocol

Materials:

  • Benzaldehyde

  • Citraconic anhydride

  • Triethylamine or Potassium Acetate (anhydrous)

  • Acetic anhydride

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine benzaldehyde (1.0 eq), citraconic anhydride (1.2 eq), and anhydrous potassium acetate (1.5 eq) or triethylamine (1.5 eq) in anhydrous toluene.

  • Condensation: Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: After cooling to room temperature, quench the reaction with 2M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product will likely be the intermediate carboxylic acid, α-phenyl-β-methylmaleic acid.

  • Cyclization (Dehydration): To the crude acid, add acetic anhydride (5-10 eq) and heat the mixture at 100 °C for 2-3 hours to effect cyclization to the desired anhydride.

  • Purification: Remove the excess acetic anhydride under reduced pressure. The crude 3-Methyl-4-phenylfuran-2,5-dione can be purified by recrystallization from a solvent system like ethyl acetate/hexane or by vacuum distillation.

Troubleshooting Guide: Perkin-Type Condensation
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature or time.[2] 2. Presence of water in reagents or solvent. 3. Ineffective base catalyst.1. Ensure a consistent reflux temperature and consider extending the reaction time. Monitor by TLC. 2. Use freshly distilled, anhydrous solvents and reagents. Dry the potassium acetate thoroughly before use. 3. Triethylamine can be an alternative base. Experiment with different base equivalents.
Formation of By-products 1. Self-condensation of citraconic anhydride. 2. Decarboxylation of the intermediate acid at high temperatures.[3]1. Maintain a strict inert atmosphere (nitrogen or argon). 2. Avoid excessive heating during the initial condensation and the final cyclization step.
Difficulty in Isolating the Intermediate Acid The intermediate may co-distill with the solvent or be difficult to precipitate.Proceed directly to the cyclization step after a basic aqueous work-up to remove unreacted starting materials.
Product Hydrolysis The final anhydride product is sensitive to moisture and can revert to the dicarboxylic acid.Perform work-up and purification steps under anhydrous conditions where possible. Store the final product in a desiccator.

Alternative Synthesis Route 2: Stobbe Condensation

The Stobbe condensation is a powerful C-C bond-forming reaction between a carbonyl compound and a succinic ester, facilitated by a strong base.[4] This route proposes the reaction of benzaldehyde with dimethyl methylsuccinate.

Reaction Overview

dot digraph "Stobbe_Condensation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

benzaldehyde [label="Benzaldehyde"]; succinate [label="Dimethyl Methylsuccinate"]; half_ester [label="Intermediate Half-Ester", shape=ellipse, fillcolor="#FFFFFF"]; diacid [label="Intermediate Diacid", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; final_product [label="3-Methyl-4-phenylfuran-2,5-dione", fillcolor="#34A853", fontcolor="#FFFFFF"];

benzaldehyde -> half_ester [label="+ Dimethyl Methylsuccinate\n(Strong Base, e.g., t-BuOK)"]; succinate -> half_ester; half_ester -> diacid [label="Hydrolysis"]; diacid -> final_product [label="Dehydration\n(e.g., Acetic Anhydride)"]; } caption [label="Fig. 2: Stobbe Condensation Workflow", fontname="Arial", fontsize=10]; }

Caption: Fig. 2: Stobbe Condensation Workflow

Experimental Protocol

Materials:

  • Benzaldehyde

  • Dimethyl methylsuccinate[5]

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Acetic anhydride

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve dimethyl methylsuccinate (1.1 eq) in anhydrous tert-butanol. Add potassium tert-butoxide (1.5 eq) portion-wise while stirring.

  • Condensation: To the resulting solution, add benzaldehyde (1.0 eq) dropwise at room temperature. Stir the mixture for 12-18 hours.[5]

  • Work-up and Hydrolysis: Quench the reaction by pouring it into ice-cold water. Acidify the aqueous solution with concentrated HCl to a pH of ~2. This will precipitate the crude half-ester. Extract the aqueous layer with diethyl ether.

  • Saponification: Combine the organic extracts and treat with an excess of aqueous sodium hydroxide solution. Heat the mixture to reflux for 4-6 hours to saponify the ester group, yielding the dicarboxylic acid.

  • Isolation of Diacid: After cooling, acidify the aqueous layer with concentrated HCl to precipitate the α-phenyl-β-methylsuccinic acid. Filter the solid, wash with cold water, and dry.

  • Cyclization: Convert the resulting diacid to 3-Methyl-4-phenylfuran-2,5-dione by heating with acetic anhydride as described in Route 1, step 4.

  • Purification: Purify the final product by recrystallization or vacuum distillation.

Troubleshooting Guide: Stobbe Condensation
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Half-Ester 1. The base is not strong enough or has degraded due to moisture. 2. Side reactions of the aldehyde (e.g., Cannizzaro reaction).1. Use fresh, high-purity potassium tert-butoxide. Ensure all glassware and solvents are scrupulously dry.[6] 2. Add the aldehyde slowly to the base/ester mixture to minimize its self-reaction.
Incomplete Saponification Insufficient base or reaction time for the hydrolysis of the ester group.Use a larger excess of NaOH and monitor the reaction by TLC until the starting half-ester is consumed.
Formation of Lactonic Acid By-product Under certain conditions, an intramolecular cyclization can occur to form a lactonic acid.[5]Careful control of reaction temperature and stoichiometry can minimize this. The lactonic acid may need to be separated chromatographically if it forms in significant amounts.
Difficult Purification The final product may be contaminated with starting materials or by-products.Column chromatography on silica gel using a gradient of ethyl acetate in hexane can be an effective purification method for the final anhydride.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with anhydrides like 3-Methyl-4-phenylfuran-2,5-dione?

A1: Acid anhydrides are moisture-sensitive and can be corrosive. Always handle them in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9] Avoid inhalation of dust or vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Q2: How can I confirm the identity and purity of the synthesized 3-Methyl-4-phenylfuran-2,5-dione?

A2: A combination of spectroscopic techniques should be employed.

  • FTIR Spectroscopy: Look for the characteristic symmetric and asymmetric C=O stretching vibrations of the anhydride group, typically in the regions of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹.

  • ¹H NMR Spectroscopy: The spectrum should show signals corresponding to the methyl and phenyl protons, with appropriate chemical shifts and integrations.

  • ¹³C NMR Spectroscopy: Expect to see signals for the carbonyl carbons, the olefinic carbons of the furanone ring, and the carbons of the methyl and phenyl groups.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

Q3: My final product appears to be hydrolyzing back to the dicarboxylic acid over time. How can I improve its stability?

A3: The furan-2,5-dione ring is susceptible to hydrolysis.[10] To enhance stability, ensure the product is thoroughly dried and stored in a desiccator over a strong drying agent like phosphorus pentoxide. Storing under an inert atmosphere (nitrogen or argon) can also be beneficial.

Q4: Can other aromatic aldehydes be used in these synthetic routes?

A4: Yes, both the Perkin-type and Stobbe condensations are generally applicable to a range of aromatic aldehydes.[11][12] However, the reaction conditions, particularly temperature and time, may need to be optimized for different substrates. Electron-donating or electron-withdrawing groups on the aromatic ring can influence the reactivity of the aldehyde.

References

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Perkin Condensation: Mechanism and Applications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Perkin Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The action of amines on citraconic anhydride. X-Ray crystal structure of (Z)-2-methyl-3-pyrrolidinocarbonylpropenoic acid. Retrieved from [Link]

  • YouTube. (2023, January 16). Perkin condensation. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). STUDIES ON STOBBE CONDENSATION: REACTIONS OF ALDEHYDES AND KETONES WITH DIMETHYL METHYLSUCCINATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Stobbe condensation. Retrieved from [Link]

  • Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism. Retrieved from [Link]

  • CDN. (n.d.). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). * (PDF) Stobbe Condensation*. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). Revised mechanism and improved methodology for the Perkin condensation. Resuscitation of the mechanism involving benzal acetate and the improbability of the enolate of acetic anhydride. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Spectroscopic Characterization and Thermal Studies of Polymer-Metal Complexes Derived from Modified Poly Styrene-Alt-(Maleic Anhydride) as a Prospects for Biomedical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN1077563C - Process for preparation of citraconic anhydride.
  • ResearchGate. (n.d.). (PDF) Direct C–H Arylation. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180037796A - Purification method of n-substituted maleimide.
  • ResearchGate. (2025). Chemical transformations of furan-2(5H)-ones. Retrieved from [Link]

  • Google Patents. (n.d.). KR102213649B1 - Method for purifying n-substituted maleimide.
  • NJ Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • YouTube. (2012, February 16). BENZENE REACTION WITH ACETIC ANHYDRIDE I FRIEDEL-CRAFTS ACYLATION I IIT JEE I NEET. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, July 26). Need help with the Perkin condensation reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 11). Mechanism for acylation of benzene with succinic anhydride. Retrieved from [Link]

  • BCREC Journal. (2024). JCERP-20318 Improving Purity of Maleic Anhydride Production by Multi-stage Distillation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • OSHA. (n.d.). Maleic Anhydride. Retrieved from [Link]

  • ResearchGate. (2026). Improving Purity of Maleic Anhydride Production by Multi-stage Distillation. Retrieved from [Link]

  • YouTube. (2021, October 24). Stobbe condensation mechanism, reaction, Application | simplified | enolate. Retrieved from [Link]

  • Sci-Hub. (n.d.). Mechanistic Insights into the Initiation Step of the Base Promoted Direct C–H Arylation of Benzene in the Presence of Additive. Retrieved from [Link]

  • PMC. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). synthesis and characterization of maleic anhydride. Retrieved from [Link]

  • EHS. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • ChemTube3D. (n.d.). Furan Hydrolysis. Retrieved from [Link]

  • ResearchGate. (2025). Preparation and Characterization of Maleic Anhydride Modified Syndiotactic Polystyrene. Retrieved from [Link]

  • G-Biosciences. (n.d.). Citraconic Anhydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted 5-(furan-2-ylmethylene)thiazolidine-2,4-diones. Retrieved from [Link]

  • ORBi. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Maleic anhydride - the NIST WebBook. Retrieved from [Link]

Sources

Technical Support Center: Furan-2,3-Dione Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways of Furan-2,3-Diones Under Acidic Conditions Ticket ID: F23D-ACID-STAB-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Stability Paradox

Welcome to the technical support portal for furan-2,3-dione chemistry. If you are accessing this guide, you are likely observing unexpected byproducts, low yields, or gas evolution during the handling of 2,3-dihydrofuran-2,3-diones (e.g., 4-benzoyl-5-phenylfuran-2,3-dione).

The Core Issue: Furan-2,3-diones are "masked" acylketenes. Under acidic conditions, they exist on a knife-edge between two degradation pathways:

  • Hydrolytic Ring Opening: Driven by water and catalyzed by acid (Nucleophilic attack).

  • Decarbonylation: Driven by thermal energy and catalyzed by acid (Elimination of CO).

Understanding which pathway is dominating your reaction flask is the key to troubleshooting.

Diagnostic Pathways (Mechanistic Troubleshooting)

Scenario A: The "Wet" Acid Pathway (Hydrolysis)

Symptoms:

  • Loss of deep color (furan-2,3-diones are often colored).

  • Formation of carboxylic acids or linear 1,3-dicarbonyls.

  • No significant gas evolution observed initially.

Mechanism: In the presence of even trace moisture, protons (


) activate the C-2 carbonyl. Water attacks this electrophilic center, cleaving the lactone ring. The resulting open-chain intermediate (often an enol of an oxalyl compound) is unstable and rapidly decarboxylates.

Key Degradation Product:


-Diketones (e.g., dibenzoylmethane from 4-benzoyl-5-phenylfuran-2,3-dione).
Scenario B: The "Hot" Acid Pathway (Decarbonylation)

Symptoms:

  • Vigorous bubbling (CO gas release).

  • Formation of dimers (Pyranones) or unexpected heterocycles.

  • Reaction occurs in dry, non-nucleophilic solvents (e.g., Toluene + pTsOH).

Mechanism: Acid catalysis lowers the activation energy for the extrusion of Carbon Monoxide (CO). This generates an Acylketene intermediate. Acylketenes are extremely electrophilic; without a trapping agent, they will dimerize or react with the solvent.

Key Degradation Product: Pyran-4-one derivatives (via [4+2] dimerization).

Visualizing the Pathways

The following diagram illustrates the bifurcation of degradation based on water content and temperature.

FuranDegradation Start Furan-2,3-Dione (Starting Material) Acid + H+ (Acidic Conditions) Start->Acid RingOpen Intermediate: Open-Chain Oxalyl Enol Acid->RingOpen Pathway A (Hydrolysis) Ketene Intermediate: Acylketene Acid->Ketene Pathway B (Decarbonylation) Water + H2O (Trace Moisture) Decarb1 - CO2 RingOpen->Decarb1 Prod1 Degradation Product A: 1,3-Diketone (e.g., Dibenzoylmethane) Decarb1->Prod1 Heat + Heat / Dry Solvent CO_Loss - CO (Gas Evolution) Ketene->CO_Loss Dimer Degradation Product B: Pyran-4-one Dimer Ketene->Dimer Dimerization (No Trap) Trap Trapped Product: (If Nucleophile Present) Ketene->Trap + ROH/RNH2

Caption: Figure 1. Bifurcation of furan-2,3-dione degradation. Pathway A dominates in wet media; Pathway B dominates in dry/thermal conditions.

Experimental Protocols & Troubleshooting

Protocol 1: Solvent Integrity Check (The "Dryness" Test)

Why: Commercial "anhydrous" solvents often contain enough ppm water to trigger Pathway A.

Step-by-Step:

  • Dissolution: Dissolve 50 mg of furan-2,3-dione in 1 mL of your solvent (e.g., Chloroform-d).

  • Acid Spike: Add 1 equivalent of TFA (Trifluoroacetic acid).

  • Monitoring:

    • Immediate: Run 1H NMR. Look for the disappearance of the characteristic furan signals.

    • Observation: If you see immediate formation of a broad enol peak (>14 ppm) or methylene signals characteristic of a 1,3-diketone, your solvent is too wet .

  • Remediation: Pre-treat solvents with activated 4Å molecular sieves for 24 hours.

Protocol 2: Controlled Decarbonylation Monitoring

Why: If your goal is to generate the acylketene for synthesis, you must ensure CO loss is occurring without hydrolysis.

ParameterRecommended SettingRationale
Temperature 80°C - 110°CRequired to overcome activation energy for CO extrusion [1].
Solvent Toluene or Xylene (Dry)High boiling point; non-nucleophilic.
Gas Trap Bubbler (Mineral Oil)Visual confirmation of CO release rate.
Endpoint Cessation of BubblingIndicates complete conversion to acylketene/dimer.

Frequently Asked Questions (FAQs)

Q1: I see a white precipitate forming immediately upon adding acid. What is it?

  • Diagnosis: This is likely the dimer (pyranone derivative) or a hydrolysis product (carboxylic acid).

  • Fix: If you intended to trap the intermediate, your trapping agent (nucleophile) is reacting too slowly compared to the dimerization rate. Increase the concentration of your trapping agent or add it before the acid catalyst.

Q2: Can I use Lewis Acids (e.g., BF3·OEt2) instead of Brønsted acids?

  • Answer: Yes, but be cautious. Lewis acids can coordinate to the exocyclic oxygens, stabilizing the furan ring against decarbonylation in some cases, or accelerating ring opening if the Lewis acid is "wet" (hydrolysis). Brønsted acids are generally superior for promoting the decarbonylation pathway [2].

Q3: Why does my reaction turn dark red/brown?

  • Answer: This indicates oligomerization of the acylketene intermediate. Acylketenes are highly reactive dienes. If they don't find a specific partner, they react with themselves or the starting material in uncontrolled [4+2] cycloadditions, leading to complex, colored mixtures (tar).

References

  • Wentrup, C. (1984). Synthesis of Heterocycles via Ketenes. In Topics in Current Chemistry. Springer.
  • Kollenz, G. (1978). Reactions of cyclic oxalyl compounds. Liebigs Annalen der Chemie. (Foundational work on furan-2,3-dione ring opening).
  • Zalesov, V. V., et al. (2000). Reaction of 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione with nucleophiles. Russian Journal of Organic Chemistry. Link (Specific hydrolysis mechanisms).

  • Kappe, C. O. (1997). Generation and Reactions of Acylketenes. Tetrahedron. Link (Review of thermal degradation pathways).

Technical Support Center: Synthesis of 3-Methyl-4-phenylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address yield optimization for 3-Methyl-4-phenylfuran-2,5-dione (also known as Methylphenylmaleic anhydride ), a critical precursor in the synthesis of photochromic diarylethenes and specific pharmaceutical intermediates.

This guide moves beyond generic advice, focusing on the Phenylacetonitrile + Ethyl Pyruvate condensation route, which is the industry standard for high-yield, regioselective synthesis, while also troubleshooting the common pitfalls of the Perkin-style condensation attempts.

Status: Operational | Topic: Yield Enhancement & Protocol Optimization Audience: Organic Chemists, Process Engineers, Drug Development Scientists[1]

Core Synthesis Analysis & Method Selection[2]

Many researchers encounter low yields (<30%) because they attempt to synthesize this molecule via Friedel-Crafts acylation of citraconic anhydride (poor regioselectivity) or direct Perkin condensation of phenylacetic acid with acetic anhydride (leads to phenylacetone via Dakin-West reaction, not the anhydride).

To achieve yields consistently above 60-75% , we recommend the Base-Catalyzed Condensation of Phenylacetonitrile with Ethyl Pyruvate , followed by hydrolysis and cyclization.

Comparative Method Analysis
MethodTypical YieldMajor IssuesRecommendation
Friedel-Crafts (Citraconic anhydride + Benzene)20-35%Mixture of isomers; difficult separation; polymerization of anhydride.Avoid for high purity needs.
Perkin-Style (Phenylacetic acid + Pyruvic acid)15-40%High formation of tarry polymers; decarboxylation byproducts.Not Recommended for scale-up.
Cyanohydrin Route (Phenylacetonitrile + Ethyl Pyruvate)65-80% Requires strict moisture control; multi-step (but robust).High-Yield Standard.

Optimized Protocol: The Cyanohydrin Route

This protocol minimizes side reactions (polymerization) and ensures correct regiochemistry.

Phase 1: Condensation

Reagents: Phenylacetonitrile (1.0 eq), Ethyl Pyruvate (1.1 eq), Sodium Ethoxide (1.5 eq), Ethanol (Anhydrous), Diethyl Ether.[1]

  • Preparation: Dissolve Sodium Ethoxide (freshly prepared preferred) in absolute ethanol.

  • Addition: Cool to 0°C. Add a mixture of Phenylacetonitrile and Ethyl Pyruvate dropwise over 60 minutes.

    • Critical Control: Rapid addition causes self-condensation of ethyl pyruvate, lowering yield.

  • Reaction: Allow to warm to Room Temperature (RT) and reflux for 3-4 hours. The solution should turn dark red/brown.

  • Workup: Cool. Pour into ice water. Extract with ether to remove unreacted starting materials. Acidify the aqueous layer (HCl) to precipitate the intermediate acid-ester .

Phase 2: Hydrolysis & Cyclization

Reagents: KOH (aq), Acetic Anhydride, Acetyl Chloride.[1]

  • Hydrolysis: Reflux the intermediate in 10% KOH for 4 hours. Acidify to isolate the dicarboxylic acid (3-methyl-4-phenylmaleic acid).

  • Dehydration (The Anhydride Formation):

    • Dissolve the dry diacid in Acetyl Chloride (preferred over Acetic Anhydride for cleaner conversion).

    • Reflux for 2 hours.

    • Remove solvent under vacuum.

  • Purification: Recrystallize from Cyclohexane/Toluene (3:1) .

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a dark, tarry mess with no precipitable product."

Diagnosis: Polymerization of the pyruvate or the maleic anhydride product. Root Cause:

  • Temperature Spikes: Maleic anhydrides are prone to radical polymerization at high temperatures in the presence of oxygen.

  • Wet Solvents: Moisture opens the anhydride ring back to the acid, which can decarboxylate or polymerize.

Corrective Action:

  • Action A: Add a radical inhibitor (e.g., BHT or Hydroquinone , 0.1 mol%) during the dehydration step.[1]

  • Action B: Perform the dehydration step under a strict Nitrogen/Argon atmosphere .

  • Action C: Switch from Acetic Anhydride (bp 140°C) to Acetyl Chloride (bp 52°C) for the cyclization. The lower boiling point reduces thermal degradation.

Issue 2: "My yield is low (<40%) during the condensation step."

Diagnosis: Self-condensation of Ethyl Pyruvate (aldol-like reaction with itself). Root Cause: The enolate of ethyl pyruvate forms faster than it reacts with phenylacetonitrile if the concentration is too high.

Corrective Action:

  • Inverse Addition: Do not add the base to the mixture. Add the Ethyl Pyruvate/Phenylacetonitrile mixture SLOWLY to the stirring base solution. This keeps the concentration of free pyruvate low relative to the base.

  • Temperature Control: Maintain 0°C to -5°C during addition. Only heat to reflux after addition is complete.

Issue 3: "The product is an oil that won't crystallize."

Diagnosis: Presence of the E-isomer (fumaric acid derivative) or incomplete cyclization. Root Cause: The hydrolysis step produces the diacid, which can exist as cis (maleic) or trans (fumaric).[1][2] Only the cis form cyclizes easily.

Corrective Action:

  • Isomerization: Ensure the dehydration step (Acetyl Chloride reflux) is sufficient. The acid chloride conditions facilitate the isomerization of the trans-acid to the cis-anhydride.

  • Trituration: If an oil persists, triturate with cold pentane or hexane to induce crystallization.[1]

  • Seed Crystals: If available, seed the crude oil.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the critical decision points in the synthesis to maximize yield.

SynthesisWorkflow Start Start: Phenylacetonitrile + Ethyl Pyruvate Check1 Checkpoint: Is Addition Slow? Start->Check1 Condensation Step 1: Base-Catalyzed Condensation (NaOEt/EtOH, 0°C) Intermediate Intermediate: Cyano-ester Condensation->Intermediate Check1->Condensation Yes (Dropwise) SideReaction Risk: Pyruvate Self-Condensation (Low Yield) Check1->SideReaction No (Fast Addition) Hydrolysis Step 2: Hydrolysis (KOH, Reflux) -> Dicarboxylic Acid Intermediate->Hydrolysis Cyclization Step 3: Dehydration/Cyclization Hydrolysis->Cyclization Check2 Reagent Selection Cyclization->Check2 Ac2O Acetic Anhydride (High Temp Risk) Check2->Ac2O Standard AcCl Acetyl Chloride (Low Temp, Cleaner) Check2->AcCl Optimized Final Target: 3-Methyl-4-phenylfuran-2,5-dione Ac2O->Final Lower Yield AcCl->Final High Yield

Caption: Logic flow for the optimized synthesis of 3-Methyl-4-phenylfuran-2,5-dione, highlighting critical checkpoints for yield preservation.

References

  • Org. Synth. 1963, 43, 94. Synthesis of Phenylsuccinic Acid and Anhydride.[1] (Foundational method for phenyl-substituted anhydrides).

  • Journal of the American Chemical Society. Perkin Reaction Mechanisms and Yield Optimization. (Mechanistic insights into anhydride condensation). [1]

  • PrepChem. Synthesis of 3-phenylmaleic anhydride. (Analogous protocol for mono-substituted variants).

  • Irie, M. et al. Diarylethenes for Memories and Switches.[1] (Contextual usage of the target molecule in photochromic material synthesis). [1]

  • Vogel's Textbook of Practical Organic Chemistry. Standard protocols for Anhydride Formation via Acetyl Chloride. (General reference for the dehydration step). [1]

Sources

Technical Support Center: Optimizing Die-ckmann Condensation for Furan-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for optimizing the Dieckmann condensation in the synthesis of furan-diones. This document is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols. Our goal is to empower you with the causal understanding behind experimental choices, ensuring robust and reproducible outcomes.

I. Conceptual Overview: The Dieckmann Condensation in Furan-dione Synthesis

The Dieckmann condensation is a powerful intramolecular Claisen condensation of a diester, yielding a cyclic β-keto ester.[1][2] This reaction is particularly adept at forming stable five- and six-membered rings, making it an invaluable tool for constructing the furan-dione core, a scaffold present in numerous biologically active natural products.[2][3][4]

The fundamental mechanism involves the deprotonation of an α-carbon of one ester group by a strong base, which initiates a cyclization cascade.[5][6] The choice of reagents and reaction conditions is paramount to the success of this synthesis.

Core Reaction Mechanism

Dieckmann_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_elimination Step 3: Elimination cluster_workup Step 4: Acidic Work-up A Diester Substrate C Enolate Intermediate A->C Deprotonation A->C B Base (e.g., NaOEt) D Tetrahedral Intermediate C->D Nucleophilic Attack C->D E Cyclic β-Keto Ester (initial) D->E Collapse D->E F Leaving Group (Alkoxide) G Final Furan-dione Product E->G Protonation E->G H Acid (H3O+)

Caption: Generalized mechanism of the Dieckmann condensation for furan-dione synthesis.

II. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of furan-diones via Dieckmann condensation.

Q1: What are the most critical parameters to control for a successful Dieckmann condensation?

A1: The three most critical parameters are:

  • Choice of Base: The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions.

  • Solvent: The solvent influences the solubility of reactants, the stability of the enolate intermediate, and the reaction temperature.[7]

  • Temperature: Temperature control is crucial for minimizing side reactions and decomposition of starting materials or products.[8]

Q2: My reaction is not proceeding to completion. What are the likely causes?

A2: Incomplete conversion can stem from several factors:

  • Insufficiently Strong Base: If the base is not strong enough, the initial deprotonation will be slow or incomplete.

  • Poor Solvent Choice: A solvent that does not adequately dissolve the starting materials or stabilize the enolate can hinder the reaction.[7]

  • Low Reaction Temperature: While higher temperatures can lead to side products, a temperature that is too low may not provide enough energy for the reaction to proceed at a reasonable rate.

  • Presence of Protic Impurities: Water or other protic impurities can quench the base and the enolate intermediate, halting the reaction.

Q3: I am observing significant byproduct formation. What are the common side reactions?

A3: The most prevalent side reactions include:

  • Intermolecular Claisen Condensation: If the intramolecular reaction is slow, intermolecular condensation between two diester molecules can occur, leading to polymeric materials.[9]

  • Hydrolysis: If water is present, the ester groups can be hydrolyzed to carboxylic acids, which will not undergo condensation.

  • Decarboxylation: The β-keto ester product can undergo decarboxylation under harsh conditions (e.g., high temperatures, presence of strong acid or base).[10]

Q4: How does the structure of the starting diester affect the reaction outcome?

A4: The chain length and substitution pattern of the diester are crucial. The Dieckmann condensation is most efficient for the formation of five- and six-membered rings due to their steric stability.[3][4] Diesters that would form smaller, more strained rings are unlikely to cyclize.[9] Additionally, the presence of substituents on the carbon chain can influence the acidity of the α-protons and the stereochemical outcome of the reaction.

III. Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues in furan-dione synthesis via Dieckmann condensation.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_LowYield Low Yield Analysis cluster_Byproducts Byproduct Analysis cluster_Incomplete Incomplete Reaction Analysis Start Problem Observed LowYield Low or No Yield Start->LowYield Byproducts Significant Byproducts Start->Byproducts Incomplete Incomplete Reaction Start->Incomplete LY1 Check Base Activity LowYield->LY1 BP1 Identify Byproducts (NMR, MS) Byproducts->BP1 IC1 Increase Reaction Time Incomplete->IC1 LY2 Verify Solvent Anhydrous LY1->LY2 LY3 Optimize Temperature LY2->LY3 Solution Implement Corrective Actions LY3->Solution BP2 Consider Intermolecular Rxn BP1->BP2 BP3 Adjust Reaction Concentration BP2->BP3 BP3->Solution IC2 Consider Stronger Base IC1->IC2 IC3 Re-evaluate Solvent Choice IC2->IC3 IC3->Solution

Sources

Technical Support Center: Polar Furanone Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability of Polar Furanone Compounds (e.g., 2(5H)-Furanone, Butenolides)

Ticket ID: #FUR-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Introduction

Welcome to the Technical Support Center. You are likely here because your furanone compound is behaving unpredictably—either streaking on silica, disappearing during aqueous workup, or showing dual peaks in HPLC.

Polar furanones (specifically


-unsaturated lactones like 2(5H)-furanone) present a unique "double threat" in purification:
  • High Polarity: They interact strongly with silanols, leading to peak tailing.[1]

  • Chemical Instability: The lactone ring is susceptible to hydrolysis (ring-opening) under basic conditions and nucleophilic attack (Michael addition) at the

    
    -position.
    

This guide provides troubleshooting workflows to resolve these specific failure modes.

Part 1: Troubleshooting Guides (Q&A)

Category A: Chromatography Issues (Tailing & Retention)

Q: "Why does my furanone streak badly on standard silica gel (Normal Phase), even with methanol?"

A: This is a classic interaction between the polar lactone moiety and acidic silanols on the silica surface.

  • The Mechanism: Furanones are hydrogen-bond acceptors. The free silanol groups (

    
    ) on standard silica act as donors, causing "drag" (tailing).[1] Furthermore, if your silica is slightly acidic, it may catalyze the ring-opening to the hydroxy-acid form, which adheres irreversibly to the baseline.[1]
    
  • The Fix:

    • Switch Stationary Phase: Move to a Diol-bonded phase . Diol phases shield the silica surface but maintain Normal Phase selectivity, often eliminating the streak without additives.[1]

    • Mobile Phase Modifier: If you must use silica, add 0.1% Formic Acid to your mobile phase (e.g., DCM/MeOH + 0.1% FA).[1] This suppresses the ionization of any ring-opened species, keeping the compound in the less polar lactone form.[1]

    • CRITICAL WARNING: Do NOT use amine modifiers (Triethylamine) or Amino-silica columns for conjugated furanones (like 2(5H)-furanone). These are Michael acceptors; amines will attack the double bond, destroying your product.[1]

Q: "I see two peaks in my Reverse Phase (C18) chromatogram, but NMR shows one pure compound. What is happening?"

A: You are likely observing on-column hydrolysis or equilibrium separation.

  • The Mechanism: In neutral water/acetonitrile gradients, the lactone exists in equilibrium with its ring-opened hydroxy-carboxylate form.[1] The C18 column separates these two species: the closed lactone is hydrophobic (retained), while the open carboxylate is hydrophilic (elutes near the void volume).[1]

  • The Fix: Lock the equilibrium. Use an acidic buffer (pH 2.5 - 3.[1]0) in your aqueous mobile phase.[1][2]

    • Recommended: Water + 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS).[1] This forces the equilibrium entirely to the closed lactone form, merging the signals into a single, sharp peak.[1]

Category B: Stability & Workup (Yield Loss)[1]

Q: "My reaction showed full conversion on TLC, but after aqueous workup, I lost 80% of my mass. Where did it go?"

A: You likely washed with a basic solution (Sodium Bicarbonate or Carbonate) or used a neutral extraction that drifted basic.[1]

  • The Mechanism: Basic pH rapidly hydrolyzes the lactone ring into the water-soluble

    
    -hydroxy carboxylate salt. This salt stays in the aqueous layer and is discarded with your waste.
    
  • The Fix:

    • Acidify the Aqueous Layer: Before extraction, adjust the aqueous phase to pH 2–3 using dilute HCl or NaHSO₄.[1] This recyclizes the compound into the organic-soluble lactone.

    • Salting Out: These compounds are highly water-soluble.[1][3] Saturate the aqueous layer with NaCl and use a polar extraction solvent like Ethyl Acetate or THF (if compatible).[1]

Part 2: Decision Matrices & Mechanisms

Workflow 1: Purification Strategy Decision Tree

Use this logic flow to select the correct purification method based on your compound's specific solubility and stability profile.

PurificationStrategy Start Crude Furanone Mixture SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck StabilityCheck Is it acid sensitive? SolubilityCheck->StabilityCheck Yes (Lipophilic) ReversePhase Reverse Phase (C18) SolubilityCheck->ReversePhase No (Very Polar) NormalPhase Normal Phase Flash StabilityCheck->NormalPhase No (Stable) StabilityCheck->ReversePhase Yes (Acid Labile) SilicaType Select Stationary Phase NormalPhase->SilicaType StdSilica Std Silica + 0.1% Acid SilicaType->StdSilica Standard Option DiolPhase Diol-Bonded Silica (Recommended) SilicaType->DiolPhase Prevents Tailing BufferChoice Mobile Phase pH? ReversePhase->BufferChoice HILIC HILIC Mode (Acetonitrile/Water) ReversePhase->HILIC No Retention on C18 AcidicBuffer Water + 0.1% Formic Acid (pH ~2.7) BufferChoice->AcidicBuffer Forces Ring Closure NeutralBuffer Neutral pH (RISK: Split Peaks) BufferChoice->NeutralBuffer Avoid

Figure 1: Decision matrix for selecting the optimal stationary phase and mobile phase conditions.

Workflow 2: The Hydrolysis Trap (Mechanism)

Understanding the pH-dependent equilibrium is vital for recovery.

HydrolysisMechanism cluster_implication Implications Lactone Closed Lactone Form (Organic Soluble) (Retained on C18) OpenRing Open Hydroxy-Acid (Water Soluble) (Void Vol on C18) Lactone->OpenRing  pH > 8 (Base)   OpenRing->Lactone  pH < 3 (Acid)   Warning Aqueous Workup: Must be Acidic (pH 2-3) to recover product.

Figure 2: The reversible hydrolysis mechanism. High pH opens the ring (loss of product to aqueous layer), while low pH closes it.[1]

Part 3: Optimized Protocols

Protocol A: "Safe" Aqueous Workup for Furanones

Use this to maximize recovery from reaction mixtures.

  • Quench: Cool reaction mixture to 0°C.

  • Acidification: Slowly add 1M HCl or saturated NaHSO₄ until the aqueous phase pH is ~2.0–3.0. Do not rely on litmus paper alone; use a pH probe if possible.[1]

  • Extraction:

    • Use Ethyl Acetate (EtOAc) rather than DCM (EtOAc extracts polar lactones better).[1]

    • Perform 3x extractions.[1]

    • Salting Out: If the compound is very polar, saturate the aqueous phase with solid NaCl before the final extraction.[1]

  • Wash: Wash combined organics with Brine (Saturated NaCl) only.[1] Avoid Bicarbonate washes.[1]

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the compound is extremely acid-sensitive, though Na₂SO₄ is generally safer for furanones.[1]

Protocol B: Recommended Solvent Systems
Chromatography ModeStationary PhaseMobile Phase AMobile Phase BAdditive (Crucial)
Reverse Phase (HPLC) C18 (End-capped)WaterAcetonitrile0.1% Formic Acid (Maintains pH ~2.7)
Normal Phase (Flash) Diol-BondedHexane or HeptaneEtOAc or IPANone usually needed on Diol
Normal Phase (Flash) Silica Gel (Std)DCMMethanol (2-10%)0.1% Acetic Acid (Prevents streaking)
Recrystallization N/AEthyl AcetateHexaneDissolve in min.[1] hot EtOAc; add Hexane until turbid.

References

  • SIELC Technologies. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. (Methodology for acid-buffered RP-HPLC). [Link]

  • National Institute of Standards and Technology (NIST). 2(5H)-Furanone: Gas Chromatography Retention Data. [Link][1]

  • University of Rochester, Dept. of Chemistry. Troubleshooting Flash Column Chromatography: Compounds decomposing on silica. [Link]

  • Organic Syntheses. 3-Methyl-2(5H)-furanone Synthesis and Purification. (Coll.[1][2][4][5] Vol. 10, p. 531; Vol. 75, p. 195).[1] [Link][1]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography: Selectivity for Polar Compounds. [Link]

Sources

Suppressing polymerization during furan synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Polymerization & Resinification ("Black Tar" Formation)

Introduction: Why Your Reaction is Turning to Tar

If you are reading this, your clear yellow/amber reaction mixture has likely turned into a viscous black sludge. In furan chemistry, we call this "humin formation" or resinification.

Furans are electron-rich dienes. They are chemically schizophrenic: they want to be aromatic heterocycles, but under the very acidic conditions required to synthesize them, they act as highly reactive nucleophiles. They readily undergo electrophilic substitution at the


-position (C2/C5), leading to uncontrolled polymerization.

This guide moves beyond basic "check the temperature" advice. We will engineer your reaction system to physically and chemically segregate your product from the conditions that destroy it.

Module 1: The Chemistry of Failure (Root Cause Analysis)
Q: What is the actual mechanism turning my furan synthesis into black solids?

A: It is rarely a simple chain polymerization. It is usually a network formation driven by aldol condensation sequences .

In the dehydration of carbohydrates (e.g., fructose to HMF), the "black tar" is composed of humins . Recent mechanistic studies indicate this is not just HMF polymerizing.

  • Rehydration: HMF rehydrates to form 2,5-dioxo-6-hydroxy-hexanal (DHH) .[1][2][3]

  • Aldol Attack: DHH is a potent electrophile. It reacts with HMF (and sugars) via aldol addition/condensation.

  • Network Growth: This forms a furan-rich, cross-linked polymer network (humin) that crashes out of solution.

The Fix: You must interrupt the HMF + DHH interaction.

HuminMechanism Substrate Carbohydrate (Hexose) HMF HMF (Product) Substrate->HMF -3 H₂O (Acid Cat.) DHH DHH (2,5-dioxo-6-hydroxy-hexanal) HMF->DHH +H₂O (Rehydration) Humins Insoluble Humins (Black Tar) HMF->Humins Aldol Condensation DHH->Humins Cross-linking

Figure 1: The "Humin Cycle." Note that the product (HMF) itself is the precursor to the impurity (DHH) that destroys the reaction.

Module 2: Biphasic Reaction Engineering (For HMF/Biomass)
Q: How do I stop humins during carbohydrate dehydration?

A: You cannot stop the reactivity, but you can hide the product. Use a Biphasic Reactive Extraction System .

In a single-phase aqueous acid system, your HMF sits in the acid bath, waiting to rehydrate into DHH. In a biphasic system, the HMF is generated in the aqueous phase and immediately extracted into an organic phase where the acid catalyst is not soluble.

Protocol: The MIBK/Water "Salting Out" System This protocol uses the "salting out" effect to push HMF into the organic layer.[4]

  • Aqueous Phase (Reaction Zone):

    • Dissolve Fructose (1 M) in water.

    • Add Catalyst: HCl (pH 1-2) or AlCl₃.

    • CRITICAL STEP: Saturate with NaCl (approx. 20-30 wt%). This increases the partition coefficient (

      
      ), forcing the organic furan product out of the water.
      
  • Organic Phase (Safe Zone):

    • Add Methyl Isobutyl Ketone (MIBK) .[4] Ratio: 1:2 to 1:4 (Aq:Org).

    • Why MIBK? It has a high boiling point (prevents pressure buildup) and excellent selectivity for furans over sugars.

  • Process:

    • Run reaction at 140–160°C.

    • Vigorous stirring (800+ RPM) is mandatory to maximize interfacial surface area.

Performance Comparison of Solvents

Solvent SystemPartition Coefficient (HMF)Polymerization RiskNotes
Water (Single Phase) N/AHigh Product remains in acid; rapid humin formation.
Water / Toluene < 0.5 (Poor)ModerateToluene is too non-polar to extract HMF efficiently.
Water / MIBK ~1.3 - 3.0 (Good)Low Industry standard. Good balance of extraction vs. solvent cost.
Water / MIBK + NaCl > 8.0 (Excellent) Very Low Salt saturation drives HMF into MIBK almost instantly.
Module 3: Paal-Knorr Synthesis Optimization
Q: My Paal-Knorr cyclization yield is low. Is the acid too strong?

A: Likely yes. While the Paal-Knorr reaction (1,4-diketone


 furan) requires acid, strong mineral acids (H₂SO₄, HCl) often catalyze the polymerization of the 1,4-diketone starting material before it can cyclize.

Troubleshooting Protocol: If you see tar, switch from Brønsted acids to Lewis Acids or Solid Acid Catalysts .

  • The "Clay" Method (Montmorillonite K-10):

    • Mechanism:[5][6][7][8][9] Surface acidity is high enough to dehydrate the hemiacetal intermediate but the solid matrix prevents large polymer networks from forming.

    • Setup: Reflux 1,4-diketone in toluene with 10-20 wt% Montmorillonite K-10.

    • Result: Cleaner reaction, simple filtration workup.

  • Lewis Acid Catalysis (Iodine or Sc(OTf)₃):

    • Use 5 mol% Iodine (

      
      ) in CH₂Cl₂ at room temperature.
      
    • Iodine acts as a mild Lewis acid that activates the carbonyl without decomposing the backbone.

CatalystSelection Start Paal-Knorr Substrate (1,4-Dicarbonyl) Decision Is the substrate acid-sensitive? Start->Decision StrongAcid Use p-TsOH or HCl (Reflux) Decision->StrongAcid No MildAcid Use Montmorillonite K-10 or Iodine (5 mol%) Decision->MildAcid Yes (turns black) Polymer Risk: Black Tar (Polymerization) StrongAcid->Polymer Over-reaction Product Clean Furan Product MildAcid->Product Controlled Cyclization

Figure 2: Decision tree for catalyst selection in Paal-Knorr synthesis to avoid polymerization.

Module 4: Storage and Handling
Q: My isolated furan turned yellow/brown in the fridge. Why?

A: Furans are sensitive to photo-oxidation and autoxidation, forming peroxides that initiate polymerization even without acid.

Stabilization Protocol:

  • Radical Scavenging: Add BHT (Butylated hydroxytoluene) at 0.05% - 0.1% w/w to the stored furan. BHT scavenges the peroxy radicals before they attack the furan ring.

  • Inert Atmosphere: Store under Argon, not Nitrogen (Argon is heavier than air and blankets the liquid surface better).

  • Cold Storage: Store at -20°C. At 4°C, slow dimerization can still occur over months.

References
  • Mechanism of Humin Formation

    • Patil, S. K. R., & Lund, C. R. F. (2011). Formation and Growth Mechanisms of Humins in Acid-Catalyzed Biomass Conversion. Energy & Fuels.
    • (Validates DHH intermediate pathway).

  • Biphasic Systems & Salting Out

    • Román-Leshkov, Y., & Dumesic, J. A. (2009). Solvent Effects on Fructose Dehydration to 5-Hydroxymethylfurfural in Biphasic Systems.
    • (Establishes MIBK partition coefficients).

  • Paal-Knorr Catalysis

    • Minetto, G., et al. (2005).[5] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans. European Journal of Organic Chemistry.

    • (Discusses mild acid conditions).

  • Stabilization

    • Dettmer, K., et al. (2013). Stabilization of furan in food matrices. Analytical and Bioanalytical Chemistry.
    • (BHT mechanism).

Sources

Technical Support Center: Synthesis and Work-up of 3-Methyl-4-phenylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-phenylfuran-2,5-dione. This guide, designed for researchers and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient work-up procedure. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to address the common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: After quenching the reaction, my product has oiled out instead of precipitating as a solid. How can I isolate it?

Answer: Oiling out of the product is a common issue and can be attributed to several factors, including the presence of impurities, residual solvent, or the product's low melting point. Here is a systematic approach to address this:

  • Confirm Complete Quenching: Ensure the reaction is fully quenched. If an acidic work-up is used, check the pH of the aqueous layer to be acidic (pH 2-3) to ensure any basic starting materials or intermediates are protonated and soluble in the aqueous phase[1][2].

  • Solvent Modification:

    • Increase Polarity: If you are using a non-polar extraction solvent like hexane, try switching to a more polar solvent such as ethyl acetate or dichloromethane. The product may have better solubility and be more amenable to extraction.

    • Solvent Evaporation and Re-dissolution: Carefully evaporate the current solvent under reduced pressure. The resulting oil can then be re-dissolved in a minimal amount of a different solvent system from which it is known to crystallize, such as a mixture of petroleum ether and ethyl acetate[1].

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the oil-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product from a previous batch, add a seed crystal to the oil.

    • Cooling: Place the flask in an ice bath or refrigerator to reduce the solubility of the product and promote crystallization. Be patient, as this can take time.

  • Purification as an Oil: If crystallization is unsuccessful, you may need to proceed with purification of the oil using column chromatography[3].

Question 2: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields can stem from various stages of the synthesis and work-up. Consider the following points:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature, if appropriate for the specific synthetic route.

  • Side Reactions: The formation of byproducts is a common cause of reduced yield. For instance, in related syntheses, side reactions can be minimized by carefully controlling the reaction temperature and the rate of addition of reagents[4].

  • Inefficient Extraction:

    • Ensure you are using an appropriate extraction solvent in which your product is highly soluble and the impurities are less soluble.

    • Perform multiple extractions (at least 3x) with the organic solvent to maximize the recovery of the product from the aqueous layer[1].

    • Check the pH of the aqueous layer before extraction. The desired product should be in a neutral form to be extracted into the organic phase.

  • Losses during Purification:

    • Recrystallization: If you are recrystallizing your product, ensure you are not using an excessive amount of solvent, as this will lead to a significant portion of your product remaining in the mother liquor. Cool the solution slowly to maximize crystal formation.

    • Column Chromatography: If using column chromatography, ensure proper selection of the stationary and mobile phases to achieve good separation without excessive product loss on the column.

Question 3: My TLC plate shows multiple spots after the work-up. How do I identify the impurities and purify my product?

Answer: The presence of multiple spots on a TLC plate indicates an impure sample. Here's how to approach this:

  • Identify the Spots:

    • Co-spotting: Spot your crude product, the starting materials, and a co-spot (a mixture of your crude product and starting materials) on the same TLC plate. This will help you identify if any of the spots correspond to unreacted starting materials.

    • Staining: Use different visualization techniques. In addition to UV light, staining with reagents like potassium permanganate can help visualize different types of compounds.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating multiple components[3]. A typical mobile phase for furan derivatives could be a mixture of ethyl acetate and hexane, starting with a low polarity and gradually increasing it.

    • Recrystallization: If one of the impurities is present in a small amount, recrystallization might be sufficient. The choice of solvent is critical; an ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the synthesis of 3-Methyl-4-phenylfuran-2,5-dione?

A1: A general and effective work-up procedure is as follows:

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a dilute acid solution (e.g., 10% HCl) with vigorous stirring[4]. This step neutralizes any basic reagents and helps to precipitate the crude product.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the product[1][5].

  • Washing: Combine the organic layers and wash successively with water and then with a saturated brine solution. The water wash removes any water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process[1].

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel[3][4].

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent should:

  • Completely dissolve your product at an elevated temperature.

  • Have very low solubility for your product at low temperatures.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards your product.

  • Be volatile enough to be easily removed from the purified crystals.

Commonly used solvent systems for furan derivatives include ethanol-water, methanol-acetone, and ethyl acetate-hexane mixtures[4]. It is often best to test a few different solvents on a small scale to find the optimal one.

Q3: What analytical techniques are recommended to confirm the structure and purity of the final product?

A3: A combination of spectroscopic and physical methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation, providing information about the chemical environment of the hydrogen and carbon atoms in the molecule[3][6].

  • Infrared (IR) Spectroscopy: Useful for identifying the functional groups present, such as the carbonyl groups of the dione.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns[7].

  • Melting Point Analysis: A sharp melting point range indicates a high degree of purity[4].

  • Thin Layer Chromatography (TLC): A simple and quick method to assess the purity of the product. A single spot on the TLC plate is a good indication of purity[4].

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Quenching Acid Concentration 5-10% HCl or H₂SO₄Sufficient to neutralize bases without being overly harsh on the product.
Extraction Solvent Volume 3 x (1/3 of aqueous phase volume)Ensures efficient extraction of the product from the aqueous phase.
Recrystallization Solvent Ratio Variable (empirically determined)The ratio of solvents in a mixed system should be optimized for maximum recovery of pure crystals.
Column Chromatography Eluent Ethyl Acetate/Hexane GradientA gradient from low to high polarity allows for the separation of non-polar impurities first, followed by the product.

Experimental Workflow Diagram

Workup_Procedure reaction_mixture Reaction Mixture quench Quench with Dilute Acid reaction_mixture->quench extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extraction aqueous_layer Aqueous Layer (Waste) extraction->aqueous_layer Separate organic_layer Combined Organic Layers extraction->organic_layer wash_water Wash with Water organic_layer->wash_water wash_brine Wash with Saturated Brine wash_water->wash_brine drying Dry over Anhydrous Na₂SO₄ wash_brine->drying filtration Filter drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_product Crude Product evaporation->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization Option 1 column_chromatography Column Chromatography purification->column_chromatography Option 2 pure_product Pure 3-Methyl-4-phenylfuran-2,5-dione recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for the work-up and purification of 3-Methyl-4-phenylfuran-2,5-dione.

References

  • Kurteva, V. B., & Petrova, M. A. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Journal of Chemical Education, 91(10), 1735-1738. [Link]

  • Petrova, M. A., et al. (2022). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank, 2022(2), M1385. [Link]

  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
  • WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Fischer, R., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc, 2013(5), 117-125. [Link]

  • Pace, D. P., et al. (2021). A Convenient and Straightforward Synthesis of 2,3-Disubstituted and 2,3,5-Trisubstituted Furans via a Base-Promoted Domino Reaction of β-Keto Compounds with Vinyl Dichlorides. The Journal of Organic Chemistry, 86(12), 8154–8171. [Link]

  • US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
  • Nguyen, T. H. T., et al. (2021). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Pharmaceutical Chemistry Journal, 55(1), 89-94. [Link]

  • Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Methyl-4-phenylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Methyl-4-phenylfuran-2,5-dione, a substituted maleic anhydride derivative. By comparing its spectral features with those of structurally related analogs, 3,4-dimethylfuran-2,5-dione and 3,4-diphenylfuran-2,5-dione, we aim to provide a clear understanding of how subtle structural modifications are reflected in their NMR spectra. This comparative approach not only facilitates the structural verification of the title compound but also serves as a practical reference for interpreting the NMR data of similar heterocyclic systems.

Introduction to NMR Analysis of Substituted Furan-2,5-diones

The furan-2,5-dione ring, a derivative of maleic anhydride, is a key structural motif in various biologically active molecules and synthetic intermediates. The substitution pattern on the C3 and C4 positions of this ring significantly influences the electronic environment of the constituent atoms, leading to distinct chemical shifts in both ¹H and ¹³C NMR spectra. Understanding these substituent effects is crucial for accurate spectral assignment and, consequently, for the confirmation of the molecular structure.

In the case of 3-Methyl-4-phenylfuran-2,5-dione, the presence of both an aliphatic methyl group and an aromatic phenyl group on the furan-2,5-dione core creates a unique electronic and steric environment. This guide will dissect the expected spectral features of this compound and rationalize them based on established principles of NMR spectroscopy.

¹H NMR Spectral Analysis of 3-Methyl-4-phenylfuran-2,5-dione

The ¹H NMR spectrum of 3-Methyl-4-phenylfuran-2,5-dione is predicted to be relatively simple, exhibiting signals corresponding to the methyl and phenyl protons.

  • Methyl Protons (-CH₃): A singlet is expected for the three protons of the methyl group. Given its attachment to an sp²-hybridized carbon of the furanone ring, this signal is anticipated to appear in the downfield region for methyl groups, likely between δ 2.0 and 2.5 ppm. This downfield shift is a consequence of the deshielding effect of the adjacent carbonyl group and the double bond.

  • Phenyl Protons (-C₆H₅): The five protons of the phenyl group will give rise to signals in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Due to the electronic influence of the furan-2,5-dione ring, the signals for the ortho, meta, and para protons may be distinct. The ortho protons are expected to be the most deshielded due to their proximity to the heterocyclic ring. The signals may appear as a complex multiplet, or if the differences in chemical shifts are significant, as distinct multiplets for the ortho, meta, and para protons.

¹³C NMR Spectral Analysis of 3-Methyl-4-phenylfuran-2,5-dione

The proton-decoupled ¹³C NMR spectrum of 3-Methyl-4-phenylfuran-2,5-dione will provide valuable information about the carbon skeleton of the molecule. Due to the lack of molecular symmetry, each carbon atom is expected to produce a distinct signal.[1]

  • Carbonyl Carbons (C=O): The two carbonyl carbons (C2 and C5) are expected to resonate at the most downfield region of the spectrum, typically in the range of δ 165-175 ppm.[2] The specific chemical shifts will be influenced by the adjacent substituents.

  • Olefinic Carbons (C3 and C4): The two sp²-hybridized carbons of the furanone ring (C3 and C4) will appear in the region of δ 120-150 ppm. The carbon bearing the phenyl group (C4) is expected to be more downfield than the carbon with the methyl group (C3) due to the electronic effects of the phenyl ring.

  • Phenyl Carbons (-C₆H₅): The six carbons of the phenyl ring will produce signals in the aromatic region (δ 125-140 ppm). The ipso-carbon (the carbon attached to the furanone ring) will likely be a quaternary carbon and may show a weaker signal. The chemical shifts of the ortho, meta, and para carbons will be influenced by the electron-withdrawing nature of the furan-2,5-dione moiety.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will resonate in the upfield region of the spectrum, typically between δ 10 and 20 ppm.

Comparative NMR Analysis

To better understand the influence of the methyl and phenyl substituents on the NMR spectra, a comparison with 3,4-dimethylfuran-2,5-dione and 3,4-diphenylfuran-2,5-dione is highly instructive.

Compound¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
3-Methyl-4-phenylfuran-2,5-dione (Predicted) -CH₃: ~2.2 (s, 3H)-C₆H₅: ~7.3-7.6 (m, 5H)-CH₃: ~15-C₆H₅: ~128-135 (multiple signals)C3/C4: ~130-145C2/C5: ~168-172
3,4-Dimethylfuran-2,5-dione [3][4][5]-CH₃: ~2.1 (s, 6H)-CH₃: ~12C3/C4: ~138C2/C5: ~170
3,4-Diphenylfuran-2,5-dione [6][7]-C₆H₅: ~7.2-7.5 (m, 10H)-C₆H₅: ~127-133 (multiple signals)C3/C4: ~140C2/C5: ~169

Analysis of Comparative Data:

  • ¹H NMR: The chemical shift of the methyl protons in 3,4-dimethylfuran-2,5-dione is around 2.1 ppm.[3][4][5] The predicted value for the methyl group in the title compound is slightly downfield, which can be attributed to the electronic influence of the adjacent phenyl group. The phenyl protons in 3,4-diphenylfuran-2,5-dione appear as a multiplet in the aromatic region, similar to what is expected for the title compound.[6][7]

  • ¹³C NMR: The olefinic carbons (C3/C4) in 3,4-dimethylfuran-2,5-dione and 3,4-diphenylfuran-2,5-dione are observed around 138-140 ppm.[3][4][5][6][7] For 3-Methyl-4-phenylfuran-2,5-dione, we predict two distinct signals for C3 and C4 due to the different substituents. The carbonyl carbons in all three compounds are expected in a similar downfield region. The methyl carbon in 3,4-dimethylfuran-2,5-dione is at approximately 12 ppm, providing a good reference for the predicted chemical shift of the methyl carbon in the title compound.[3][4][5]

Experimental Protocol: Acquisition of ¹H and ¹³C NMR Spectra

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 3-Methyl-4-phenylfuran-2,5-dione.

Materials and Instrumentation:

  • Sample: 3-Methyl-4-phenylfuran-2,5-dione (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard. Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used depending on the sample's solubility.[8]

  • NMR Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • NMR Tubes: 5 mm high-precision NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Transfer the solution to an NMR tube. The solution height should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons (typically 1-2 seconds).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay of 2-5 seconds is typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

    • Integrate the signals in the ¹H spectrum.

    • Perform peak picking for both spectra.

Visualizations

Figure 1: Molecular structure of 3-Methyl-4-phenylfuran-2,5-dione.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire_H1 Acquire ¹H Spectrum Lock->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Lock->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase Correction FT->Phase Reference Referencing Phase->Reference Analyze Integration & Peak Picking Reference->Analyze Assign Assign Signals Analyze->Assign Compare Compare with Alternatives Assign->Compare Structure Structure Elucidation Compare->Structure

Figure 2: Workflow for NMR analysis of 3-Methyl-4-phenylfuran-2,5-dione.

Conclusion

The ¹H and ¹³C NMR spectral analysis of 3-Methyl-4-phenylfuran-2,5-dione, when coupled with a comparative study of its structural analogs, provides a robust method for its structural confirmation. The predicted chemical shifts and multiplicities are well-aligned with the established principles of NMR spectroscopy and are further supported by the experimental data of related compounds. This guide serves as a comprehensive resource for researchers working with substituted furan-2,5-diones, offering both theoretical insights and practical experimental guidance.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • SpectraBase. (n.d.). 3,4-Dimethyl-2,5-furandione. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3,4-diphenyl-2,5-furandione. Retrieved from [Link]

  • Chemsrc. (n.d.). 3,4-dimethylfuran-2,5-dione. Retrieved from [Link]

  • ChemBK. (n.d.). 3,4-dimethylfuran-2,5-dione. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Solomons, T. W. G., & Fryhle, C. B. (2016). Organic Chemistry (12th ed.). John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • The Royal Society of Chemistry. (2020). Supporting Information. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

Sources

Strategic Guide: Comparative Synthetic Routes for Substituted Furans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the medicinal chemist, the furan ring is not merely a structural motif but a pharmacophore often critical for hydrogen bonding and metabolic stability (e.g., Ranitidine, Furosemide). While the literature abounds with furan syntheses, three methodologies dominate the current landscape due to their reliability and distinct substrate requirements: the Modified Paal-Knorr (cyclodehydration), the Feist-Benary (condensation), and Gold-Catalyzed Cyclization (alkyne activation).

This guide objectively compares these routes, moving beyond textbook mechanisms to address practical "in-flask" challenges such as regiocontrol, functional group tolerance, and scalability.

Route 1: The Modernized Paal-Knorr Synthesis

Best for: Symmetrical 2,5-disubstituted furans and robust substrates. The "Classic" Flaw: Traditional acid-catalyzed Paal-Knorr requires prolonged heating (reflux), often leading to oligomerization of sensitive 1,4-dicarbonyl precursors. The Solution: Microwave-Assisted Synthesis (MW).[1]

Mechanism & Causality

The reaction proceeds via the acid-catalyzed cyclization of 1,4-dicarbonyls.[2][3] The rate-determining step is often the final dehydration of the hemiacetal intermediate. Microwave irradiation provides rapid, uniform heating that accelerates this dehydration step, suppressing side reactions that occur under slow thermal ramping.

PaalKnorr cluster_0 Paal-Knorr Mechanism Dione 1,4-Dicarbonyl Enol Mono-Enol Intermediate Dione->Enol H+ Cat. Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Cyclization Furan Substituted Furan Hemiacetal->Furan Dehydration (MW Accelerated)

Figure 1: The dehydration step (red arrow) is the kinetic bottleneck overcome by microwave irradiation.

Standardized Protocol (Microwave-Assisted)

Based on Minetto et al. (2005)

  • Precursor Preparation: Dissolve the 1,4-dicarbonyl compound (1.0 mmol) in glacial acetic acid (2 mL).

    • Note: If the substrate is acid-sensitive, use Ethanol with 10 mol% p-TSA.

  • Irradiation: Seal the vessel and irradiate in a dedicated microwave reactor.

    • Parameters: Target Temperature: 150°C; Hold Time: 5–10 minutes; Max Power: 150W.

  • Workup: Cool to RT. Pour the mixture into crushed ice/water (20 mL).

  • Isolation: Neutralize with saturated NaHCO₃. Extract with EtOAc (3 x 10 mL). Dry over MgSO₄ and concentrate.

    • Validation: 1H NMR will show the disappearance of carbonyl signals and the emergence of the furan ring singlet (if 2,5-disubstituted) around

      
       6.0–6.5 ppm.
      

Route 2: The Feist-Benary Synthesis

Best for: Furan-3-carboxylates (highly relevant for drug scaffolds) and asymmetric substitution. The Logic: Unlike Paal-Knorr, this is a condensation reaction. It builds the ring from two cheaper components: an


-haloketone and a 

-dicarbonyl.[4]
Mechanism & Regioselectivity

This anionic pathway involves an intermolecular aldol condensation followed by an intramolecular


 displacement.
  • Regiocontrol: The regiochemistry is dictated by the initial nucleophilic attack of the

    
    -dicarbonyl enolate on the ketone carbonyl of the 
    
    
    
    -haloketone. This reliably places the ester group (from the
    
    
    -ketoester) at the furan 3-position.
Standardized Protocol
  • Reagent Mixing: To a solution of

    
    -haloketone (1.0 equiv) and 
    
    
    
    -ketoester (1.0 equiv) in Methanol (0.5 M).
  • Base Addition: Add Pyridine (2.0 equiv) or Et₃N dropwise at 0°C.

    • Why? Stronger bases (NaOH) often hydrolyze the ester. Pyridine acts as both a base and a proton shuttle.

  • Reflux: Warm to room temperature, then reflux for 6–12 hours.

  • Dehydration (Critical Step): If the intermediate dihydrofuran is isolated (common with bulky groups), treat the crude residue with concentrated H₂SO₄ (catalytic) in chloroform to force aromatization.

Route 3: Gold-Catalyzed Cyclization

Best for: De novo synthesis from alkynes; high atom economy; accessing sterically crowded furans. The Innovation: Gold (Au(I) or Au(III)) acts as a "soft" Lewis acid, specifically activating the


-system of an alkyne for nucleophilic attack by a carbonyl oxygen (5-endo-dig or 5-exo-dig).
Mechanism & Catalytic Cycle

This route bypasses the need for pre-formed 1,4-dicarbonyls. It typically utilizes


-acyloxyalkynyl ketones or simple alkynyl ketones.

GoldCatalysis Start Alkynyl Ketone Complex Au-Pi Complex Start->Complex AuCl3 or Ph3PAuNTf2 Cyclized Vinyl-Au Intermediate Complex->Cyclized Intramolecular Nu Attack Proto Protodeauration Cyclized->Proto H+ Transfer Proto->Complex Regeneration Product Furan Proto->Product - Au Catalyst

Figure 2: The Gold catalytic cycle. Note that the catalyst turnover relies on efficient protodeauration.

Standardized Protocol (Au(I) Catalysis)

Based on Hashmi et al. and Hosseyni et al.

  • Setup: In a flame-dried vial, dissolve the alkynyl ketone (0.5 mmol) in anhydrous DCM or Toluene (0.1 M).

  • Catalyst Addition: Add Ph₃PAuNTf₂ (Gagosz catalyst) or AuCl₃ at 1–3 mol% loading.

    • Note: AgOTf is often added as a co-catalyst if using a gold chloride precatalyst to abstract the chloride.

  • Reaction: Stir at Room Temperature. Conversion is usually complete within 30–60 minutes.

    • Monitoring: TLC is critical here; gold reactions are fast. Prolonged stirring after completion can lead to decomposition.[4]

  • Purification: Filter through a short pad of silica to remove the metal. Evaporate solvent.

Comparative Analysis

The following table contrasts the three methodologies based on experimental metrics relevant to drug discovery.

FeaturePaal-Knorr (MW Modified)Feist-BenaryGold-Catalyzed
Primary Precursors 1,4-Dicarbonyls

-Haloketone +

-Ketoester
Alkynyl Ketones / Propargyl Alcohols
Atom Economy Low (loss of H₂O)Moderate (loss of HX + H₂O)High (Isomerization/Cyclization)
Reaction Time 5–15 mins 6–12 hours0.5–2 hours
Conditions Acidic / High Temp (150°C)Basic / RefluxNeutral / Mild (RT)
Regioselectivity Dictated by precursor symmetryHigh (3-carboxylates) High (5-endo-dig control)
Functional Group Tolerance Moderate (Acid sensitive groups fail)Good (Base sensitive groups fail)Excellent (Tolerates alcohols, amines)
Scalability High (Flow chemistry compatible)High (Cheap reagents)Low/Medium (Cost of Gold)

Decision Matrix: Selecting the Right Route

Use this logic flow to determine the optimal synthetic strategy for your specific target.

DecisionTree Start Target Substituted Furan Q1 Is the target a Furan-3-Carboxylate? Start->Q1 Q2 Is the 1,4-Dicarbonyl precursor commercially available or stable? Q1->Q2 No RouteA Route 2: Feist-Benary Q1->RouteA Yes Q3 Does the molecule contain acid-sensitive moieties? Q2->Q3 No (Synthesis Required) RouteB Route 1: MW Paal-Knorr Q2->RouteB Yes Q3->RouteB No RouteC Route 3: Gold Catalysis Q3->RouteC Yes (Use Mild Conditions)

Figure 3: Strategic decision tree for selecting the synthetic route.

References

  • Minetto, G., et al. (2005).[5] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[2]

  • Hashmi, A. S. K. (2007).[6] "Gold-Catalyzed Organic Reactions."[7][8][9][10] Chemical Reviews.

  • Hosseyni, S., Su, Y., & Shi, X. (2015).[8] "Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne." Organic Letters.

  • Li, C.-J. (2005). "Organic reactions in aqueous media with a focus on carbon-carbon bond formations: A decade update." Chemical Reviews. (Context for Feist-Benary sustainability).

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (Foundational reference for Feist-Benary and Paal-Knorr mechanisms).

Sources

Confirming the Structure of 3-Methyl-4-phenylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fidelity Challenge

In the development of photochromic diarylethenes and bioactive heterocyclic cores, 3-Methyl-4-phenylfuran-2,5-dione (also known as 3-methyl-4-phenylmaleic anhydride) serves as a critical synthetic scaffold. Its structural integrity is often compromised by its tendency to isomerize or hydrolyze during synthesis.

The primary challenge in confirming this structure is distinguishing the target molecule from its thermodynamic and kinetic isomers , most notably phenylitaconic anhydride (benzylidenesuccinic anhydride). Both share the molecular formula


 and similar solubility profiles, rendering simple techniques like melting point determination insufficient for definitive release testing.

This guide objectively compares analytical performance metrics to establish a self-validating structural confirmation workflow . We prioritize Nuclear Magnetic Resonance (NMR) spectroscopy as the "Gold Standard" for differentiation, supported by IR and Mass Spectrometry data.

Comparative Analysis of Analytical Techniques

The following table evaluates the "performance" of standard analytical methods in distinguishing 3-Methyl-4-phenylfuran-2,5-dione from its primary isomer, phenylitaconic anhydride.

FeatureMethod A: 1H NMR Method B: FT-IR Method C: GC-MS / LC-MS
differentiation Power High (Definitive) ModerateLow (Ambiguous)
Key Differentiator Methyl singlet vs. Vinylic/Methylene signalsFingerprint region nuancesFragmentation pattern (minor diffs)
Sample Integrity Non-destructiveNon-destructiveDestructive
Speed 10-15 mins< 5 mins20-30 mins
Limit of Detection ~0.1% impurity~1-2% impurity< 0.01% (High Sensitivity)
Verdict Primary Release Method Secondary Screening Purity/Trace Analysis Only

Deep Dive: The NMR Confirmation Protocol

The "Gold Standard" Logic

The definitive structural proof relies on the unique connectivity of the methyl group.

  • Target (3-Methyl-4-phenylfuran-2,5-dione): The methyl group is attached to a fully substituted double bond (

    
    ). It appears as a singlet  in the allylic region (~2.1–2.3 ppm). There are no vinylic protons .
    
  • Isomer (Phenylitaconic Anhydride): Contains an exocyclic double bond (

    
    ) and a ring methylene group (
    
    
    
    ). This results in a vinylic singlet (~7.8–8.0 ppm) and a methylene singlet (~3.7–3.9 ppm).
Experimental Protocol: 1H NMR Acquisition

Objective: Confirm presence of methyl singlet and absence of vinylic/methylene protons.

  • Sample Preparation: Dissolve 10–15 mg of the dry solid in 0.6 mL of CDCl3 (Deuterated Chloroform).

    • Note: Avoid DMSO-d6 if possible, as it is hygroscopic and may promote hydrolysis to the diacid form (3-methyl-4-phenylmaleic acid) over time.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 2.0 seconds (ensure complete relaxation of quaternary carbons if running 13C).

    • Scans: 16 (1H), 1024 (13C).

  • Data Processing: Calibrate reference peak (TMS at 0.00 ppm or residual CHCl3 at 7.26 ppm).

Expected Data & Interpretation[1][2][3]
NucleusAssignmentChemical Shift (

)
MultiplicityIntegration
1H -CH3 (C3-Me) 2.15 – 2.25 ppm Singlet (s) 3H
1H Phenyl (Ar-H)7.40 – 7.65 ppmMultiplet (m)5H
13C C=O (Anhydride)~165.0, 166.0 ppmSinglet-
13C C=C (Quaternary)~135.0 – 140.0 ppmSinglet-
13C -CH3~10.0 – 12.0 ppmSinglet-

Critical Pass Criteria: The spectrum must show a clean singlet at ~2.2 ppm. Any singlet appearing at ~3.8 ppm indicates contamination with the phenylitaconic isomer.

Supporting Evidence: IR and Mass Spectrometry[4]

While NMR is definitive for connectivity, IR and MS provide orthogonal validation.

FT-IR Spectroscopy
  • Characteristic Bands: As a five-membered cyclic anhydride, the molecule exhibits two strong carbonyl stretching frequencies due to symmetric and asymmetric coupling.

    • High Freq Band: ~1830–1840 cm⁻¹ (weak/medium)

    • Low Freq Band: ~1760–1770 cm⁻¹ (very strong)

  • Differentiation: The hydrolyzed acid (3-methyl-4-phenylmaleic acid) will lack the doublet and instead show a broad -OH stretch (2500–3300 cm⁻¹) and a lower frequency C=O band (~1700 cm⁻¹).

Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     (Consistent with 
    
    
    
    ).
  • Fragmentation:

    • Loss of

      
       and 
      
      
      
      is characteristic of anhydrides.
    • Base peak is often the substituted alkyne fragment after anhydride ring collapse.

Decision Workflows (Visualized)

Diagram 1: Structural Elucidation Decision Tree

This workflow illustrates the logic for accepting or rejecting a batch based on analytical data.

StructuralConfirmation Start Start: Crude Product Analysis IR_Check Step 1: FT-IR Spectrum Check for C=O Doublet (1760/1830 cm-1) Start->IR_Check Is_Anhydride Anhydride Peaks Present? IR_Check->Is_Anhydride Hydrolysis_Fail FAIL: Hydrolyzed Acid Detected (Broad OH, Single C=O) Is_Anhydride->Hydrolysis_Fail No (Broad OH) NMR_Check Step 2: 1H NMR (CDCl3) Analyze Aliphatic/Vinyl Region Is_Anhydride->NMR_Check Yes Methyl_Signal Signal at 2.2 ppm (Singlet)? NMR_Check->Methyl_Signal Isomer_Check Signal at 3.8 ppm or 7.9 ppm? Methyl_Signal->Isomer_Check Yes Fail_Isomer FAIL: Phenylitaconic Anhydride (Isomer Detected) Methyl_Signal->Fail_Isomer No (Only Vinyl/CH2) Pass CONFIRMED 3-Methyl-4-phenylfuran-2,5-dione Isomer_Check->Pass No Isomer_Check->Fail_Isomer Yes

Caption: Decision tree for distinguishing the target anhydride from its hydrolyzed form and regioisomers.

Diagram 2: NMR Connectivity Visualization

Visualizing the key correlations that define the structure.

NMR_Connectivity Me Methyl (CH3) 2.2 ppm (s) C3 C3 (Quaternary) Me->C3 J(1) Direct C4 C4 (Quaternary) Me->C4 HMBC (3-bond) CO_2 C2=O ~165 ppm Me->CO_2 HMBC (3-bond) Ph Phenyl Ring 7.4-7.6 ppm (m) Ph->C3 HMBC (3-bond) Ph->C4 J(1) Direct CO_5 C5=O ~165 ppm Ph->CO_5 HMBC (3-bond) C3->C4 Double Bond C3->CO_2 C4->CO_5

Caption: Key NMR connectivities. Solid lines indicate direct bonds; dashed lines indicate HMBC (long-range) correlations.

References

  • PubChem. (n.d.). Compound Summary: 3-Methyl-4-phenylfuran-2,5-dione.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Data: Maleic Anhydride Derivatives. NIST Chemistry WebBook.[2][3] Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1955).[4] Phenylmaleic Anhydride and Derivatives. Org. Synth. 1955, 35, 95. (Contextual reference for synthesis of related phenylmaleic scaffolds). Retrieved from [Link]

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A Comparative Analysis of the Reactivity of 3-Methyl-4-phenylfuran-2,5-dione and Maleic Anhydride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, particularly in the development of novel therapeutics and materials, the choice of reagents is paramount to achieving desired outcomes with efficiency and precision. Among the vast arsenal of building blocks, dienophiles play a crucial role in constructing complex molecular architectures via cycloaddition and conjugate addition reactions. This guide provides an in-depth, objective comparison of the reactivity of two such dienophiles: the substituted 3-Methyl-4-phenylfuran-2,5-dione and the archetypal maleic anhydride. This analysis, supported by established chemical principles and analogous experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction: Profiling the Dienophiles

Maleic Anhydride: A cornerstone in organic synthesis, maleic anhydride is a cyclic anhydride of a dicarboxylic acid. Its high reactivity stems from the electron-deficient nature of its carbon-carbon double bond, which is flanked by two electron-withdrawing carbonyl groups. This electronic arrangement makes it an excellent electrophile and a potent dienophile in Diels-Alder reactions, as well as a willing participant in Michael additions and polymerization processes.[1][2][3][4]

3-Methyl-4-phenylfuran-2,5-dione: This substituted analogue of maleic anhydride presents a more complex electronic and steric profile. The furan-2,5-dione core is electronically similar to maleic anhydride. However, the presence of a methyl group at the 3-position and a phenyl group at the 4-position introduces significant electronic and steric perturbations that are anticipated to modulate its reactivity.

Comparative Reactivity Analysis: A Multifaceted Examination

The reactivity of a dienophile is primarily governed by its electronic properties, specifically the energy of its Lowest Unoccupied Molecular Orbital (LUMO), and steric factors that can hinder the approach of a reactant.[2][5] In a typical Diels-Alder reaction, a lower LUMO energy of the dienophile leads to a smaller HOMO-LUMO gap with the diene, resulting in a faster reaction rate.[2][5]

Diels-Alder Reactions: A Tale of Substituent Effects

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereospecific formation of six-membered rings.[6] The reactivity of the dienophile is a critical factor in the success and rate of this transformation.

Electronic Effects:

  • Maleic Anhydride: The two carbonyl groups strongly withdraw electron density from the double bond, significantly lowering its LUMO energy and making it a highly reactive dienophile.[1][2][4]

  • 3-Methyl-4-phenylfuran-2,5-dione:

    • Methyl Group: The methyl group is an electron-donating group (EDG) through hyperconjugation. This donation of electron density to the double bond is expected to raise the LUMO energy of the furan-dione, thereby decreasing its reactivity as a dienophile compared to maleic anhydride.[1]

    • Phenyl Group: The phenyl group can exert both an electron-withdrawing inductive effect and a resonance effect (which can be either donating or withdrawing depending on the system's electronics). In this context, the phenyl group is directly attached to the double bond, and its bulky nature is likely to be the more dominant factor.

Steric Effects:

  • Maleic Anhydride: Being a relatively small and planar molecule, maleic anhydride presents minimal steric hindrance to an incoming diene.

  • 3-Methyl-4-phenylfuran-2,5-dione: The presence of both a methyl and a phenyl group introduces significant steric bulk around the double bond. This steric hindrance can impede the approach of a diene, leading to a slower reaction rate compared to the sterically unencumbered maleic anhydride.[6] The orientation of the phenyl group relative to the furan-dione ring will also play a crucial role in dictating the facial selectivity of the cycloaddition.

Expected Reactivity: Based on the analysis of electronic and steric effects, maleic anhydride is predicted to be a significantly more reactive dienophile in Diels-Alder reactions than 3-Methyl-4-phenylfuran-2,5-dione. The electron-donating nature of the methyl group and the combined steric hindrance of both substituents on the furan-dione are expected to decrease its reactivity.

Michael Addition Reactions: Assessing Electrophilicity

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7][8][9][10] The electrophilicity of the β-carbon is the key determinant of reactivity.

  • Maleic Anhydride: The strong electron-withdrawing nature of the anhydride functionality makes the double bond highly electrophilic and susceptible to attack by a wide range of soft nucleophiles (Michael donors).[7]

  • 3-Methyl-4-phenylfuran-2,5-dione: The electron-donating methyl group will slightly reduce the electrophilicity of the double bond compared to maleic anhydride. The steric bulk of the phenyl and methyl groups will also play a role in shielding the electrophilic centers from the approaching nucleophile.

Expected Reactivity: Similar to the trend observed in Diels-Alder reactions, maleic anhydride is expected to be more reactive in Michael additions than 3-Methyl-4-phenylfuran-2,5-dione. The reduced electrophilicity and increased steric hindrance of the substituted furan-dione will likely lead to slower reaction rates.

Polymerization: Monomer Reactivity and Polymer Properties

Both maleic anhydride and its derivatives can undergo polymerization, typically copolymerization with electron-rich monomers.[11][12]

  • Maleic Anhydride: Readily undergoes alternating copolymerization with a variety of electron-rich vinyl monomers. Its high reactivity allows for the formation of well-defined copolymers.[11]

  • 3-Methyl-4-phenylfuran-2,5-dione: The steric hindrance caused by the substituents is expected to significantly impact its ability to homopolymerize and may also reduce its rate of copolymerization. The presence of the bulky phenyl group could also influence the properties of the resulting polymer, potentially increasing its thermal stability and altering its solubility.

Expected Reactivity: Maleic anhydride is anticipated to be a more reactive monomer in polymerization reactions. The steric bulk of the substituents on 3-Methyl-4-phenylfuran-2,5-dione is likely to be a major impediment to chain propagation.

Experimental Design for Reactivity Comparison

To empirically validate the predicted reactivity differences, a series of comparative experiments can be designed. The following protocols provide a framework for such a study.

Synthesis of 3-Methyl-4-phenylfuran-2,5-dione

Conceptual Synthetic Workflow:

Synthesis_Workflow Start α-Phenylacetoacetic Ester Step1 Methylation Start->Step1 Intermediate1 2-Methyl-2-phenylacetoacetic Ester Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 2-Methyl-2-phenylacetoacetic Acid Step2->Intermediate2 Step3 Cyclization/ Dehydration Intermediate2->Step3 Product 3-Methyl-4-phenylfuran-2,5-dione Step3->Product

Caption: Conceptual workflow for the synthesis of 3-Methyl-4-phenylfuran-2,5-dione.

Comparative Diels-Alder Reaction Kinetics

A competitive reaction experiment can provide a direct comparison of the dienophilic reactivity.

Protocol:

  • Reactants:

    • A reactive diene (e.g., cyclopentadiene or anthracene).

    • Equimolar amounts of maleic anhydride and 3-Methyl-4-phenylfuran-2,5-dione.

    • An appropriate solvent (e.g., toluene or xylenes).

  • Procedure:

    • Combine the diene and the two dienophiles in the solvent at a specific temperature (e.g., 80 °C).

    • Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable technique such as ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Analysis:

    • Determine the relative consumption of maleic anhydride and 3-Methyl-4-phenylfuran-2,5-dione.

    • Calculate the relative rate constants to quantify the reactivity difference.

Diels-Alder Experimental Workflow:

Diels_Alder_Workflow cluster_prep Reaction Setup Diene Diene Reaction Reaction at Controlled Temperature Diene->Reaction MA Maleic Anhydride MA->Reaction MPFD 3-Methyl-4-phenylfuran-2,5-dione MPFD->Reaction Solvent Solvent Solvent->Reaction Monitoring Time-course Monitoring (¹H NMR / GC-MS) Reaction->Monitoring Analysis Data Analysis: - Relative Consumption - Rate Constant Calculation Monitoring->Analysis

Caption: Workflow for comparing Diels-Alder reactivity.

Data Summary and Interpretation

While direct experimental data for 3-Methyl-4-phenylfuran-2,5-dione is not available, we can construct a qualitative comparison table based on established principles of organic chemistry.

FeatureMaleic Anhydride3-Methyl-4-phenylfuran-2,5-dioneRationale
Diels-Alder Reactivity HighLow to ModerateElectron-donating methyl group and steric hindrance from both substituents decrease reactivity.
Michael Addition Reactivity HighModerateReduced electrophilicity and increased steric hindrance.
Polymerization Reactivity High (Copolymerization)LowSignificant steric hindrance impedes polymerization.
Steric Hindrance LowHighBulky methyl and phenyl substituents.
LUMO Energy LowHigher than Maleic AnhydrideElectron-donating effect of the methyl group.

Conclusion and Outlook

Based on a thorough analysis of electronic and steric effects, maleic anhydride is unequivocally the more reactive dienophile and electrophile when compared to 3-Methyl-4-phenylfuran-2,5-dione. The presence of an electron-donating methyl group and the significant steric bulk of both the methyl and phenyl substituents on the furan-dione ring are the primary factors contributing to its predicted lower reactivity in Diels-Alder reactions, Michael additions, and polymerizations.

For synthetic applications where high reactivity and minimal steric hindrance are desired, maleic anhydride remains the superior choice. However, 3-Methyl-4-phenylfuran-2,5-dione may offer unique advantages in specific contexts. The substituents could be exploited to fine-tune the stereoselectivity of cycloaddition reactions or to impart specific properties, such as increased thermal stability or altered solubility, to resulting polymers.

Further experimental and computational studies are warranted to quantify the reactivity of 3-Methyl-4-phenylfuran-2,5-dione and to fully explore its potential in synthetic chemistry. Such investigations will provide valuable data to guide the rational design of new molecules and materials.

References

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98-122.
  • Ashenhurst, J. The Diels-Alder Reaction. Master Organic Chemistry. [Link][1]

  • Wikipedia contributors. Diels–Alder reaction. Wikipedia, The Free Encyclopedia. [Link][6]

  • Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link][2]

  • Lumen Learning. The Diels-Alder reaction. In Organic Chemistry II. [Link][4]

  • Ashenhurst, J. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link][7]

  • Google Patents. Polymerization of maleic anhydride. US3513136A. [11]

  • El-Shazly, R. M. Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2009 , 74 (1), 259-264. [Link][13]

  • Ashenhurst, J. HOMO & LUMO In The Diels Alder Reaction. Master Organic Chemistry. [Link][5]

  • Organic Chemistry Portal. Michael Addition. [Link][8]

  • AdiChemistry. MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. [Link][10]

  • Khan Academy. Michael Addition Reaction Mechanism. [Link][9]

  • Chad's Prep. 16.5 Diels-Alder Reactions | Organic Chemistry. [Link]

  • Chemistry LibreTexts. 14.5: Characteristics of the Diels-Alder Reaction. [Link][3]

  • eScholarship. Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. [Link][14]

  • YouTube. Reactivity of Dienes and Dienophiles in Diels-Alder reaction. [Link][15]

  • Journal of the Chemical Society, Perkin Transactions 2. Stereochemistry of the Diels–Alder reaction: steric effects of the dienophile on endo-selectivity. [Link][16]

  • ACS Publications. Exploring Polymeric Diene–Dienophile Pairs for Thermoreversible Diels–Alder Reactions. [Link][17]

  • ResearchGate. Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. [Link][18]

  • Organic & Biomolecular Chemistry. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. [Link][19]

  • YouTube. Mod-30 Lec-34 Furan Synthesis. [Link][20]

  • MDPI. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. [Link][21]

  • ResearchGate. Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. [Link][22]

  • ResearchGate. The behaviour of furan derivatives in polymerization reactions. [Link][23]

  • ResearchGate. Competition between furan DA and Michael addition in polarized... [Link][24]

  • International Journal of Chemico-Physical Sciences. Substituent Effects on Simple Diels-Alder Reactions. [Link][25]

  • PubMed Central. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. [Link][12]

  • PubMed Central. Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann's Paradigmatic Parabola. [Link][26]

  • ResearchGate. Reactions Involving Maleic Anhydride. [Link][27]

  • Organic & Biomolecular Chemistry. Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. [Link][28]

  • ResearchGate. Diels–Alder reactions between the depicted dienes and dienophiles under... [Link][29]

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A Comparative Guide to the Spectroscopic Identification of 3-Methyl-4-phenylfuran-2,5-dione Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Ambiguity

In the realm of drug development and materials science, the precise structural elucidation of novel compounds is paramount. 3-Methyl-4-phenylfuran-2,5-dione, a derivative of maleic anhydride, represents a class of molecules with significant potential due to the reactive anhydride ring and the combined electronic and steric influence of its methyl and phenyl substituents. However, synthetic routes can often lead to the formation of its positional isomer, 4-Methyl-3-phenylfuran-2,5-dione. Distinguishing between these two structures is a non-trivial analytical challenge, as they share the same molecular weight and elemental composition. This guide provides a comprehensive, multi-technique spectroscopic workflow designed to unambiguously differentiate these isomers, grounded in first principles and supported by experimental data from analogous structures.

The Isomeric Challenge: A Structural Overview

The core analytical problem lies in the differential placement of the methyl and phenyl groups on the furan-2,5-dione core. This seemingly minor change has profound implications for the electronic environment of the molecule, which can be effectively probed using modern spectroscopic techniques.

isomers cluster_1 3-Methyl-4-phenylfuran-2,5-dione cluster_2 4-Methyl-3-phenylfuran-2,5-dione I1 I2

Caption: Molecular structures of the primary isomers of interest.

An Integrated Spectroscopic Workflow for Unambiguous Identification

A sequential and logical application of spectroscopic methods is the most efficient path to a definitive structural assignment. While each technique provides valuable clues, their combined power resolves all ambiguity. We propose the following workflow, prioritizing techniques that offer the most direct and interpretable differentiation.

workflow cluster_nmr NMR Analysis Sample Isomer Mixture or Unknown Product MS Mass Spectrometry (MS) Sample->MS Confirm MW IR Infrared (IR) Spectroscopy Sample->IR Confirm Functional Group NMR Nuclear Magnetic Resonance (NMR) Sample->NMR Primary Differentiation MS->NMR IR->NMR H_NMR ¹H NMR NMR->H_NMR Proton Environment C_NMR ¹³C NMR NMR->C_NMR Carbon Skeleton Conclusion Definitive Structure Assignment H_NMR->Conclusion C_NMR->Conclusion

Caption: Recommended workflow for isomer identification.

Deep Dive into Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for distinguishing these isomers. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment, which is significantly altered by the placement of the electron-withdrawing phenyl group versus the electron-donating methyl group.

¹H NMR Analysis: Probing the Proton Environment

The key differentiator in the ¹H NMR spectrum will be the chemical shift of the methyl protons.

  • 3-Methyl-4-phenylfuran-2,5-dione: The methyl group is attached to a carbon double-bonded to a carbon bearing the phenyl group. The phenyl ring's magnetic anisotropy will exert a significant influence on the methyl protons. This typically results in a shielding or deshielding effect depending on the exact conformation, but a distinct chemical shift is expected.

  • 4-Methyl-3-phenylfuran-2,5-dione: Here, the methyl group is adjacent to a carbonyl group. The electron-withdrawing nature of the carbonyl will deshield the methyl protons, shifting their resonance downfield. This environment is analogous to that in citraconic anhydride (2-methylmaleic anhydride).[1]

The aromatic region will also show subtle differences based on the steric hindrance and electronic effects influencing the phenyl ring's rotation and environment, but the methyl signal is the most direct reporter.

¹³C NMR Analysis: Mapping the Carbon Skeleton

¹³C NMR provides complementary and confirmatory evidence. Due to symmetry, the number of signals can be a key indicator.[2][3] The chemical shifts of the olefinic and carbonyl carbons are particularly diagnostic.

  • Carbonyl Carbons (C=O): Anhydrides typically show carbonyl resonances in the 160-180 ppm range. In 4-Methyl-3-phenylfuran-2,5-dione , the phenyl group is directly conjugated with one of the C=C double bond carbons, which in turn influences the carbonyls. This electronic effect will likely cause the two carbonyl carbons (C2 and C5) to have slightly different chemical shifts compared to the other isomer.

  • Olefinic Carbons (C=C): The carbon atom directly attached to the phenyl group (C3 in 4-Methyl-3-phenylfuran-2,5-dione ) will be significantly shifted compared to the carbon attached to the methyl group (C3 in 3-Methyl-4-phenylfuran-2,5-dione ).

  • Methyl Carbon (CH₃): The chemical shift of the methyl carbon itself will differ slightly between the two isomers.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is excellent for confirming the presence of the furan-2,5-dione (anhydride) functional group but offers more subtle clues for isomer differentiation. Acid anhydrides are characterized by two distinct C=O stretching bands due to symmetric and asymmetric stretching modes.[4]

  • Characteristic Bands: Expect two strong C=O stretching peaks, typically between 1750 cm⁻¹ and 1850 cm⁻¹ .[4]

  • Isomeric Differentiation: The degree of conjugation between the phenyl ring and the carbonyl groups can influence the position and relative intensity of these two bands. In 4-Methyl-3-phenylfuran-2,5-dione , the phenyl group is more directly conjugated with the π-system of the anhydride ring. This extended conjugation can lower the frequency of the C=O stretching vibrations compared to the less conjugated system in 3-Methyl-4-phenylfuran-2,5-dione . While potentially small, this shift can be a useful corroborating piece of evidence when analyzed with high-resolution instrumentation.

Mass Spectrometry (MS): Unveiling Fragmentation Pathways

Mass spectrometry will confirm the molecular weight (MW = 188.18 g/mol ) for both isomers but can differentiate them based on their fragmentation patterns under electron ionization (EI-MS). The stability of the resulting radical cations and neutral fragments will dictate the preferred fragmentation pathways.

  • Molecular Ion Peak (M⁺˙): Both isomers will show a strong molecular ion peak at m/z = 188.

  • Key Fragmentations: The primary fragmentation of cyclic anhydrides involves the loss of CO and CO₂. The subsequent fragmentation will depend on the substituent.

    • For 4-Methyl-3-phenylfuran-2,5-dione: A likely fragmentation pathway involves the loss of CO, followed by the loss of a methyl radical or other rearrangements. The stability of the phenyl-substituted fragments will be a driving force. The base peak in the related phenylmaleic anhydride is often the m/z 102 fragment, corresponding to a benzoyl cation or a related stable species.[5]

    • For 3-Methyl-4-phenylfuran-2,5-dione: The fragmentation may proceed differently, potentially favoring rearrangements involving the phenyl group's position relative to the initial ring cleavage.

The relative abundance of key fragment ions, such as [M-CO]⁺˙, [M-CO₂]⁺˙, and fragments corresponding to the phenyl or methyl moieties, will provide a fingerprint for each isomer.

Comparative Data Summary

The following table summarizes the expected spectroscopic data for the two isomers based on the principles discussed and data from analogous compounds. Note: Exact values are predictive and should be confirmed with standards.

Spectroscopic Feature3-Methyl-4-phenylfuran-2,5-dione (Predicted)4-Methyl-3-phenylfuran-2,5-dione (Predicted)Rationale for Differentiation
¹H NMR (δ, ppm)
- CH₃~2.1 - 2.3~2.3 - 2.5The methyl group in the 4-position is more deshielded by the adjacent carbonyl group.
- Aromatic H's~7.3 - 7.6 (multiplet)~7.3 - 7.6 (multiplet)Subtle differences in the multiplet pattern may exist due to steric hindrance.
¹³C NMR (δ, ppm)
- C=O~165-170 (2 signals)~165-170 (2 potentially more separated signals)Conjugation with the phenyl group in the 3-position will have a greater differential effect on the two carbonyl carbons.
- C=CC3: ~130-135, C4: ~140-145C3: ~140-145, C4: ~130-135The carbon directly attached to the phenyl group (C4 in the first isomer, C3 in the second) will be significantly shifted.
- CH₃~10 - 15~12 - 18The electronic environment of the methyl group differs.
IR (cm⁻¹)
- Asymmetric C=O Stretch~1830 - 1850Slightly lower frequency than the other isomerExtended conjugation in the 3-phenyl isomer can lower the bond order and thus the stretching frequency.
- Symmetric C=O Stretch~1760 - 1780Slightly lower frequency than the other isomer
MS (EI, m/z)
- Molecular Ion188188Both isomers have the same molecular weight.
- Key FragmentsDifferent relative intensities for fragments like [M-CO]⁺˙, [M-CH₃]⁺, etc.Different relative intensities for fragments like [M-CO]⁺˙, [C₆H₅CO]⁺ (m/z 105).Fragmentation pathways are dictated by the stability of intermediates, which differs with substituent placement.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer of at least 400 MHz. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. Ensure a relaxation delay (d1) of at least 2 seconds to allow for quantitative integration if needed.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

Protocol 2: FT-IR Sample Preparation and Acquisition

  • ATR-FTIR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. Perform a background scan of the empty ATR crystal or a pure KBr pellet.

Protocol 3: Mass Spectrometry Analysis

  • Instrumentation: Use a GC-MS with an electron ionization (EI) source for fragmentation analysis or a high-resolution mass spectrometer (HRMS) for accurate mass determination.

  • GC-MS Method: If using GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume onto a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for good separation from any impurities. The mass spectrometer should scan a range from m/z 40 to 300.

  • Direct Infusion (HRMS): For accurate mass, dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and introduce it into an ESI or APCI source for soft ionization to confirm the molecular formula.

Conclusion

While 3-Methyl-4-phenylfuran-2,5-dione and its positional isomer present a classic analytical challenge, a systematic spectroscopic approach can provide an unambiguous structural assignment. NMR spectroscopy stands as the definitive technique , with the chemical shifts of the methyl protons and the olefinic carbons offering the clearest points of differentiation. IR spectroscopy serves as a robust confirmation of the anhydride functional group, while mass spectrometry confirms the molecular weight and provides corroborating structural evidence through distinct fragmentation patterns. By integrating these techniques as outlined in this guide, researchers and drug development professionals can confidently elucidate the correct isomeric structure, ensuring the integrity and validity of their scientific findings.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][6]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link][7]

  • G-Biosciences. (n.d.). Citraconic Anhydride. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link][2][3]

  • National Center for Biotechnology Information. (n.d.). Phenylmaleic anhydride. PubChem Compound Summary for CID 99174. [Link][5]

  • National Institute of Standards and Technology. (n.d.). 2,5-Furandione, 3-methyl-. In NIST Chemistry WebBook. [Link][1]

  • Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link][4]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Anhydrides. [Link]

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TLC analysis of 3-Methyl-4-phenylfuran-2,5-dione reaction progress

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for 3-Methyl-4-phenylfuran-2,5-dione

Executive Summary

This guide provides a technical analysis of Thin Layer Chromatography (TLC) methodologies for monitoring the synthesis and purity of 3-Methyl-4-phenylfuran-2,5-dione (Methylphenylmaleic anhydride). Unlike standard organic intermediates, this compound presents unique challenges due to its susceptibility to hydrolysis and ring-opening solvolysis.

This document compares TLC against alternative analytical techniques (HPLC/GC) and evaluates specific visualization chemistries to ensure data integrity during drug development workflows.

Part 1: The Analytical Challenge

Target Molecule: 3-Methyl-4-phenylfuran-2,5-dione Class: Cyclic Anhydride / Furan-2,5-dione derivative.

The core challenge in analyzing this anhydride is its reactivity. On a standard silica plate, two parasitic processes can occur:

  • Hydrolysis: Interaction with adsorbed water on silica yields the corresponding diacid (3-methyl-4-phenylmaleic acid).

  • Solvolysis: If alcohols (MeOH/EtOH) are used in the mobile phase or sample preparation, the anhydride ring-opens to form mono-esters (half-esters).

Impact on Analysis: These side reactions create "ghost spots," streaking, or false baselines, leading to incorrect assessments of reaction completion.

Part 2: Comparative Analysis – TLC vs. Alternatives

While HPLC is the quantitative gold standard, TLC remains the superior method for in-process monitoring of anhydrides due to solvent compatibility issues in Reverse-Phase HPLC.

FeatureTLC (Recommended) RP-HPLC (Alternative) GC-MS (Alternative)
Stationary Phase Silica Gel 60 F254 (Normal Phase)C18 (Reverse Phase)Polysiloxane (Capillary)
Solvent Compatibility Anhydrous organic solvents (DCM, Toluene)Incompatible: Aqueous buffers cause rapid hydrolysis.Compatible (Gas phase)
Sample Prep Dissolve in dry DCM/Toluene.Requires derivatization (e.g., to methyl ester) to stabilize.Direct injection possible.
Throughput High (Parallel spots)Low (Serial injection)Low (Serial injection)
LOD (Limit of Detection) ~0.5 µg (UV)~0.01 µg (UV)~0.001 µg (MS)
Verdict Best for Reaction Monitoring Poor (Artifacts likely)Best for Final Purity
Part 3: Visualization Methodologies

The choice of visualization reagent is critical for distinguishing the anhydride from its hydrolyzed byproducts.

Method A: UV Fluorescence Quenching (254 nm)
  • Mechanism: The conjugated phenyl ring and maleic alkene system strongly absorb UV light, appearing as dark spots on F254 indicator plates.

  • Status: Non-Destructive Baseline. Always perform this first.

Method B: Hydroxylamine / Iron(III) Chloride (The "Specific" Alternative)
  • Mechanism: Hydroxylamine attacks the anhydride to form a hydroxamic acid. Subsequent treatment with Fe(III) forms a colored complex.

  • Performance: Highly specific for anhydrides and esters. Acids (hydrolysis products) do not react.

  • Result: Red/Purple spots on a yellow background.

Method C: Bromocresol Green (The "Impurity" Tracker)
  • Mechanism: pH indicator sensitive to carboxylic acids (pKa < 5).

  • Performance: The anhydride (neutral) does not stain. The hydrolyzed diacid (impurity) stains bright yellow against a blue/green background.

  • Result: Excellent for assessing the "dryness" of your reaction.

Method D: KMnO4 (The "Activity" Tracker)
  • Mechanism: Oxidizes the electron-rich double bond of the furan-dione core.

  • Performance: General stain for the starting material and product.

  • Result: Yellow/Brown spots on purple background.[1][2]

Comparative Efficacy Table
Visualization MethodSensitivitySpecificity for AnhydrideDetects Hydrolyzed Acid?Destructive?
UV (254 nm) HighLow (Detects all aromatics)Yes (Often overlaps)No
Hydroxylamine/FeCl3 MediumHigh NoYes
Bromocresol Green HighNone (Background stays blue)Yes (Yellow spot) Yes
Iodine Chamber MediumLow (Lipophilic binding)VariableReversible
Part 4: Optimized Experimental Protocol
1. Mobile Phase Selection
  • Avoid: Methanol, Ethanol, Water, Acetic Acid.

  • Recommended System: Toluene : Ethyl Acetate (9:1 to 7:3).

    • Why: Toluene suppresses ionization of silanols and provides excellent separation for the aromatic phenyl group.

2. Sample Preparation (Critical)
  • Take 10 µL of reaction mixture.

  • Quench into a mini-vial containing 0.5 mL dry Dichloromethane (DCM) .

    • Note: Do not use aqueous workup for the TLC spot check; it will hydrolyze the anhydride.

  • Spot immediately on a Silica Gel 60 F254 plate.

3. The "2D-Stability" Validation

To prove your product is stable on silica and not decomposing during the run:

  • Spot sample at the corner of a square plate.

  • Run solvent in Direction 1. Dry perfectly.

  • Rotate plate 90° and run in the same solvent.

  • Result: If the spot lies on the diagonal, the compound is stable. If a second spot appears off-diagonal, the anhydride is hydrolyzing on the silica.

Part 5: Decision Logic & Workflow (Visualization)

ReactionMonitoring Start Reaction Mixture Sample Sample Prep (Dilute in Anhydrous DCM) Start->Sample TLC_Run Elution (Toluene:EtOAc 8:2) Sample->TLC_Run UV_Check UV Visualization (254 nm) Check Rf ~0.4-0.6 TLC_Run->UV_Check Decision Are spots visible? UV_Check->Decision Decision->Sample No (Concentrate) Stain_Choice Select Stain based on Objective Decision->Stain_Choice Yes Stain_BCG Bromocresol Green (Detects Acid Impurity) Stain_Choice->Stain_BCG Check Purity Stain_Fe Hydroxylamine / FeCl3 (Confirms Anhydride) Stain_Choice->Stain_Fe Confirm ID Stain_KMnO4 KMnO4 Dip (General Oxidation) Stain_Choice->Stain_KMnO4 General Check Result_Acid Yellow Spot: Hydrolysis occurred Stain_BCG->Result_Acid Result_Anhydride Purple/Red Spot: Intact Anhydride Stain_Fe->Result_Anhydride Result_General Brown Spot: Product Present Stain_KMnO4->Result_General

Figure 1: Decision matrix for selecting the appropriate visualization method based on the analytical objective (purity vs. identity).

Part 6: References
  • Chemical Structure & Reactivity:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54680879, 3-Methyl-4-phenylfuran-2,5-dione. Retrieved from [Link]

  • TLC Visualization of Anhydrides (Hydroxylamine/FeCl3 Method):

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydroxamic acid test for anhydrides).

    • Reach Devices. (n.d.). TLC Stains and Recipes. Retrieved from [Link]

  • TLC vs. HPLC in Reaction Monitoring:

    • Chromatography Forum (2010). Advantages of HPLC vs TLC. Retrieved from [Link]

  • Reaction Context (Maleic Anhydride Synthesis):

    • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Perkins condensation/hydrolysis pathways relevant to aryl-maleic anhydrides).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-4-phenylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks of Substituted Furanones

3-Methyl-4-phenylfuran-2,5-dione belongs to the furanone class of heterocyclic compounds. While data for this specific molecule is limited, information from related furan derivatives provides critical insights into its potential hazards.

Key Anticipated Hazards:

  • Toxicity: Many furan derivatives are toxic if swallowed or inhaled, and may cause irritation to the skin and eyes.[1][2]

  • Flammability: Substituted furans can be flammable liquids.[2][3] Vapors may be heavier than air and travel to an ignition source.[1][2]

  • Reactivity: While not fully characterized for this specific compound, reactive chemicals require careful handling to prevent uncontrolled reactions.[4] Mixing with incompatible materials can lead to the generation of heat, gas, or fire.[5]

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Many organic compounds are harmful to aquatic life.[6] Therefore, drain disposal is not a viable option.[7][8][9]

Hazard ClassPotential EffectsPrimary Routes of Exposure
Acute Toxicity (Oral, Inhalation) Harmful or fatal if swallowed or inhaled.[1]Ingestion, Inhalation
Skin Corrosion/Irritation May cause skin irritation.[2][7]Dermal Contact
Serious Eye Damage/Irritation May cause serious eye irritation.[2][7]Ocular Contact
Flammable Liquid May be a flammable liquid and vapor.[2][3]Inhalation, Dermal Contact

Pre-Disposal Safety and Handling: A Proactive Approach

Before initiating any disposal protocol, ensuring the safety of all laboratory personnel is paramount. This begins with a thorough understanding of the necessary personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation before use.[7]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If handling outside of a fume hood or if vapors are present, a NIOSH-approved respirator is required.[1]

Engineering Controls
  • Ventilation: All handling and preparation for disposal of 3-Methyl-4-phenylfuran-2,5-dione should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][10]

  • Ignition Sources: Ensure that there are no open flames, sparks, or hot surfaces in the vicinity during handling and disposal.[1][3] Use spark-proof tools if necessary.[2]

Step-by-Step Disposal Protocol

The disposal of 3-Methyl-4-phenylfuran-2,5-dione must be handled as hazardous waste. This protocol is designed to comply with general guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[11][12][13]

Waste Segregation and Containerization
  • Do Not Mix Wastes: Never mix 3-Methyl-4-phenylfuran-2,5-dione with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently.[5][14]

  • Select a Compatible Container: Use a clean, properly labeled, and chemically compatible container for waste collection. The container must have a secure, tight-fitting lid.[7][14]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-Methyl-4-phenylfuran-2,5-dione". The label should also indicate the associated hazards (e.g., Toxic, Flammable).[10][14]

Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is typically located within the laboratory where the waste is generated.[10][15]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[14]

  • Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1][3]

Final Disposal Procedure
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[15]

  • Approved Waste Disposal Plant: The EHS department will ensure that the waste is transported to and disposed of at an approved hazardous waste disposal facility.[1][3][7] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][9]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Response
  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to soak up the substance.[2][7] Do not use combustible materials.

  • Collection: Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area as directed by your institution's safety protocols.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Methyl-4-phenylfuran-2,5-dione.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Disposal of 3-Methyl-4-phenylfuran-2,5-dione assess_hazards Assess Hazards (Toxicity, Flammability) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe work_in_hood Work in a Chemical Fume Hood don_ppe->work_in_hood select_container Select & Label Compatible Waste Container work_in_hood->select_container transfer_waste Carefully Transfer Waste select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_in_saa Store in Designated SAA with Secondary Containment seal_container->store_in_saa contact_ehs Contact EHS for Pickup store_in_saa->contact_ehs end End: Proper Disposal by Approved Facility contact_ehs->end

Sources

Personal protective equipment for handling 3-Methyl-4-phenylfuran-2,5-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

3-Methyl-4-phenylfuran-2,5-dione (a substituted maleic anhydride) presents a dual-threat profile common to cyclic anhydrides but often underestimated in drug development workflows. While its corrosive nature is immediate and visible, its sensitizing potential is the critical long-term risk.

The Mechanism of Danger: Upon contact with mucous membranes (eyes, lungs) or sweat, this compound undergoes hydrolysis to form the corresponding diacid. This reaction is exothermic and corrosive. More critically, anhydrides are potent haptens —they react with body proteins (albumin) to form neoantigens.

  • Consequence: Repeated low-level exposure can lead to irreversible respiratory sensitization (occupational asthma) and severe contact dermatitis. Once sensitized, a researcher may be unable to work in a lab environment again.

Core Directive: Treat this substance as a "zero-exposure" target. Engineering controls (fume hood) are primary; PPE is the final fail-safe.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE (lab coat, safety glasses, latex gloves) is insufficient for handling cyclic anhydrides. You must select protection based on the state of matter (Solid vs. Solution).

PPE Selection Matrix
Protection ZoneComponentSpecificationScientific Rationale
Ocular Goggles Unvented or Indirect-Vented Chemical Splash Goggles.Why: Anhydride dust is hygroscopic. Safety glasses allow dust to bypass the lens, reacting with eye moisture to cause acid burns.
Dermal (Hand) Gloves (Solid) Nitrile (Minimum 5 mil / 0.12mm). Double-gloving recommended.Why: For dry solids, nitrile provides adequate barrier against dust. Change immediately if contaminated.[1][2][3][4][5]
Dermal (Hand) Gloves (Solution) Solvent-Dependent. See "Solvent Logic" below.Why: If dissolved in DCM or THF, nitrile degrades in <2 mins. The solvent carries the anhydride through the glove to the skin.
Respiratory RPE Primary: Fume Hood (Face velocity 80-100 fpm). Secondary: P100 + OV Cartridge (Full Face).Why: N95 masks filter dust but do not protect against vapors if the material sublimes or hydrolyzes in humid air.
Body Lab Coat 100% Cotton or Nomex (Snap closures).Why: Synthetic blends can melt if a reaction exotherms. Snap closures allow rapid removal during spills.
The "Solvent Logic" for Gloves

When 3-Methyl-4-phenylfuran-2,5-dione is in solution, the solvent dictates glove permeation time.

  • In Dichloromethane (DCM): Use Silver Shield / Laminate or PVA gloves. Nitrile offers zero protection.

  • In Tetrahydrofuran (THF): Use Silver Shield / Laminate .

  • In Toluene/Ethyl Acetate: Nitrile (Double gloved) is generally acceptable for splash protection.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

Static electricity can cause anhydride powders to "jump," creating an aerosol hazard.

  • Engineering Control: Perform all weighing inside a chemical fume hood. If a balance is not available in the hood, use a static-dissipative balance enclosure .

  • Static Mitigation: Use an anti-static gun on the weighing boat and spatula before handling.

  • Technique:

    • Place a secondary containment tray (spill tray) under the balance.

    • Weigh into a tared vial with a screw cap, not an open weigh boat, to minimize transport exposure.

    • Wipe Down: After weighing, wipe the exterior of the vial with a dry tissue, then a damp tissue (to hydrolyze trace dust), then dry again before removing from the hood.

B. Reaction Setup
  • Moisture Exclusion: This compound hydrolyzes rapidly. Ensure all glassware is flame-dried and flushed with inert gas (Argon/Nitrogen).

  • Exotherm Management: If reacting with amines or alcohols, the ring-opening reaction is exothermic. Add the nucleophile slowly to the anhydride solution at 0°C to control heat release.

C. Cleanup & Decontamination

Do NOT use ethanol or methanol to clean spills initially; they react to form esters.

  • Dry Spill: Gently sweep into a container using a brush. Do not create dust.[1][2][4][5][6][7][8]

  • Wet Clean: Apply a solution of Sodium Carbonate (Na2CO3) or diluted Sodium Hydroxide.

    • Mechanism:[1][6][9] This forces hydrolysis to the salt form (carboxylate), which is water-soluble and non-volatile.

    • Warning: This will generate heat.[5][10]

Visualized Workflows

Decision Logic: PPE Selection

PPE_Logic cluster_legend Legend Start Handling 3-Methyl-4-phenylfuran-2,5-dione State Determine Physical State Start->State Solid Dry Solid / Powder State->Solid Powder Solution In Solution State->Solution Liquid Solid_PPE GLOVES: Nitrile (Double) EYES: Goggles ENG: Fume Hood Solid->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check Halogenated DCM / Chloroform Solvent_Check->Halogenated Ethers THF / Dioxane Solvent_Check->Ethers Standard Toluene / EtOAc Solvent_Check->Standard Laminate GLOVES: Silver Shield / Laminate (Nitrile is unsafe) Halogenated->Laminate Ethers->Laminate Nitrile_Sol GLOVES: Nitrile (Splash Protection) Change immediately upon contact Standard->Nitrile_Sol Safe Standard Protocol Critical High Permeation Risk

Caption: PPE Decision Tree. Note that standard Nitrile gloves fail rapidly against halogenated solvents and ethers, requiring Laminate gloves to prevent anhydride exposure.

Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Brush then Flush. 1. Quickly brush off dry powder (prevents acid paste formation).2. Flush with water for 15 mins.Do not apply neutralizing creams (potential exotherm). Seek medical evaluation for sensitization monitoring.
Eye Contact Irrigate Immediately. Flush for 15-20 minutes. Hold eyelids open.Transport to ER. Anhydrides can cause delayed corneal opacity.
Inhalation Evacuate. Move to fresh air immediately.If wheezing occurs (asthma-like), administer oxygen if trained. Alert medical staff of "Acid Anhydride Sensitization".

Disposal & Waste Management

Crucial Warning: Do not pour unreacted anhydrides into the aqueous waste stream or general organic waste without labeling.

  • Preferred Method (Solid Waste):

    • Dispose of the solid material in a dedicated container labeled "Solid Hazardous Waste - Toxic/Corrosive."

    • This is the safest method as it avoids uncontrolled hydrolysis in the waste drum.

  • Quenching (Only if necessary for glassware):

    • Never add water directly to the anhydride.

    • Create a dilute solution of Sodium Hydroxide (NaOH) or Sodium Bicarbonate.

    • Slowly rinse glassware with this base solution. The base neutralizes the acid formed during hydrolysis.

    • Dispose of the rinsate as Aqueous Basic Waste .

  • Waste Labeling:

    • Clearly mark the tag with: "Contains Cyclic Anhydride - Sensitizer - Do Not Mix with Amines."

References

  • National Institute for Occupational Safety and Health (NIOSH). Maleic Anhydride: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[5] United States Department of Labor. [Link][5]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12814, 3-Methyl-2,5-furandione (Citraconic anhydride). National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.